Trimethyl phosphonoformate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl dimethoxyphosphorylformate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9O5P/c1-7-4(5)10(6,8-2)9-3/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VITRIUYHBVKBDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)P(=O)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50185073 | |
| Record name | Trimethyl phosphonoformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50185073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31142-23-1 | |
| Record name | Trimethyl phosphonoformate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031142231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethyl phosphonoformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50185073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Trimethyl Phosphonoformate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethyl phosphonoformate, a key organophosphorus compound, and its derivatives are of significant interest in medicinal chemistry, particularly for their potential antiviral properties. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. It details a robust synthetic protocol based on the Michaelis-Arbuzov reaction, outlines a multi-technique approach for structural elucidation and purity assessment, and offers insights into the underlying chemical principles. This document is intended to serve as a practical resource for researchers engaged in the synthesis of phosphonates and the development of novel therapeutic agents.
Introduction: The Significance of this compound
Phosphonates are a class of organophosphorus compounds characterized by a direct carbon-to-phosphorus (C-P) bond. This structural motif imparts unique chemical and biological properties, making them valuable building blocks in drug discovery. This compound is a precursor to phosphonoformic acid (foscarnet), an antiviral drug used to treat herpesvirus infections, including cytomegalovirus (CMV) retinitis in immunocompromised individuals.[1][2] The therapeutic efficacy of foscarnet stems from its ability to inhibit viral DNA polymerase.[2] The synthesis of high-purity this compound is therefore a critical first step in the production of this important antiviral agent and related research compounds.
This guide provides a detailed methodology for the synthesis of this compound via the Michaelis-Arbuzov reaction, a cornerstone of C-P bond formation. Furthermore, it presents a comprehensive characterization workflow employing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to ensure the structural integrity and purity of the synthesized product.
Synthesis of this compound via the Michaelis-Arbuzov Reaction
The synthesis of this compound is efficiently achieved through the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide to form a phosphonium intermediate, which then undergoes dealkylation to yield the corresponding phosphonate. In the case of this compound, trimethyl phosphite is reacted with a suitable methyl haloformate.
Reaction Mechanism
The reaction proceeds in two main steps:
-
Nucleophilic Attack: The lone pair of electrons on the phosphorus atom of trimethyl phosphite attacks the electrophilic carbonyl carbon of the methyl chloroformate. This results in the formation of a tetrahedral intermediate.
-
Dealkylation: The chloride ion, a good leaving group, is displaced, and a subsequent rearrangement involving the transfer of a methyl group from the phosphite moiety to the chloride ion occurs. This step is typically the rate-determining step and is often facilitated by heating.
The overall transformation results in the formation of this compound and methyl chloride as a byproduct.
Sources
An In-depth Technical Guide to Trimethyl Phosphonoformate: Properties, Synthesis, and Applications in Drug Development
This guide provides a comprehensive technical overview of trimethyl phosphonoformate, a key organophosphorus compound with significant relevance in medicinal chemistry and drug development. It is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering in-depth insights into its chemical properties, structure, synthesis, and critical applications.
Introduction: The Significance of Phosphonates in Medicinal Chemistry
Phosphonates, as structural analogues of phosphates, play a crucial role in modern drug design. Their inherent stability and ability to mimic the transition states of enzymatic reactions make them valuable pharmacophores. This compound, a triester of phosphonoformic acid (foscarnet), has emerged as a compound of interest, primarily as a prodrug candidate for delivering the potent antiviral agent, foscarnet.[1][2] Understanding the nuanced chemical properties and structural features of this compound is paramount for its effective utilization in the synthesis of novel therapeutic agents.
Molecular Structure and Chemical Identity
This compound is characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to a methoxycarbonyl group and two other methoxy groups.
IUPAC Name: methyl dimethoxyphosphorylformate[3] Molecular Formula: C₄H₉O₅P[3] CAS Number: 31142-23-1[3]
The three-dimensional arrangement of the atoms around the phosphorus center is tetrahedral. The presence of the electron-withdrawing carbonyl group significantly influences the electronic environment of the phosphorus atom and the reactivity of the molecule.
Caption: Ball-and-stick model of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in synthetic chemistry.
| Property | Value | Source |
| Molecular Weight | 168.08 g/mol | [3] |
| Density | 1.254 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | 1.423 | [4] |
| XLogP3 | -0.3 | [3] |
These properties indicate that this compound is a relatively dense liquid with low lipophilicity.
Synthesis and Purification
The primary synthetic route to this compound and other phosphonoformate triesters is the Michaelis-Arbuzov reaction.[5] This reaction provides a reliable and efficient method for the formation of the carbon-phosphorus bond.
Reaction Scheme:
Caption: Michaelis-Arbuzov synthesis of this compound.
Experimental Protocol: Synthesis via Michaelis-Arbuzov Reaction
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with trimethyl phosphite.
-
Addition of Reagent: Methyl chloroformate is added dropwise to the trimethyl phosphite at a controlled temperature, typically with cooling to manage the exothermic reaction.
-
Reaction Progression: The reaction mixture is then heated to drive the reaction to completion. The progress can be monitored by techniques such as ³¹P NMR spectroscopy.
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature. The byproduct, methyl chloride, is a gas and evolves from the reaction mixture. The crude product is then purified by vacuum distillation to yield pure this compound.
The purity of the final product should be assessed using analytical techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Spectroscopic Characterization
Spectroscopic data is crucial for the unambiguous identification and characterization of this compound.
| Spectroscopic Data | Key Features |
| ¹H NMR | Signals corresponding to the two types of methoxy protons. |
| ¹³C NMR | Resonances for the methoxy carbons and the carbonyl carbon. |
| ³¹P NMR | A characteristic singlet in the phosphonate region. |
| IR Spectroscopy | Strong absorption bands for the P=O and C=O stretching vibrations. |
| Mass Spectrometry | The molecular ion peak and characteristic fragmentation patterns. |
Chemical Reactivity and Stability
The chemical reactivity of this compound is dominated by the susceptibility of the ester linkages to hydrolysis. This property is central to its application as a prodrug.
Hydrolysis
The hydrolysis of phosphonoformate esters is a complex process that can proceed through different pathways depending on the reaction conditions, such as pH.[6][7][8] The hydrolysis can lead to the cleavage of either the P-O-C or the C-O-C ester bonds, resulting in a mixture of products.[6]
The stability of phosphonate esters can be influenced by enzymatic catalysis.[9] For instance, esterases present in biological systems can facilitate the hydrolysis of the ester groups, releasing the active drug.[10] The rate of this hydrolysis can be tuned by modifying the ester groups, allowing for controlled drug release.[10]
Caption: Stepwise hydrolysis of this compound to Foscarnet.
Applications in Drug Development
The primary application of this compound in drug development is as a prodrug of foscarnet.[11] Foscarnet is a potent antiviral drug used in the treatment of cytomegalovirus (CMV) retinitis in immunocompromised patients, as well as herpes simplex virus (HSV) infections.[1][2][12] However, foscarnet suffers from poor oral bioavailability due to its high polarity.
By masking the polar phosphonate and carboxylate groups as methyl esters, this compound exhibits increased lipophilicity, which can potentially improve its membrane permeability and oral absorption.[10] Once absorbed, it is anticipated that cellular esterases will hydrolyze the ester groups to release the active drug, foscarnet, intracellularly.[5][11] This prodrug strategy aims to overcome the pharmacokinetic limitations of foscarnet and enhance its therapeutic efficacy.
Phosphonoformate derivatives have been shown to act as inhibitors of viral DNA polymerases.[13] Foscarnet itself is a non-competitive inhibitor of the pyrophosphate binding site of viral DNA polymerase.[2] Esters of phosphonoformic acid, like this compound, are designed to be biotransformed into the active acid to exert their antiviral effects.[5]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) before use.[14][15]
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[14]
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[14]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[14]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[16]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[14]
Conclusion
This compound is a valuable synthetic intermediate with significant potential in the field of drug development. Its role as a prodrug of the antiviral agent foscarnet highlights the importance of understanding its chemical properties, synthesis, and reactivity. The ability to chemically modify phosphonates to improve their pharmacokinetic profiles represents a powerful strategy in medicinal chemistry. Further research into the enzymatic and chemical hydrolysis of this compound and other phosphonate esters will undoubtedly lead to the development of more effective and targeted therapeutic agents.
References
-
PubChem. This compound | C4H9O5P | CID 451443. [Link]
-
Journal of Chemical Technology and Biotechnology. Development of a method of synthesis of trimethyl ester of phosphonacetic acid. [Link]
-
Semantic Scholar. Synthesis of esters of phosphonoformic acid and their antiherpes activity. [Link]
- Google Patents. US5072032A - Preparation and use of thiophosphonates and thio-analogues of phosphonoformic acid.
-
PMC. Prodrugs of phosphonates and phosphates: crossing the membrane barrier. [Link]
-
Journal of the Chemical Society, Chemical Communications. Hydrolysis of phosphonoformate esters: product distribution and reactivity patterns. [Link]
-
ResearchGate. Metabolic properties of phosphonate esters. [Link]
-
MDPI. The Hydrolysis of Phosphinates and Phosphonates: A Review. [Link]
-
PubMed. Metal-cation-mediated hydrolysis of phosphonoformate diesters: chemoselectivity and catalysis(1). [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0259237). [Link]
-
PubMed. Synthesis of esters of phosphonoformic acid and their antiherpes activity. [Link]
-
PubChem. Trimethyl phosphonoacetate | C5H11O5P | CID 80029. [Link]
-
PubMed. Antiviral activity of phosphonoformate on rotavirus transcription and replication. [Link]
-
PubMed. Gas chromatography-mass spectrometry assay of the (18)o enrichment of water as trimethyl phosphate. [Link]
-
PubMed. Phosphonoformate: a minimal transition state analogue inhibitor of the fosfomycin resistance protein, FosA. [Link]
-
PMC. Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. [Link]
-
Wikipedia. Trimethyl phosphate. [Link]
-
ResearchGate. Fourier transform infrared spectroscopy spectra of trimethyl phosphate... [Link]
-
BMRB. Trimethyl Phosphate - bmse000774 - Data. [Link]
-
NIST WebBook. Phosphoric acid, trimethyl ester. [Link]
-
ACS Publications. Synthesis of esters of phosphonoformic acid and their antiherpes activity. [Link]
-
NIST WebBook. Phosphoric acid, trimethyl ester. [Link]
-
NIST WebBook. Phosphoric acid, trimethyl ester. [Link]
-
ResearchGate. Base Hydrolysis of Coordinated Trimethyl Phosphate. [Link]
-
PubChem. Foscarnet | CH3O5P | CID 3415. [Link]
-
Wikipedia. Foscarnet. [Link]
-
PubMed. The Hydrolysis of Phosphinates and Phosphonates: A Review. [Link]
-
ResearchGate. Gas Chromatography–Mass Spectrometry Assay of the 18O Enrichment of Water as Trimethyl Phosphate. [Link]
-
PubMed. Antiviral effects of phosphonoformate (PFA, foscarnet sodium). [Link]
Sources
- 1. Foscarnet | CH3O5P | CID 3415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Foscarnet - Wikipedia [en.wikipedia.org]
- 3. This compound | C4H9O5P | CID 451443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 31142-23-1 [chemicalbook.com]
- 5. Synthesis of esters of phosphonoformic acid and their antiherpes activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrolysis of phosphonoformate esters: product distribution and reactivity patterns - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Metal-cation-mediated hydrolysis of phosphonoformate diesters: chemoselectivity and catalysis(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Antiviral effects of phosphonoformate (PFA, foscarnet sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antiviral activity of phosphonoformate on rotavirus transcription and replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. tcichemicals.com [tcichemicals.com]
Trimethyl Phosphonoformate: A Mechanistic Deep Dive into Viral Polymerase Inhibition
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract: This technical guide provides a comprehensive examination of the mechanism of action of trimethyl phosphonoformate, a prodrug of the potent antiviral agent Foscarnet (phosphonoformic acid). We will dissect its molecular interactions with viral polymerases, detail the self-validating experimental workflows used to characterize its activity, and explore the clinical implications of its pharmacokinetic profile and resistance mechanisms. This document is intended for researchers, virologists, and drug development professionals seeking a detailed understanding of this critical non-nucleoside reverse transcriptase and DNA polymerase inhibitor.
Core Mechanism: A Pyrophosphate Mimic That Halts Viral Replication
This compound itself is biologically inactive. Following administration, it undergoes rapid hydrolysis in vivo to its active form, phosphonoformic acid (PFA), commercially known as Foscarnet. The entire antiviral activity is attributable to PFA.
The Molecular Target: Viral DNA Polymerases and Reverse Transcriptases
At the heart of viral replication lies the polymerase, an enzyme that synthesizes new viral genetic material—DNA from a DNA or RNA template, or RNA from an RNA template.[1] This process involves the sequential addition of deoxynucleotide triphosphates (dNTPs) to a growing nucleic acid chain. A critical step in this polymerization is the cleavage of a pyrophosphate (PPi) molecule from the incoming dNTP, which provides the energy for the phosphodiester bond formation and allows the chain to be elongated.
The Mode of Inhibition: Competitive Blockade at the Pyrophosphate Site
Foscarnet is a structural analog of the pyrophosphate molecule.[2][3] This structural mimicry is the foundation of its mechanism. Unlike nucleoside analogs, Foscarnet does not require intracellular phosphorylation or activation to exert its effect.[4] It directly targets the viral polymerase enzyme.
The mechanism proceeds as follows:
-
Binding: Foscarnet binds reversibly to a specific, non-substrate binding site on the viral polymerase.[2] This site is the pyrophosphate binding pocket, which is transiently occupied by the PPi molecule immediately after nucleotide incorporation.[5][6]
-
Blockade: By occupying this pocket, Foscarnet physically obstructs the cleavage of PPi from the next incoming dNTP.[2]
-
Chain Termination: Without the PPi cleavage, the dNTP cannot be successfully incorporated into the growing viral DNA chain, and the elongation process is immediately halted.[2]
Crystal structure studies have provided a more nuanced view, revealing that PFA traps the polymerase in a closed, untranslocated state, effectively stalling the enzyme and preventing further replication.[7][8]
Selective Toxicity: Exploiting Viral Enzyme Differences
A key feature of a successful antiviral is its ability to target the virus without harming the host. Foscarnet exhibits this selectivity. It inhibits viral polymerases at concentrations 100-fold lower than those required to inhibit human cellular DNA polymerases.[2] This differential affinity is attributed to subtle structural differences between the pyrophosphate binding sites of viral and human polymerases, allowing for a therapeutic window where viral replication can be suppressed with minimal impact on host cell division.
A Self-Validating Workflow for Mechanistic Characterization
To rigorously validate the mechanism of action for a polymerase inhibitor like Foscarnet, a multi-step, self-validating experimental approach is essential. This process moves from the isolated molecular target to a complex cellular system, with each step providing causal evidence for the next.
Step 1: Biochemical Assay - Proving Direct Target Engagement
-
Expertise & Causality: The primary scientific question is: Does the compound directly inhibit the viral polymerase? Answering this requires isolating the enzyme from all other cellular variables. A biochemical assay provides this direct proof-of-concept and allows for the determination of the compound's intrinsic potency. Failure at this stage would suggest the compound's cellular effect is indirect, perhaps by targeting a host factor or another viral protein.
-
Trustworthiness (Self-Validation): The protocol includes a "no enzyme" control to ensure the signal is dependent on polymerase activity and a "no inhibitor" (vehicle) control to establish a baseline for 100% activity.
-
Reagent Preparation:
-
Purify recombinant viral polymerase (e.g., CMV UL54) using established protein expression systems.
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 4% glycerol).
-
Synthesize or purchase a fluorescently-labeled DNA primer-template hybrid (e.g., a hairpin template with a single-stranded overhang).
-
Prepare a stock solution of the four dNTPs.
-
Serially dilute Foscarnet in the reaction buffer across a wide concentration range (e.g., 0.01 µM to 1000 µM).
-
-
Assay Execution:
-
In a 384-well microplate, add the reaction buffer, primer-template DNA, and the serially diluted Foscarnet or vehicle control (DMSO).
-
Initiate the reaction by adding the purified viral polymerase.
-
Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by adding EDTA to chelate the Mg²⁺ ions necessary for polymerase activity.
-
Measure the fluorescence signal. As the polymerase extends the primer, the local environment of the fluorophore changes, leading to a quantifiable change in fluorescence polarization or intensity.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% activity) and no-enzyme control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the Foscarnet concentration.
-
Fit the data to a four-parameter logistic regression model to determine the IC₅₀ (the concentration at which 50% of enzyme activity is inhibited).[9]
-
Step 2 & 3: Cellular Assays - Validating Efficacy and Safety
-
Expertise & Causality: An active compound in a biochemical assay may fail in a cellular context due to poor membrane permeability or rapid efflux. Conversely, a compound might be cytotoxic, killing the host cells and thus indirectly stopping viral replication. Therefore, we must run antiviral efficacy and cytotoxicity assays in parallel. This dual approach allows us to determine if the compound can access its intracellular target to inhibit the virus at concentrations that are non-lethal to the host cell.
-
Trustworthiness (Self-Validation): The plaque reduction assay includes an "uninfected" control to ensure plaques are virus-dependent and a "virus + vehicle" control for baseline plaque counts. The cytotoxicity assay includes a "no drug" control to establish baseline cell viability.
-
Cell Seeding: Seed a confluent monolayer of a susceptible host cell line (e.g., human foreskin fibroblasts for CMV) in 6-well plates.
-
Infection: Infect the cell monolayers with a standardized amount of virus calculated to produce a countable number of plaques (e.g., 50-100 plaque-forming units per well).
-
Treatment: Immediately after infection, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing serial dilutions of Foscarnet or vehicle control. The semi-solid medium prevents new viruses from spreading through the liquid medium, ensuring that areas of cell death (plaques) are localized to the initial infection sites.
-
Incubation: Incubate the plates for a period sufficient for plaques to form (e.g., 7-14 days for CMV).
-
Visualization & Counting: Fix the cells (e.g., with formaldehyde), remove the overlay, and stain the cell monolayer with a dye like crystal violet, which stains living cells. Plaques will appear as clear, unstained zones.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction relative to the vehicle control and determine the EC₅₀ (the concentration that inhibits plaque formation by 50%).[10]
-
Cell Seeding: Seed host cells in a 96-well plate at a predetermined density.
-
Treatment: Add serial dilutions of Foscarnet to the wells and incubate for the same duration as the antiviral assay.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: After a few hours of incubation, add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Readout: Measure the absorbance of the purple solution at ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ (the concentration that reduces cell viability by 50%).[11]
Data Synthesis: The Selectivity Index
The ultimate measure of a drug's potential is its Selectivity Index (SI) , calculated as SI = CC₅₀ / EC₅₀ . A higher SI value indicates a wider margin between the concentration needed for antiviral activity and the concentration that causes host cell toxicity, signifying a more promising therapeutic candidate.
| Parameter | Description | Typical Value (Foscarnet vs. CMV) | Rationale |
| IC₅₀ | Inhibitory Concentration, 50% | ~1.0 µM | Measures direct potency against the isolated viral polymerase. |
| EC₅₀ | Effective Concentration, 50% | ~50-100 µM | Measures efficacy in a cellular context; value is higher due to cellular barriers. |
| CC₅₀ | Cytotoxic Concentration, 50% | >400 µM | Measures toxicity to the host cell. |
| SI | Selectivity Index (CC₅₀/EC₅₀) | >4-8 | Quantifies the therapeutic window; a higher value is better. |
Clinical Considerations: Pharmacokinetics & Resistance
Pharmacokinetic Profile
Understanding the absorption, distribution, metabolism, and excretion (ADME) of Foscarnet is crucial for its clinical application.
-
Administration: It has very poor oral bioavailability and is therefore administered intravenously.[2][12]
-
Metabolism: Foscarnet is not significantly metabolized by the liver, which minimizes drug-drug interactions via the cytochrome P450 system.[2][13]
-
Excretion: The drug is eliminated almost entirely by the kidneys through glomerular filtration and tubular secretion.[2][12] Dosage must be adjusted in patients with renal impairment.
-
Distribution: A portion of the administered dose is deposited in bone and cartilage, leading to a long terminal half-life.[2][12]
| Pharmacokinetic Parameter | Value | Clinical Implication |
| Bioavailability (Oral) | < 20% | Requires intravenous administration. |
| Metabolism | Negligible | Low potential for metabolic drug interactions.[2] |
| Primary Excretion Route | Renal | Dose adjustment is critical in renal insufficiency.[12] |
| Plasma Half-life | ~3-4 hours | Requires frequent dosing or continuous infusion.[12] |
| Protein Binding | 14-17% | Low protein binding allows for a high fraction of active drug.[12] |
Mechanisms of Viral Resistance
As with any antimicrobial agent, prolonged use can lead to the selection of resistant viral strains.[14]
-
The Genetic Basis: Resistance to Foscarnet is conferred by specific point mutations within the viral DNA polymerase gene (e.g., UL54 in CMV, pol in HSV).[15]
-
The Molecular Effect: These mutations alter the conformation of the pyrophosphate binding pocket, reducing the affinity of Foscarnet for its target site without completely abolishing the polymerase's natural function.
-
Lack of Cross-Resistance: Importantly, because Foscarnet's mechanism and binding site are distinct from those of nucleoside analogs (like Ganciclovir), Foscarnet remains a viable treatment option for infections caused by viruses that have become resistant to those agents through mutations in viral kinases (e.g., UL97 in CMV).[2][15]
Conclusion
This compound, through its active form Foscarnet, represents a cornerstone of antiviral therapy, particularly for immunocompromised patients. Its mechanism as a direct-acting pyrophosphate analog provides a powerful tool against a range of DNA viruses. By selectively inhibiting viral polymerases at the pyrophosphate binding site, it effectively halts replication without the need for intracellular activation, a key advantage over nucleoside analogs. The rigorous, multi-step experimental workflow—from biochemical validation to cellular efficacy and safety profiling—provides a robust framework for understanding its activity and for the development of future polymerase inhibitors. Its distinct resistance profile ensures its continued importance in an era of evolving viral threats.
References
- UpToD
- ChemicalBook. (n.d.). A broad inhibitor of viral DNA polymerases---Foscarnet.
- Patsnap Synapse. (2024).
- News-Medical.Net. (2024).
- YouTube. (2024). Pharmacology of Foscarnet ; Clinical uses, Antiviral activity, Mechanism of action, Side effects.
- Sudo, M. et al. (1994).
- Hogg, M. et al. (2011). Phosphonoformic Acid Inhibits Viral Replication by Trapping the Closed Form of the DNA Polymerase. PMC - NIH.
- Goldsmith, D. R. & Keating, M. R. (n.d.). Foscarnet.
- Klintmalm, G. et al. (1985). Clinical experiences with phosphonoformate (foscarnet)
- Yasmin, F. et al. (2021). A review: Mechanism of action of antiviral drugs. PMC - PubMed Central.
- PubChem - NIH. (n.d.). Foscarnet.
- Oberg, B. (1989).
- Stridh, S. (1983). Mode of Interference of Trisodium Phosphonoformate (INN: Foscarnet Sodium), With Influenza Virus mRNA Synthesis. PubMed.
- Nordenfelt, E. et al. (1981). Inhibition of hepatitis-B-virus DNA polymerase by phosphonoformate: studies on its mode of action. PubMed.
- Ritschel, W. A. et al. (1985). Pharmacokinetics of PFA (trisodium phosphonoformate) after i.v. and p.o. administration to beagle dogs and rabbits. PubMed.
- Eltahla, A. A. et al. (2021). Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs. PMC - PubMed Central.
- Gong, E. Y. et al. (2013). Cell-based antiviral assays for screening and profiling inhibitors against dengue virus. Methods in Molecular Biology.
- American Society for Microbiology. (n.d.). Alkylglycerol Prodrugs of Phosphonoformate Are Potent In Vitro Inhibitors of Nucleoside-Resistant Human Immunodeficiency Virus Type 1 and Select for Resistance Mutations That Suppress Zidovudine Resistance. Antimicrobial Agents and Chemotherapy.
- Kirby, B. et al. (2016). Pharmacokinetics, metabolism and excretion of radiolabeled fostemsavir administered with or without ritonavir in healthy male subjects. PubMed.
- ResearchGate. (n.d.).
- PubMed. (n.d.).
- Chou, S. et al. (2003). Resistance of Human Cytomegalovirus to Antiviral Drugs. PMC - PubMed Central.
- Schang, L. M. (2009). Cell-based Assays to Identify Inhibitors of Viral Disease. PMC - NIH.
- MDPI. (2022). Progression of Antiviral Agents Targeting Viral Polymerases.
- Chrisp, P. & Clissold, S. P. (1992). Clinical pharmacology: foscarnet. PubMed.
- Hogg, M. et al. (2011). Phosphonoformic acid inhibits viral replication by trapping the closed form of the DNA polymerase. PubMed.
- ResearchGate. (2025). Antiviral Chemistry & Chemotherapy's Current Antiviral Agents FactFile (2nd Edition): DNA Viruses.
- MDPI. (2023).
- ACS Publications. (2018). Inhibitors of Influenza A Virus Polymerase. ACS Infectious Diseases.
- ResearchGate. (n.d.). Mechanisms of Resistance to Antiviral Agents.
- Tsai, A. et al. (2017). Biochemical characterization of recombinant influenza A polymerase heterotrimer complex: Polymerase activity and mechanisms of action of nucleotide analogs. PubMed Central.
- Gnann, J. W. Jr. & Whitley, R. J. (2017).
- ResearchGate. (n.d.). Evaluation of antiviral activity using cell-based assay.
- JoVE. (2022).
Sources
- 1. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UpToDate 2018 [doctorabad.com]
- 3. youtube.com [youtube.com]
- 4. A broad inhibitor of viral DNA polymerases---Foscarnet_Chemicalbook [chemicalbook.com]
- 5. Antiviral activity of phosphonoformate on rotavirus transcription and replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phosphonoformic Acid Inhibits Viral Replication by Trapping the Closed Form of the DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphonoformic acid inhibits viral replication by trapping the closed form of the DNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biochemical characterization of recombinant influenza A polymerase heterotrimer complex: Polymerase activity and mechanisms of action of nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell-based antiviral assays for screening and profiling inhibitors against dengue virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Foscarnet - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Clinical pharmacology: foscarnet [pubmed.ncbi.nlm.nih.gov]
- 14. Antiviral Drug Resistance: Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Resistance of Human Cytomegalovirus to Antiviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrophosphate Mimic: A Technical Chronicle of Phosphonoformate Compounds in Antiviral Therapy
This guide provides an in-depth exploration of the discovery, history, and core scientific principles of phosphonoformate compounds, with a primary focus on foscarnet, a landmark antiviral agent. Tailored for researchers, scientists, and drug development professionals, this document navigates the journey from early organophosphorus chemistry to the compound's establishment as a critical therapeutic option in virology.
Genesis: From 19th Century Chemistry to a 20th Century Antiviral
The story of phosphonoformate is rooted in the foundational explorations of organophosphorus chemistry during the 19th century. While the precise initial synthesis of phosphonoformic acid is not definitively documented in readily available literature, the period saw a burgeoning interest in the synthesis of organophosphorus compounds. French chemist Paul Thénard is credited with the first observation of a compound with a carbon-phosphorus bond in 1845.[1] This era of chemical discovery, marked by the work of chemists like August Wilhelm Hofmann and August Michaelis, laid the essential groundwork for the later synthesis and characterization of a vast array of organophosphorus molecules, including phosphonates.[2] The early 20th century continued this trajectory, with significant advancements in the synthesis of compounds like triethyl phosphate.[3][4]
However, it was not until the latter half of the 20th century that the biological significance of a simple organophosphorus compound, trisodium phosphonoformate, would be unveiled. The pivotal moment in the history of phosphonoformate as a therapeutic agent arrived in 1978 with a seminal publication in Science by a team of Swedish scientists including Erik Helgstrand and Bo Öberg.[2] Their research demonstrated that trisodium phosphonoformate selectively inhibited the DNA polymerase of herpesviruses.[2] This discovery marked a paradigm shift, introducing a novel, non-nucleoside analog mechanism for antiviral activity and setting the stage for the development of foscarnet (the commercially available form of phosphonoformate).
Mechanism of Action: A Tale of Molecular Mimicry
Phosphonoformate's efficacy as an antiviral agent lies in its elegant and highly specific mechanism of action: it acts as a non-competitive inhibitor of viral DNA polymerases by mimicking the pyrophosphate molecule.[5][6]
During viral DNA replication, DNA polymerase catalyzes the incorporation of deoxynucleoside triphosphates (dNTPs) into the growing DNA chain. This process involves the cleavage of a pyrophosphate (PPi) molecule from the dNTP. Foscarnet's structure closely resembles that of pyrophosphate, allowing it to bind to the pyrophosphate-binding site on the viral DNA polymerase.[5] This binding event physically obstructs the cleavage of PPi from the incoming dNTP, thereby halting the elongation of the viral DNA chain.[6]
A key advantage of this mechanism is its direct action on the viral polymerase, which circumvents the need for intracellular activation by viral or cellular kinases—a requirement for many nucleoside analog antivirals like acyclovir.[7] This makes foscarnet effective against viral strains that have developed resistance to nucleoside analogs through mutations in their thymidine kinase genes.
The following diagram illustrates the inhibitory action of phosphonoformate on viral DNA polymerase.
Caption: Inhibition of viral DNA polymerase by phosphonoformate.
Key Experimental Protocols: Validating Antiviral Activity
The evaluation of phosphonoformate's antiviral activity relies on robust and reproducible in vitro assays. The following protocols are foundational for assessing the efficacy of phosphonoformate and its analogs against herpesviruses.
Plaque Reduction Assay for Herpes Simplex Virus (HSV)
This assay is a gold standard for quantifying the ability of an antiviral compound to inhibit the cytopathic effect (CPE) of a virus, specifically the formation of plaques (localized areas of cell death) in a cell monolayer.
Principle: This method quantifies the reduction in the number of viral plaques formed in the presence of the test compound compared to a virus-only control. The 50% effective concentration (EC50) is determined as the concentration of the compound that reduces the plaque number by 50%.
Step-by-Step Methodology:
-
Cell Seeding: Seed Vero cells (or another susceptible cell line) in 6-well or 12-well plates to form a confluent monolayer overnight.[8]
-
Virus Infection: Aspirate the culture medium and infect the cell monolayers with a dilution of HSV-1 or HSV-2 calculated to produce 20-50 plaques per well.[8] Allow the virus to adsorb for 1 hour at 37°C.
-
Compound Treatment: Prepare serial dilutions of phosphonoformate in culture medium. After the viral adsorption period, remove the inoculum and overlay the cell monolayers with the medium containing the different concentrations of the compound.[9] Include a "virus control" (no compound) and a "cell control" (no virus, no compound).
-
Incubation: Incubate the plates for 2-3 days at 37°C in a humidified CO2 incubator until plaques are visible.
-
Plaque Visualization and Counting: Aspirate the overlay medium and stain the cells with a crystal violet solution. Gently wash the plates with water to remove excess stain. Plaques will appear as clear zones against a background of stained, viable cells. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. The EC50 value can be determined by regression analysis.
Self-Validating System:
-
Positive Control: A known anti-HSV compound (e.g., acyclovir) should be tested in parallel to validate the assay's sensitivity.
-
Negative Control: A vehicle control (e.g., DMSO, if used to dissolve the compound) should be included to ensure the solvent does not affect viral replication or cell viability.
-
Cytotoxicity Assay: A parallel cytotoxicity assay (e.g., MTT or CCK-8 assay) must be performed on uninfected cells to determine the 50% cytotoxic concentration (CC50).[9] The selectivity index (SI), calculated as CC50/EC50, provides a measure of the compound's therapeutic window.
Antiviral Assay for Human Cytomegalovirus (CMV)
Due to the slower replication cycle of CMV, a yield reduction assay or a quantitative PCR-based assay is often employed.
Principle: This method measures the inhibition of viral replication by quantifying the amount of viral DNA produced in the presence of the antiviral compound.
Step-by-Step Methodology:
-
Cell Seeding: Seed human foreskin fibroblasts (HFFs) or another permissive cell line in 24-well plates to form a confluent monolayer.
-
Compound Pre-treatment (Optional but recommended): Pre-treat the cells with various concentrations of phosphonoformate for 2-4 hours before infection.
-
Virus Infection: Infect the cells with a low multiplicity of infection (MOI) of a CMV strain (e.g., AD169).
-
Post-Infection Treatment: After a 2-hour adsorption period, remove the viral inoculum and add fresh medium containing the respective concentrations of phosphonoformate.
-
Incubation: Incubate the plates for 5-7 days, or until significant CPE is observed in the virus control wells.
-
Quantification of Viral DNA: Harvest the supernatant or the cell lysate. Extract the viral DNA and quantify the number of viral genomes using a validated quantitative PCR (qPCR) assay targeting a specific CMV gene (e.g., UL54).[10]
-
Data Analysis: Determine the EC50 by calculating the concentration of phosphonoformate that reduces the viral DNA yield by 50% compared to the virus control.
The following diagram outlines the general workflow for in vitro antiviral testing.
Caption: A generalized workflow for in vitro antiviral assays.
Structure-Activity Relationship (SAR) and Clinical Significance
The antiviral activity of phosphonoformate is highly dependent on its specific chemical structure. Studies have shown that all three acidic groups of phosphonoformic acid must be free for optimal activity at the enzyme level.[6] Esterification of these groups generally leads to a loss of direct inhibitory activity against the isolated viral DNA polymerase.[6] However, certain esters can act as prodrugs, undergoing biotransformation in vivo to release the active phosphonoformate.[6]
The clinical utility of foscarnet lies in its broad-spectrum activity against herpesviruses, including cytomegalovirus (CMV), herpes simplex virus (HSV) types 1 and 2, and varicella-zoster virus (VZV), as well as its activity against human immunodeficiency virus (HIV) reverse transcriptase.[11] It is particularly valuable for the treatment of acyclovir-resistant HSV infections and ganciclovir-resistant CMV infections, especially in immunocompromised individuals such as those with AIDS or transplant recipients.[10][11]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Foscarnet EC50 (HSV-1) | Varies by strain and assay | [6] |
| Foscarnet EC50 (CMV) | Varies by strain and assay | [12] |
| Plasma Half-life | ~3-4 hours | [11] |
| Protein Binding | 14-17% | [11] |
| Primary Route of Excretion | Renal (unchanged) | [11] |
Conclusion
From its origins in the foundational period of organophosphorus chemistry to its establishment as a vital antiviral therapeutic, the journey of phosphonoformate exemplifies the synergy of chemical synthesis and biological discovery. Its unique mechanism of action as a pyrophosphate mimic provides a crucial alternative in the face of growing antiviral resistance. The experimental protocols detailed herein represent the cornerstones of its preclinical evaluation, underscoring the importance of rigorous, well-controlled in vitro studies in the development of antiviral agents. For the contemporary researcher, the story of phosphonoformate serves as both a historical lesson and a continuing inspiration for the discovery of novel antiviral strategies.
References
- Chambers, J. E. (1992). A brief history of the study of organophosphorus compounds.
-
Helgstrand, E., Eriksson, B., Johansson, N. G., Lannerö, B., Larsson, A., Misiorny, A., ... & Öberg, B. (1978). Trisodium phosphonoformate, a new antiviral compound. Science, 201(4358), 819-821. [Link]
-
Petroianu, G. A. (2009). History of organophosphate synthesis: the very early days. Pharmazie, 64(4), 269-275. [Link]
-
Petroianu, G. A. (2010). History of organophosphate synthesis: the very early days. Pharmazie, 65(4), 306-311. [Link]
- Quin, L. D. (2014). The Development of Organic Phosphorus Chemistry: Discoveries of the Nineteenth Century. Nova Science Publishers.
-
Koźniewski, M., & Bąchor, R. (2022). History of Organophosphorus Compounds in the Context of Their Use as Chemical Warfare Agents. International Journal of Molecular Sciences, 23(19), 11833. [Link]
-
Costa, L. G. (2018). Organophosphorus Compounds at 80: Some Old and New Issues. Toxicological Sciences, 162(1), 1-13. [Link]
-
Öberg, B. (1982). Antiviral effects of phosphonoformate (PFA, foscarnet sodium). Pharmacology & therapeutics, 19(3), 387-415. [Link]
-
Koshida, R., Cox, S., Harmenberg, J., Gilljam, G., & Wahren, B. (1989). Structure-activity relationships of fluorinated nucleoside analogs and their synergistic effect in combination with phosphonoformate against human immunodeficiency virus type 1. Antimicrobial agents and chemotherapy, 33(6), 778-783. [Link]
- ERIKSSON, B., & ÖBERG, B. (1979). Characteristics of herpesvirus mutant resistant to phosphonoformate. Antimicrobial agents and chemotherapy, 15(6), 758-762.
-
Chen, Y., et al. (2023). Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay. BMC Infectious Diseases, 23(1), 1-10. [Link]
-
Atrium Health. (2025). GUIDANCE FOR PREVENTION AND TREATMENT OF CYTOMEGALOVIRUS (CMV) in Stem Cell Transplant Recipients at Atrium Health. [Link]
-
Metafuni, E., et al. (2018). Foscarnet treatment of cytomegalovirus infection in haploidentical or unrelated donor transplants. Bone marrow transplantation, 53(12), 1560-1566. [Link]
-
Noren, J. O., Helgstrand, E., Johansson, N. G., Misiorny, A., & Stening, G. (1983). Synthesis of esters of phosphonoformic acid and their antiherpes activity. Journal of medicinal chemistry, 26(2), 244-247. [Link]
-
Kong, X. F., et al. (1989). Synthesis and antiviral activity of phosphonoacetic and phosphonoformic acid esters of 5-bromo-2'-deoxyuridine and related pyrimidine nucleosides and acyclonucleosides. Journal of medicinal chemistry, 32(5), 1047-1054. [Link]
-
Greninger, A. (2024). HSV Antiviral Testing: Plaque Reduction Assays and Sequencing Options. American Society for Microbiology. [Link]
-
Dr. Oracle. (2025). What are the recommended testing and treatment protocols for Cytomegalovirus (CMV) infection? [Link]
- Wagstaff, A. J., & Bryson, H. M. (1994). Foscarnet. Drugs, 48(2), 199-226.
-
Garikapati, S. N. M., & Jesse, M. T. (2025). Foscarnet. In StatPearls. StatPearls Publishing. [Link]
-
Drugs.com. (2025). Foscarnet Dosage. [Link]
- U.S. Patent No. 5,072,032. (1991). Preparation and use of thiophosphonates and thio-analogues of phosphonoformic acid.
-
El-Amine, R., et al. (2013). How I treat resistant cytomegalovirus infection in hematopoietic cell transplantation recipients. Blood, The Journal of the American Society of Hematology, 121(1), 21-30. [Link]
-
Piras, M. C., et al. (2022). Structure–Activity Relationship Studies on Novel Antiviral Agents for Norovirus Infections. Molecules, 27(19), 6296. [Link]
-
Döhner, K., et al. (2019). Herpes Simplex Virus Type 1 Propagation, Titration and Single-step Growth Curves. Bio-protocol, 9(23), e3451. [Link]
Sources
- 1. History of Organophosphorus Compounds in the Context of Their Use as Chemical Warfare Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. novapublishers.com [novapublishers.com]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. History of organophosphate synthesis: the very early days - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiviral effects of phosphonoformate (PFA, foscarnet sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of esters of phosphonoformic acid and their antiherpes activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Herpes Simplex Virus Type 1 Propagation, Titration and Single-step Growth Curves - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Foscarnet - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
Trimethyl phosphonoformate CAS number and synonyms
An In-Depth Technical Guide to Trimethyl Phosphonoformate: Synthesis, Properties, and Therapeutic Potential
Abstract
This compound, a key organophosphorus compound, serves as a critical precursor in the synthesis of antiviral agents, most notably Foscarnet (phosphonoformic acid). This technical guide provides an in-depth analysis for researchers, scientists, and drug development professionals. We will explore its chemical identity, including its CAS number and synonyms, detail its physicochemical properties, and outline a common synthetic methodology. The guide will further elucidate the compound's primary application as a synthetic intermediate and delve into the well-established mechanism of action of its active derivative, phosphonoformate, as a viral DNA polymerase inhibitor. This document aims to be a comprehensive resource, grounding its claims in authoritative references and presenting complex information in an accessible format through structured tables and diagrams.
Chemical Identity and Physicochemical Properties
This compound is the trimethyl ester of phosphonoformic acid. Its unique structure, combining a phosphonate and a carboxylate ester, makes it a valuable reagent in synthetic chemistry.
Identifiers and Synonyms
The compound is registered under the following identifiers:
It is also known by several synonyms in commercial and academic literature:
-
Methyl (dimethoxyphosphoryl)formate[1]
-
Dimethyl methoxycarbonylphosphonate[1]
-
Phosphonoformic acid trimethyl ester[2]
Physicochemical Data
The key physical and chemical properties of this compound are summarized in the table below, providing essential data for experimental design and handling.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₉O₅P | [1][2] |
| Molecular Weight | 168.09 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | Inferred from typical properties |
| Boiling Point | 50-52 °C at 0.02 mm Hg | [2][3] |
| Density | 1.254 g/mL at 25 °C | [2][3] |
| Refractive Index (n20/D) | 1.423 | [2][3] |
| Flash Point | >110 °C (>230 °F) | [2][3] |
Synthesis of this compound
The synthesis of phosphonate esters like this compound is most commonly achieved via the Michaelis-Arbuzov reaction. This reaction provides a reliable and high-yield pathway for forming a carbon-phosphorus bond. The general workflow involves the reaction of a trialkyl phosphite with a suitable alkyl halide.
Synthetic Workflow: Michaelis-Arbuzov Reaction
The synthesis of this compound typically proceeds by reacting trimethyl phosphite with methyl chloroformate. The nucleophilic phosphorus atom of the phosphite attacks the electrophilic carbonyl carbon of the chloroformate, followed by the rearrangement of the intermediate to form the stable P=O bond, yielding the desired product and methyl chloride as a byproduct.
Caption: Foscarnet inhibits viral DNA polymerase by blocking the pyrophosphate site.
Conclusion
This compound is a compound of significant interest due to its indispensable role as a synthetic intermediate for the antiviral drug Foscarnet. Its straightforward synthesis via the Michaelis-Arbuzov reaction and its well-defined chemical properties make it a reliable reagent for pharmaceutical manufacturing. Understanding its properties and the mechanism of its active derivative is crucial for researchers in antiviral drug development and for chemists involved in the synthesis of organophosphorus compounds.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). US5072032A - Preparation and use of thiophosphonates and thio-analogues of phosphonoformic acid.
-
Wikipedia. (n.d.). Foscarnet. Retrieved from [Link]
-
Oberg, B. (1989). Antiviral effects of phosphonoformate (PFA, foscarnet sodium). Pharmacology & Therapeutics, 40(2), 213–285. Retrieved from [Link]
-
PubMed. (n.d.). Antiviral activity of phosphonoformate on rotavirus transcription and replication. Retrieved from [Link]
-
Oberg, B. (1982). Antiviral effects of phosphonoformate (PFA, foscarnet sodium). Pharmacology & Therapeutics, 19(3), 387-415. Retrieved from [Link]
-
PubMed. (n.d.). Phosphonoformate: a minimal transition state analogue inhibitor of the fosfomycin resistance protein, FosA. Retrieved from [Link]
-
LookChem. (n.d.). Cas 5927-18-4,Trimethyl phosphonoacetate. Retrieved from [Link]
-
PMC. (2020). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. Retrieved from [Link]
-
PubChem. (n.d.). Foscarnet Sodium. National Center for Biotechnology Information. Retrieved from [Link]
-
Stridh, S. (1983). Mode of Interference of Trisodium Phosphonoformate (INN: Foscarnet Sodium), With Influenza Virus mRNA Synthesis. Archives of Virology, 76(3), 233-242. Retrieved from [Link]
-
PubChem. (n.d.). Foscarnet. National Center for Biotechnology Information. Retrieved from [Link]
-
O'Gorman, M. R., et al. (1990). Successful treatment with trisodium phosphonoformate for primary cytomegalovirus infection after heart transplantation. The Journal of Heart Transplantation, 9(4), 470-472. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Spectroscopic Analysis of Trimethyl Phosphonoformate (NMR, IR)
Abstract
This technical guide provides a comprehensive overview of the spectroscopic analysis of trimethyl phosphonoformate, a compound of interest in drug development and chemical research. In the absence of publicly available experimental spectra, this guide leverages predictive methodologies and comparative data from analogous structures to provide a robust framework for its characterization by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical protocols for the spectroscopic analysis of this organophosphorus compound.
Introduction: The Significance of this compound
This compound, with the chemical formula C4H9O5P, is an organophosphorus compound with potential applications in medicinal chemistry and as a synthetic intermediate. Its structural elucidation and purity assessment are critical for its application in any field, particularly in drug development where stringent characterization is paramount. Spectroscopic techniques such as NMR and IR are indispensable tools for providing detailed information about its molecular structure and purity.
This guide will delve into the theoretical underpinnings and practical application of ¹H, ¹³C, and ³¹P NMR, as well as IR spectroscopy for the comprehensive analysis of this compound. By understanding its unique spectral signature, researchers can confidently identify and quantify this molecule, ensuring the integrity of their scientific investigations.
Molecular Structure and Spectroscopic Correlations
The structure of this compound, methyl dimethoxyphosphorylformate, is key to understanding its spectroscopic properties. The molecule contains several distinct functional groups that will give rise to characteristic signals in its NMR and IR spectra.
Caption: A simplified workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Principles of IR Spectroscopy for Organophosphorus Compounds
The IR spectrum of this compound is expected to show characteristic absorption bands for the P=O, P-O-C, C=O, and C-O functional groups. The position and intensity of these bands can provide significant structural information. For instance, the P=O stretching vibration is typically a strong and sharp band, making it a key diagnostic peak.
Expected IR Absorption Frequencies
Based on the analysis of similar organophosphorus compounds, the following table summarizes the expected characteristic IR absorption bands for this compound.
Table 4: Expected IR Absorption Frequencies for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (alkoxy) | 2950 - 2850 | Medium |
| C=O stretch (ester) | 1730 - 1750 | Strong |
| P=O stretch | 1250 - 1300 | Strong |
| P-O-C stretch | 1020 - 1050 | Strong |
| C-O stretch (ester) | 1150 - 1250 | Strong |
Experimental Protocol for IR Analysis
Sample Preparation (ATR-FTIR): Attenuated Total Reflectance (ATR) is a convenient method for analyzing liquid samples with minimal preparation. [1]1. Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely. 2. Place a small drop of neat this compound directly onto the center of the ATR crystal. 3. Acquire the IR spectrum. 4. After analysis, clean the crystal thoroughly with a solvent to remove any residual sample.
Caption: A simplified workflow for ATR-FTIR analysis.
Integrated Spectroscopic Analysis and Interpretation
A comprehensive understanding of this compound's structure is achieved by integrating the data from NMR and IR spectroscopy.
-
¹H NMR: The presence of a doublet for the P-O-CH₃ protons confirms the coupling to the phosphorus atom, providing direct evidence for the phosphonate moiety. The singlet for the C(=O)-O-CH₃ protons indicates their distinct chemical environment.
-
¹³C NMR: The downfield signal for the carbonyl carbon, split into a doublet by the phosphorus atom, is a key identifier. The doublet for the P-O-CH₃ carbons further confirms the structure.
-
³¹P NMR: A single peak in the expected region for a phosphonate ester confirms the phosphorus environment.
-
IR Spectroscopy: The strong absorption bands for the C=O and P=O stretches are highly characteristic and provide rapid confirmation of these key functional groups.
By combining these techniques, a complete and unambiguous structural assignment of this compound can be achieved.
Conclusion
This technical guide has outlined the fundamental principles and practical approaches for the spectroscopic analysis of this compound using NMR and IR techniques. While experimental data is not yet widely available, the predictive and comparative data presented here offer a solid foundation for researchers to identify and characterize this important molecule. The detailed protocols and expected spectral data will serve as a valuable resource for scientists and professionals in ensuring the quality and integrity of their work with this compound.
References
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0259237). Retrieved from [Link]
-
PubChem. (n.d.). Foscarnet. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). 31P - NMR Facility. Retrieved from [Link]
-
Supporting Information. (n.d.). Retrieved from [Link]
- Zahour, A., et al. (2008). Theoretical predictions of 31p NMR chemical shift threshold of trimethylphosphine oxide absorbed on solid acid catalysts. The Journal of Physical Chemistry B, 112(15), 4496-4505.
- Herden, V., et al. (2023). an open-access 31P nuclear magnetic resonance database and data-driven prediction of 31P NMR shifts.
- Lee, S., et al. (2014). NMR spectrum of trimethyl phosphate in one shot. Journal of the Korean Physical Society, 65(11), 1879-1883.
-
ResearchGate. (n.d.). Theoretical Predictions of 31 P NMR Chemical Shift Threshold of Trimethylphosphine Oxide Absorbed on Solid Acid Catalysts. Retrieved from [Link]
-
NIST. (n.d.). Phosphoric acid, trimethyl ester. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). Trimethyl Phosphate - bmse000774 - Data. Retrieved from [Link]
- Bondon, A., et al. (1986). 31P chemical shifts as structural probes for heme environments. 31P-NMR study of the binding of trimethyl phosphine to various hemoglobins and myoglobins. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 872(1-2), 163-166.
-
Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
-
PubChem. (n.d.). Trimethyl phosphonoacetate. Retrieved from [Link]
-
University of Alberta. (n.d.). CASPRE - 13 C NMR Predictor. Retrieved from [Link]
-
Wiley Science Solutions. (n.d.). Spectral Databases. Retrieved from [Link]
-
ResearchGate. (n.d.). Fourier transform infrared spectroscopy spectra of trimethyl phosphate.... Retrieved from [Link]
-
Defense Technical Information Center. (2021). DFT-Calculated IR Absorption Spectra for PFAS Molecules (II). Retrieved from [Link]
-
ResearchGate. (n.d.). Phosphorus-31 NMR Spectroscopy: A Concise Introduction for the Synthetic Organic and Organometallic Chemist. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Calculation of the infrared spectra of organophosphorus compounds and prediction of new types of nerve agents. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
-
SpectraBase. (n.d.). Trimethylphosphine. Retrieved from [Link]
-
SpectraBase. (n.d.). Trimethyl phosphonoacetate - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental IR frequencies, IR frequencies calculated with the different models and mode description. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000906). Retrieved from [Link]
-
NIST. (n.d.). Trimethyl phosphonoacetate. Retrieved from [Link]
-
NIST. (n.d.). Phosphoric acid, trimethyl ester. Retrieved from [Link]
-
NIST. (n.d.). Phosphoric acid, trimethyl ester. Retrieved from [Link]
-
Wiley Science Solutions. (n.d.). IR - Sadtler Phosphorus Compounds. Retrieved from [Link]
-
31P NMR Chemical Shift of Phosphorous Compounds. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Quantitative P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Retrieved from [Link]
-
MDPI. (n.d.). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Retrieved from [Link]
-
Wiley Science Solutions. (n.d.). KnowItAll IR Spectral Library Collection. Retrieved from [Link]
-
NICODOM Ltd. (n.d.). IS NIR Spectra. Retrieved from [Link]
-
PubMed. (n.d.). Solid-state NMR and IR for the analysis of pharmaceutical solids: polymorphs of fosinopril sodium. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information - Metal-free phosphonation of heteroarene N-oxides with trialkyl phosphite at room temperature. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
-
Cardiff University. (2023). A Critical Assessment on Calculating Vibrational Spectra in Nanostructured Materials. Retrieved from [Link]
Sources
A Theoretical and Computational Guide to Trimethyl Phosphonoformate: From Molecular Structure to Drug Discovery Applications
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of trimethyl phosphonoformate (TMPF). While direct computational studies on TMPF are not extensively available in public literature, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals to conduct such analyses. By leveraging established computational techniques and drawing parallels with structurally similar organophosphorus compounds, this guide outlines the essential steps for characterizing the molecular properties, reactivity, and potential therapeutic applications of TMPF. We will delve into the foundational principles of quantum chemical calculations, detail experimental protocols for spectroscopic analysis, and present a framework for virtual screening and molecular docking in the context of drug discovery.
Introduction: The Significance of this compound and its Analogs
Phosphonoformate and its derivatives are a class of compounds with significant therapeutic interest, most notably for their antiviral properties. The parent compound, phosphonoformic acid (foscarnet), is an established antiviral agent.[1][2][3][4] this compound (TMPF), as the trimethyl ester of this acid, represents a key chemical entity for derivatization and prodrug strategies aimed at improving bioavailability and therapeutic efficacy.[1] Understanding the fundamental molecular and electronic properties of TMPF through theoretical and computational methods is paramount for the rational design of novel antiviral agents and other therapeutic molecules.
This guide will provide the theoretical framework and practical computational workflows to investigate:
-
Molecular Structure and Conformational Landscape: Determining the most stable three-dimensional structure of TMPF.
-
Vibrational Signature: Predicting and interpreting the infrared and Raman spectra for experimental validation.
-
Electronic Properties and Reactivity: Analyzing the molecular orbitals and electrostatic potential to understand its chemical behavior.
-
Potential as a Therapeutic Agent: Outlining a workflow for molecular docking studies to explore its interaction with biological targets.
Theoretical Foundations and Computational Methodologies
The cornerstone of modern computational chemistry lies in the principles of quantum mechanics. For a molecule of the size and complexity of this compound, Density Functional Theory (DFT) offers an excellent balance of accuracy and computational cost.[5][6][7]
Density Functional Theory (DFT)
DFT methods calculate the electronic structure of a molecule by focusing on the electron density rather than the complex many-electron wavefunction. The choice of the functional and basis set is critical for obtaining reliable results.
-
Functionals: Hybrid functionals, such as B3LYP, are widely used and have demonstrated good performance for a broad range of organic molecules.[5]
-
Basis Sets: Pople-style basis sets, like 6-31G(d,p) or the more flexible 6-311+G(d,p), are appropriate for geometry optimization and vibrational frequency calculations of organophosphorus compounds.
The following diagram illustrates the typical workflow for a DFT-based investigation of a molecule like TMPF.
Caption: A generalized workflow for the computational analysis of this compound using Density Functional Theory.
In-Depth Computational Analysis of this compound: A Practical Guide
This section outlines the step-by-step protocols for conducting a comprehensive computational study of TMPF.
Part 1: Molecular Structure and Conformational Analysis
The first step in any computational study is to determine the most stable 3D structure of the molecule.
-
Input Structure: Obtain the initial 3D coordinates of this compound. The PubChem database is a reliable source for this (CID 451443).
-
Computational Method: Employ a DFT method, for instance, B3LYP with the 6-31G(d,p) basis set.
-
Optimization Algorithm: Use a gradient-based optimization algorithm to find the stationary point on the potential energy surface corresponding to the minimum energy.
-
Convergence Criteria: Ensure that the forces on the atoms and the change in energy between optimization steps fall below predefined thresholds to guarantee a true minimum has been reached.
While specific experimental data for TMPF is scarce, we can predict its key bond lengths and angles. For comparison, theoretical data for the analogous molecule, trimethyl phosphate (TMP), is presented below. A similar table should be generated for TMPF upon calculation.
| Parameter | Bond/Angle | Calculated Value (TMP, MP2/6-31G**) |
| Bond Length | P=O | 1.47 Å |
| P-O | 1.58 Å | |
| C-O | 1.45 Å | |
| Bond Angle | O=P-O | 115.8° |
| P-O-C | 118.9° |
Part 2: Vibrational Spectroscopy
Vibrational spectroscopy provides a fingerprint of a molecule. Calculating the vibrational frequencies allows for the interpretation of experimental infrared (IR) and Raman spectra.
-
Prerequisite: A fully optimized molecular geometry.
-
Calculation Type: Perform a frequency calculation at the same level of theory used for the geometry optimization.
-
Output Analysis:
-
Confirmation of Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
Vibrational Modes: The output will list the vibrational frequencies and their corresponding atomic motions (e.g., stretching, bending).
-
IR and Raman Intensities: The calculation will also provide the intensities of the IR and Raman active modes.
-
| Vibrational Mode (Trimethyl Phosphate) | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |
| P=O stretch | 1295 | 1302 |
| P-O-C symmetric stretch | 1040 | 1045 |
| CH₃ rock | 1185 | 1190 |
This comparison for an analogous molecule builds confidence in the predictive power of the chosen computational method for TMPF.
Part 3: Electronic Structure and Reactivity
Understanding the electronic properties of TMPF is crucial for predicting its reactivity and potential interactions with biological targets.
-
Prerequisite: A converged DFT calculation from the geometry optimization.
-
Molecular Orbitals: Visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is an indicator of chemical reactivity.
-
Molecular Electrostatic Potential (MEP): Map the electrostatic potential onto the electron density surface. This reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic).
The following diagram illustrates the conceptual representation of HOMO, LUMO, and the MEP for a generic phosphonate.
Caption: Conceptual diagram of Frontier Molecular Orbitals and Molecular Electrostatic Potential.
Application in Drug Development: A Virtual Screening Protocol
The antiviral activity of phosphonoformate derivatives stems from their ability to inhibit viral DNA polymerases.[1][2] Molecular docking can be used to predict the binding affinity and orientation of TMPF within the active site of these enzymes.
Experimental Protocol: Molecular Docking
-
Target Selection: Obtain the crystal structure of a relevant viral DNA polymerase from the Protein Data Bank (PDB).
-
Ligand Preparation: Use the DFT-optimized structure of TMPF.
-
Receptor Preparation: Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to predict the binding poses of TMPF in the enzyme's active site.
-
Analysis: Analyze the predicted binding modes and scoring functions to identify the most favorable interactions.
The following diagram outlines the molecular docking workflow.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Phosphoric acid, trimethyl ester [webbook.nist.gov]
- 3. Surface-enhanced Raman spectroscopy studies of organophosphorous model molecules and pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Computer-guided discovery of epigenetics drugs: molecular modeling and identification of inhibitors of DNMT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phosphoric acid, trimethyl ester [webbook.nist.gov]
- 7. Investigation of Phosphonic Acids Based on Raman and Surface-Enhanced Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Bioactive Landscape of Phosphonoformates: A Technical Guide to Screening and Discovery
Foreword: The Enduring Potential of a Classic Scaffold
The phosphonoformate scaffold, exemplified by the archetypal antiviral agent Foscarnet, represents a cornerstone in medicinal chemistry. Its elegant mimicry of the pyrophosphate moiety allows for potent and selective inhibition of viral polymerases, a mechanism that has proven clinically effective against herpesviruses and human immunodeficiency virus (HIV).[1][2][3][4] However, the therapeutic potential of phosphonoformate derivatives extends far beyond this initial success. With a resurgence in the exploration of phosphonate-containing compounds, researchers are uncovering novel activities spanning antiviral, anticancer, and antibacterial domains.[5][6][7][8] This guide provides a comprehensive framework for the systematic biological activity screening of phosphonoformate derivatives, moving from foundational principles to detailed, field-proven experimental protocols. Our objective is to equip researchers, scientists, and drug development professionals with the necessary tools to unlock the full therapeutic promise of this versatile chemical class.
Section 1: The Mechanistic Underpinning – A Tale of Pyrophosphate Mimicry
At the heart of the biological activity of phosphonoformates lies their structural resemblance to pyrophosphate. This allows them to competitively inhibit the pyrophosphate binding site on various enzymes, most notably viral DNA and RNA polymerases.[1][3][4][9] This targeted inhibition disrupts the nucleic acid elongation process, thereby halting viral replication.[2][4] A key advantage of this direct enzymatic inhibition is that it often circumvents the need for intracellular activation by viral or cellular kinases, a common requirement for many nucleoside analogue antivirals.[3][4] This intrinsic activity makes them effective against viral strains that have developed resistance to other drug classes.
Figure 2: A generalized screening cascade for phosphonoformate derivatives.
Primary Screening: Casting a Wide Net for Antiviral Activity
The initial screen should be designed for high-throughput capacity to rapidly assess a large number of compounds. For antiviral activity, cell-based assays that measure the inhibition of virus-induced cytopathic effect (CPE) are a common and effective starting point.
Protocol: Cytopathic Effect (CPE) Inhibition Assay
-
Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Vero cells for Herpes Simplex Virus) at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Addition: Prepare serial dilutions of the phosphonoformate derivatives in cell culture medium. Remove the growth medium from the cells and add the compound dilutions.
-
Viral Infection: Infect the cells with a predetermined titer of the virus. Include uninfected and untreated infected cell controls.
-
Incubation: Incubate the plates at 37°C in a humidified CO2 incubator for a period sufficient to allow for the development of CPE in the virus control wells (typically 2-5 days).
-
CPE Evaluation: Visually assess the extent of CPE in each well using a microscope. Alternatively, a quantitative assessment can be performed using a cell viability dye such as MTT or a neutral red uptake assay.
-
Data Analysis: Determine the concentration of the compound that inhibits CPE by 50% (IC50).
Secondary Screening: Quantifying Potency and Assessing Safety
Hits identified in the primary screen should be subjected to more rigorous secondary assays to confirm their activity and assess their selectivity. This typically involves generating dose-response curves and evaluating cytotoxicity.
Dose-Response and Cytotoxicity Profiling
A critical aspect of secondary screening is to determine the therapeutic window of the active compounds. This is achieved by comparing the antiviral potency (IC50) with the cytotoxicity (CC50) of the compounds. [10]A selectivity index (SI), calculated as the ratio of CC50 to IC50, provides a quantitative measure of the compound's therapeutic potential.
Protocol: MTS-based Cytotoxicity Assay
-
Cell Seeding: Seed a 96-well plate with the host cell line at an appropriate density.
-
Compound Addition: Add serial dilutions of the phosphonoformate derivatives to the wells. Include untreated cell controls.
-
Incubation: Incubate the plates for the same duration as the antiviral assay.
-
MTS Reagent Addition: Add a solution containing 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) and an electron coupling reagent (e.g., phenazine ethosulfate) to each well.
-
Incubation and Measurement: Incubate the plates for 1-4 hours at 37°C. Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the concentration of the compound that reduces cell viability by 50% (CC50).
| Parameter | Description | Typical Assay |
| IC50 | 50% Inhibitory Concentration | CPE Inhibition, Plaque Reduction Assay |
| CC50 | 50% Cytotoxic Concentration | MTS, MTT, LDH Release Assay [11] |
| SI | Selectivity Index (CC50/IC50) | N/A |
Table 1: Key parameters in secondary screening of phosphonoformate derivatives.
Mechanistic Deconvolution: Enzyme Inhibition Assays
To confirm that the observed antiviral activity is due to the intended mechanism of action, direct enzyme inhibition assays are crucial. [12][13]These assays utilize purified viral polymerases to quantify the inhibitory activity of the compounds in a cell-free system.
Protocol: In Vitro Viral Polymerase Inhibition Assay
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the purified viral polymerase, a suitable DNA or RNA template-primer, and a mixture of deoxynucleotide triphosphates (dNTPs), one of which is radiolabeled (e.g., [α-³²P]dGTP).
-
Compound Addition: Add varying concentrations of the phosphonoformate derivative to the reaction mixture.
-
Reaction Initiation and Incubation: Initiate the reaction by adding the enzyme and incubate at the optimal temperature for the polymerase.
-
Reaction Termination and Precipitation: Stop the reaction and precipitate the newly synthesized, radiolabeled nucleic acid using an acid precipitation method (e.g., trichloroacetic acid).
-
Quantification: Collect the precipitate on a filter and quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the compound that inhibits polymerase activity by 50% (IC50).
Section 3: Beyond Antivirals – Exploring New Therapeutic Horizons
The structural and electronic properties of phosphonates make them versatile pharmacophores that can be adapted to target a range of biological molecules. [7]Recent studies have highlighted the potential of phosphonoformate derivatives as anticancer and antibacterial agents. [5][6][14]
Anticancer Activity Screening
The screening of phosphonoformate derivatives for anticancer activity involves evaluating their ability to inhibit the proliferation of cancer cell lines. [5][15] Protocol: Antiproliferative Assay against Cancer Cell Lines
-
Cell Seeding: Seed various cancer cell lines (e.g., HeLa, A549, MCF-7) in 96-well plates.
-
Compound Treatment: Treat the cells with a range of concentrations of the phosphonoformate derivatives.
-
Incubation: Incubate the plates for 48-72 hours.
-
Viability Assessment: Determine cell viability using a suitable assay, such as the sulforhodamine B (SRB) assay or a commercially available ATP-based luminescence assay.
-
Data Analysis: Calculate the GI50 (concentration that causes 50% growth inhibition).
Antibacterial Activity Screening
The evaluation of antibacterial activity typically involves determining the minimum inhibitory concentration (MIC) of the compounds against a panel of bacterial strains.
Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Bacterial Culture Preparation: Prepare a standardized inoculum of the test bacteria.
-
Compound Dilution: Prepare two-fold serial dilutions of the phosphonoformate derivatives in a 96-well plate containing bacterial growth medium.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Section 4: A Critical Parameter – Assessing Cellular Uptake
For a phosphonoformate derivative to exert its intracellular biological activity, it must first cross the cell membrane. Therefore, assessing the cellular uptake of these compounds is a critical step in the screening process. [16][17]
Figure 3: The importance of cellular uptake for biological activity.
Protocol: Cellular Uptake Assay using Radiolabeled Compounds
-
Cell Culture: Culture the target cells to near confluency in multi-well plates.
-
Compound Incubation: Incubate the cells with a known concentration of a radiolabeled phosphonoformate derivative for various time points.
-
Washing: Rapidly wash the cells with ice-cold buffer to remove any unbound extracellular compound.
-
Cell Lysis: Lyse the cells to release the intracellular contents.
-
Quantification: Measure the amount of radioactivity in the cell lysate using a scintillation counter.
-
Data Analysis: Determine the rate and extent of cellular uptake.
Conclusion: A Roadmap for Discovery
The screening of phosphonoformate derivatives is a dynamic and rewarding field of research. By employing a systematic and logically structured screening cascade, researchers can efficiently identify and characterize novel bioactive compounds. This guide has provided a comprehensive overview of the key principles and methodologies, from initial high-throughput screens to detailed mechanistic and cellular uptake studies. It is our hope that this technical resource will serve as a valuable roadmap for scientists dedicated to exploring the full therapeutic potential of this remarkable chemical scaffold.
References
-
Antiviral activity of phosphonoformate on rotavirus transcription and replication. PubMed. [Link]
-
Antiviral effects of phosphonoformate (PFA, foscarnet sodium). PubMed. [Link]
-
An enzyme inhibition assay for the quantitative determination of the new bisphosphonate zoledronate in plasma. PubMed. [Link]
-
Mode of action of phosphonoformate as an anti-herpes simplex virus agent. PubMed. [Link]
-
Cytotoxic Activity of Distinct Families of Phosphonic Acid Derivatives - A Chemocentric Approach to Assess Their Molecular Action. PubMed. [Link]
-
Fluorescent Risedronate Analogues Reveal Bisphosphonate Uptake by Bone Marrow Monocytes and Localization Around Osteocytes In Vivo. National Institutes of Health. [Link]
-
Foscarnet. A review of its antiviral activity, pharmacokinetic properties and therapeutic use in immunocompromised patients with cytomegalovirus retinitis. PubMed. [Link]
-
High-throughput screen identifies cyclic nucleotide analogs that inhibit prostatic acid phosphatase. PubMed. [Link]
-
Phytocompounds and Nanoformulations for Anticancer Therapy: A Review. PubMed. [Link]
-
A critical analysis of methods used to investigate the cellular uptake and subcellular localization of RNA therapeutics. PubMed Central. [Link]
-
Genomics-Enabled Discovery of Phosphonate Natural Products and their Biosynthetic Pathways. PubMed Central. [Link]
-
Phosphonoformate: a minimal transition state analogue inhibitor of the fosfomycin resistance protein, FosA. PubMed. [Link]
-
Antiadenovirus Activities of Several Classes of Nucleoside and Nucleotide Analogues. National Institutes of Health. [Link]
-
(PDF) Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates. ResearchGate. [Link]
-
Phytocompounds and Nanoformulations for Anticancer Therapy: A Review. MDPI. [Link]
-
Synthesis and In Vitro Evaluation of the Anticancer Effect of Novel Phosphonium Vindoline Derivatives. PubMed Central. [Link]
-
Enzyme inhibition methods based on Au nanomaterials for rapid detection of organophosphorus pesticides in agricultural and environmental samples: A review. PubMed Central. [Link]
-
Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. MDPI. [Link]
-
Update on in vitro cytotoxicity assays for drug development. ResearchGate. [Link]
-
Synthesis and Evaluation of Biological Activity of New Arylphosphoramidates. PubMed. [Link]
-
In vitro and in vivo models for Testing anti-viral agents against... ResearchGate. [Link]
-
In vitro cellular interaction of drug-loaded liposomes with 2D and 3D cell culture of U87-MG cell line. PLOS. [Link]
-
Synthesis of esters of phosphonoformic acid and their antiherpes activity. ACS Publications. [Link]
-
Foscarnet. A reappraisal of its antiviral activity, pharmacokinetic properties and therapeutic use in immunocompromised patients with viral infections. PubMed. [Link]
-
Mechanisms for cellular uptake of nanosized clinical MRI contrast agents. Taylor & Francis Online. [Link]
-
Target Identification of Bioactive Covalently Acting Natural Products. Nomura Research Group. [Link]
-
Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Scilight Press. [Link]
-
Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers. [Link]
-
An In Silico and an In Vitro Inhibition Analysis of Glycogen Phosphorylase by Flavonoids, Styrylchromones, and Pyrazoles. MDPI. [Link]
-
Synthesis and Evaluation of Biological Activity of New Arylphosphoramidates. Hindawi. [Link]
-
α,α-Difluorophosphonohydroxamic Acid Derivatives among the Best Antibacterial Fosmidomycin Analogues. MDPI. [Link]
-
Phosphonoformate and phosphonoacetate derivatives of 5-substituted 2'-deoxyuridines: synthesis and antiviral activity. PubMed. [Link]
-
Cellular Uptake & Cellular Release Assays. Gifford Bioscience. [Link]
-
Nanoformulations for Combination or Cascade Anticancer Therapy. PubMed Central. [Link]
-
High-throughput computational screening of nanoporous materials in targeted applications. Royal Society of Chemistry. [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PubMed Central. [Link]
-
High throughput screening at The DISC: a new era of drug discovery. YouTube. [Link]
-
Mechanism of action of foscarnet against viral polymerases. PubMed. [Link]
-
What is the mechanism of Foscarnet Sodium?. Patsnap Synapse. [Link]
-
The key phosphorus moieties in drug design: antimicrobials and beyond. PubMed Central. [Link]
Sources
- 1. Antiviral effects of phosphonoformate (PFA, foscarnet sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Foscarnet. A review of its antiviral activity, pharmacokinetic properties and therapeutic use in immunocompromised patients with cytomegalovirus retinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of foscarnet against viral polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Foscarnet Sodium? [synapse.patsnap.com]
- 5. Cytotoxic Activity of Distinct Families of Phosphonic Acid Derivatives - A Chemocentric Approach to Assess Their Molecular Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphonoformate: a minimal transition state analogue inhibitor of the fosfomycin resistance protein, FosA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The key phosphorus moieties in drug design: antimicrobials and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiviral activity of phosphonoformate on rotavirus transcription and replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mode of action of phosphonoformate as an anti-herpes simplex virus agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. An enzyme inhibition assay for the quantitative determination of the new bisphosphonate zoledronate in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enzyme inhibition methods based on Au nanomaterials for rapid detection of organophosphorus pesticides in agricultural and environmental samples: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Fluorescent Risedronate Analogues Reveal Bisphosphonate Uptake by Bone Marrow Monocytes and Localization Around Osteocytes In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
Methodological & Application
Application Note: A Validated Protocol for the Laboratory-Scale Synthesis of Trimethyl Phosphonoformate
Abstract: This document provides a comprehensive, field-tested guide for the laboratory-scale synthesis of trimethyl phosphonoformate. This compound serves as a crucial intermediate in the development of antiviral agents and other specialized organophosphorus chemicals. The protocol is founded on the principles of the Michaelis-Arbuzov reaction, a cornerstone of carbon-phosphorus bond formation. This guide offers a detailed, step-by-step methodology, an in-depth explanation of the underlying chemical principles, rigorous safety protocols, and robust analytical methods for product validation, designed for researchers in synthetic chemistry and drug development.
Introduction and Scientific Context
Phosphonoformates, particularly their parent acid, phosphonoformic acid (known as Foscarnet), are a significant class of compounds in medicinal chemistry. Foscarnet is an established antiviral medication that functions by inhibiting the DNA polymerase of viruses in the Herpesviridae family.[1][2][3] It acts as a structural mimic of pyrophosphate, selectively targeting the pyrophosphate binding site on viral DNA polymerases.[3][4]
The synthesis of esterified derivatives like this compound is of significant interest as it provides a key building block for creating analogues of Foscarnet, prodrugs with altered pharmacokinetic properties, or as a reactive intermediate for further chemical elaboration. The protocol detailed herein utilizes the well-established Michaelis-Arbuzov reaction, which provides a reliable and high-yielding pathway to phosphonates from trialkyl phosphites and alkyl halides.
The Michaelis-Arbuzov Reaction: Mechanistic Underpinnings
The synthesis of this compound from trimethyl phosphite and methyl chloroformate is a classic example of the Michaelis-Arbuzov reaction. Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
The reaction proceeds through two main stages:
-
Nucleophilic Attack and Intermediate Formation: The reaction initiates with the nucleophilic attack of the lone pair of electrons on the phosphorus atom of trimethyl phosphite onto the electrophilic carbonyl carbon of methyl chloroformate. This forms a tetrahedral intermediate which then expels a chloride ion to form a quasi-stable phosphonium salt.
-
Dealkylation (Arbuzov Rearrangement): The displaced chloride ion (Cl⁻) then acts as a nucleophile, attacking one of the methyl groups on the phosphonium intermediate. This Sₙ2 displacement results in the formation of the final, thermodynamically stable P=O double bond of the this compound product and the volatile byproduct, methyl chloride (CH₃Cl).
This rearrangement is the irreversible, driving force of the reaction, favored by the formation of the strong phosphoryl bond.
Experimental Protocol: Synthesis of this compound
This protocol is designed for a laboratory scale and must be performed within a certified chemical fume hood due to the toxicity of the reagents and the evolution of a gaseous byproduct.
Materials and Equipment
| Reagent / Material | Molecular Formula | MW ( g/mol ) | CAS No. | Quantity | Molar Equiv. |
| Trimethyl phosphite | C₃H₉O₃P | 124.08 | 121-45-9 | 12.4 g (11.6 mL) | 100 mmol (1.0) |
| Methyl chloroformate | C₂H₃ClO₂ | 94.50 | 79-22-1 | 9.45 g (7.6 mL) | 100 mmol (1.0) |
| Anhydrous Dichloromethane | CH₂Cl₂ | 84.93 | 75-09-2 | 100 mL | - |
Equipment:
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser with a gas outlet connected to a bubbler or scrubbing system (e.g., containing a bleach solution to neutralize methyl chloride)
-
125 mL pressure-equalizing dropping funnel
-
Thermometer or thermocouple probe
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Ice-water bath
-
Heating mantle
-
Rotary evaporator
-
Vacuum distillation apparatus
Reaction Workflow Diagram
Sources
- 1. Antiviral activity of phosphonoformate on rotavirus transcription and replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral effects of phosphonoformate (PFA, foscarnet sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Foscarnet - Wikipedia [en.wikipedia.org]
- 4. Foscarnet | CH3O5P | CID 3415 - PubChem [pubchem.ncbi.nlm.nih.gov]
Purifying Crude Trimethyl Phosphonoformate: A Detailed Guide for Researchers
For researchers and professionals in drug development and organic synthesis, the purity of reagents is paramount. Trimethyl phosphonoformate, a key building block in the synthesis of various biologically active compounds, is no exception. Its purification from crude reaction mixtures is a critical step to ensure the integrity of subsequent synthetic transformations and the quality of the final products. This comprehensive guide provides an in-depth exploration of the methodologies for purifying crude this compound, grounded in scientific principles and practical laboratory experience.
Understanding the Impurity Profile
Effective purification begins with a thorough understanding of the potential impurities. This compound is commonly synthesized via the Michaelis-Arbuzov reaction between trimethyl phosphite and methyl chloroformate.[1][2][3] While efficient, this reaction can generate several byproducts that must be removed.
Common Impurities in Crude this compound:
| Impurity Class | Specific Examples | Origin |
| Unreacted Starting Materials | Trimethyl phosphite, Methyl chloroformate | Incomplete reaction. |
| Side-Reaction Products | Dimethyl methylphosphonate | Isomerization of trimethyl phosphite, or reaction with methyl iodide (a potential byproduct).[4] |
| Methyl chloride | Byproduct of the Michaelis-Arbuzov reaction.[5] | |
| Decomposition Products | Phosphonoformic acid mono- and diesters | Hydrolysis of the triester, which can be pH-dependent.[6][7][8] |
| Methanol | Product of hydrolysis. |
The presence of these impurities can interfere with subsequent reactions, lead to the formation of undesired side products, and complicate product isolation and purification. Therefore, a robust purification strategy is essential.
Purification Strategies: A Multi-faceted Approach
A combination of techniques is often employed to achieve high-purity this compound. The choice of methods depends on the scale of the synthesis, the nature of the impurities, and the desired final purity.
Logical Workflow for Purification:
Caption: A logical workflow for the purification of crude this compound.
I. Fractional Vacuum Distillation: The Workhorse of Purification
Fractional vacuum distillation is the most common and effective method for the bulk purification of this compound.[9] Operating under reduced pressure lowers the boiling point of the compound, mitigating the risk of thermal decomposition.
Causality Behind Experimental Choices:
-
Vacuum: this compound has a relatively high boiling point at atmospheric pressure. Distillation at reduced pressure is crucial to prevent decomposition, which can occur at elevated temperatures.
-
Fractionating Column: A fractionating column provides a large surface area (through packing material or indentations) for repeated vaporization-condensation cycles. This allows for the efficient separation of components with close boiling points, such as the desired product from unreacted starting materials and some side products.[10]
-
Stirring: A stir bar is essential to prevent bumping and ensure smooth boiling, which is particularly important under vacuum.[7] Boiling stones are not effective under vacuum as the trapped air is quickly removed.[7]
Protocol for Fractional Vacuum Distillation:
Apparatus Setup:
-
Glassware Inspection: Thoroughly inspect all glassware for any cracks or defects that could lead to implosion under vacuum.[7]
-
Assembly: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. A Claisen adapter is recommended to minimize bumping.[7]
-
Greasing: Lightly grease all ground glass joints to ensure a good seal.
-
Vacuum Connection: Connect the apparatus to a vacuum trap and a vacuum pump or water aspirator using thick-walled tubing.
Procedure:
-
Charging the Flask: Charge the round-bottom flask with the crude this compound and a magnetic stir bar. The flask should not be more than two-thirds full.
-
Applying Vacuum: Turn on the vacuum source and allow the pressure to stabilize. This initial step helps to remove highly volatile impurities.
-
Heating: Begin heating the flask gently with a heating mantle.
-
Distillation: Slowly increase the temperature until the liquid begins to boil and the vapor rises through the fractionating column. A distillation rate of 1-2 drops per second is ideal for good separation.
-
Fraction Collection: Collect the fraction that distills at a constant temperature and pressure. For this compound, a boiling point of 60°C at 15 μmHg has been reported for the pure compound. The exact boiling point will vary with pressure.
-
Shutdown: Once the desired fraction has been collected, remove the heat source and allow the apparatus to cool completely before slowly releasing the vacuum.
II. Silica Gel Chromatography: For High-Purity Applications
For applications requiring very high purity, or for the removal of non-volatile or closely boiling impurities, silica gel column chromatography is an invaluable technique.[11][12] Silica gel, a polar stationary phase, separates compounds based on their polarity.[11]
Causality Behind Experimental Choices:
-
Stationary Phase: Silica gel is a polar adsorbent. More polar compounds will interact more strongly with the silica and elute later, while less polar compounds will elute faster.[11]
-
Mobile Phase (Eluent): The choice of solvent system (eluent) is critical. A less polar eluent will result in slower elution of all components, while a more polar eluent will increase the elution speed. A gradient elution, where the polarity of the solvent is gradually increased, is often used to achieve optimal separation.[13]
Protocol for Silica Gel Column Chromatography:
Solvent System Selection:
The ideal solvent system should provide good separation of this compound from its impurities on a thin-layer chromatography (TLC) plate. Common solvent systems for phosphonates include mixtures of a non-polar solvent (e.g., hexanes, heptane) and a more polar solvent (e.g., ethyl acetate, diethyl ether).[13]
Column Packing:
-
Slurry Method: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Packing the Column: Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.[11]
-
Equilibration: Run several column volumes of the initial eluent through the packed column to equilibrate the stationary phase.
Chromatography Procedure:
-
Sample Loading: Dissolve the crude or partially purified this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. If using a gradient, gradually increase the proportion of the more polar solvent.
-
Fraction Collection: Collect fractions in test tubes or vials and monitor the separation by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
III. Low-Temperature Recrystallization: A Potential Polishing Step
While not as commonly reported for this compound as distillation or chromatography, recrystallization can be a useful technique for the final purification of solid or low-melting compounds.[14] This method relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures.
Causality Behind Experimental Choices:
-
Solvent Selection: The ideal solvent should dissolve the compound well at an elevated temperature but poorly at a low temperature. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.[14]
-
Cooling Rate: Slow cooling generally leads to the formation of larger, purer crystals.
Exploratory Protocol for Recrystallization:
-
Solvent Screening: In a small test tube, dissolve a small amount of the purified this compound in a minimal amount of a hot solvent (e.g., a mixture of a polar and non-polar solvent like ethyl acetate/hexanes or diethyl ether/hexanes).[9]
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath or freezer, to induce crystallization.
-
Isolation: If crystals form, they can be isolated by vacuum filtration and washed with a small amount of the cold recrystallization solvent.
IV. Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques.
Analytical Methods for Purity Determination:
| Method | Information Provided |
| Gas Chromatography (GC) | Quantitative purity assessment and detection of volatile impurities.[15] |
| High-Performance Liquid Chromatography (HPLC) | Purity analysis, especially for less volatile impurities.[16] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P) | Structural confirmation and identification of phosphorus-containing impurities. |
| Mass Spectrometry (MS) | Molecular weight confirmation. |
Stability and Storage
Phosphonoformate esters are susceptible to hydrolysis, and the rate of hydrolysis is influenced by pH.[6] Therefore, it is crucial to store purified this compound under anhydrous conditions to prevent degradation.
Recommended Storage Conditions:
-
Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).
-
Keep in a cool, dry place away from moisture.
By carefully selecting and implementing the appropriate purification methods, researchers can obtain high-purity this compound, a critical prerequisite for successful and reproducible synthetic outcomes.
References
Click to expand
- Hydrolysis of phosphonoformate esters: product distribution and reactivity patterns.
- Technical Support Center: Michaelis-Arbuzov Synthesis of Alkyl Phosphon
- Aminophosphonate Chelates Can Dissolve Barite Scale at Very High pH. American Chemical Society.
- Column chrom
- Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction.
- Purification: Fractional Distillation. Department of Chemistry: University of Rochester.
- 5.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- Solvent Systems for Silica Gel Column Chrom
- A Comparative Guide to HPLC Analysis for Purity Assessment of Phosphon
- Hydrolysis of Phosphorus Esters: A Comput
- Silica Gel Column Chrom
- Michaelis–Arbuzov reaction. Wikipedia.
- Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. epa nepis.
- Michaelis–Arbuzov reaction. J&K Scientific LLC.
- Synthesis of Phosphonates via Michaelis-Arbuzov Reaction. Bentham Science Publisher.
- Green phosphonate chemistry – Does it exist?. RSC Publishing.
- Raw Material Testing: Developing Methods for Quality Control of Phosphoramidites used in the Chemical Synthesis of Oligonucleotides.
- Column Chromatography and Rel
- 22.04 Hydrolysis of Phosphoesters. YouTube.
- Crystalliz
- Purification by Fractional distillation/crystallis
- Methods for the synthesis of phosphonate esters.
- Selective Esterific
- Occurrence of trimethyl phosphate and triethyl phosphate in a municipal wastewater treatment plant and human urine. Semantic Scholar.
- How do you perform purity analysis?.
- PRELIMINARY DISTILL
- Analytical Methods Development for Dimethyl Methylphosphonate, Diisopropyl Methylphosphonate and Trimethyl phosph
- Process for the preparation and recovery of trimethyl phosphite and derivatives thereof.
- Technical Support Center: Purification of Crude 2,3,5-Trimethylphenol. Benchchem.
Sources
- 1. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. US3184495A - Process for the preparation and recovery of trimethyl phosphite and derivatives thereof - Google Patents [patents.google.com]
- 5. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction [mdpi.com]
- 6. Hydrolysis of phosphonoformate esters: product distribution and reactivity patterns - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. Purification [chem.rochester.edu]
- 11. web.uvic.ca [web.uvic.ca]
- 12. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 13. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 14. rsc.org [rsc.org]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Trimethyl Phosphonoformate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Reagent for Carbonyl Olefination
Trimethyl phosphonoformate is an organophosphorus compound that serves as a valuable reagent in modern organic synthesis. While structurally similar to the more commonly used trimethyl phosphonoacetate, this compound offers unique reactivity in the synthesis of α,β-unsaturated esters, particularly acrylic acid derivatives. Its primary application lies in the Horner-Wadsworth-Emmons (HWE) reaction, a cornerstone of olefination chemistry that allows for the stereoselective formation of carbon-carbon double bonds.[1] This guide provides an in-depth look at the synthesis, properties, and application of this compound, with detailed protocols for its use in the laboratory.
Physicochemical Properties and Handling
A clear understanding of the reagent's properties is crucial for its safe and effective use.
| Property | Value | Reference |
| CAS Number | 31142-23-1 | [2] |
| Molecular Formula | C₄H₉O₅P | [2] |
| Molecular Weight | 168.09 g/mol | [2] |
| Appearance | Colorless, flammable liquid | [2] |
| Density | 1.254 g/mL at 25 °C | [2] |
| Boiling Point | 50-52 °C at 0.02 mm Hg | [2] |
| Refractive Index | n20/D 1.423 | [2] |
| Flash Point | >110 °C (>230 °F) | [2] |
Safety and Handling:
Synthesis of this compound
The most common and efficient method for the synthesis of phosphonates is the Michaelis-Arbuzov reaction.[5][6] This reaction involves the treatment of a trialkyl phosphite with an alkyl halide. For this compound, this translates to the reaction of trimethyl phosphite with methyl chloroformate.
Figure 1: Synthesis of this compound via the Michaelis-Arbuzov Reaction.
Protocol: Synthesis of this compound
Materials:
-
Trimethyl phosphite
-
Methyl chloroformate
-
Anhydrous reaction vessel with a reflux condenser and a gas outlet
-
Heating mantle
-
Distillation apparatus
Procedure:
-
To a dry, inert-atmosphere-flushed reaction vessel, add trimethyl phosphite (1.0 equivalent).
-
With stirring, slowly add methyl chloroformate (1.0 equivalent) to the trimethyl phosphite at room temperature. The reaction is often exothermic, and cooling may be necessary to maintain a controlled reaction rate.
-
After the initial exothermic reaction subsides, slowly heat the reaction mixture to reflux. The progress of the reaction can be monitored by the evolution of methyl chloride gas, which can be vented through a scrubber.
-
Maintain the reaction at reflux for several hours until the evolution of gas ceases, indicating the completion of the reaction.
-
After cooling to room temperature, the crude this compound can be purified by vacuum distillation.
Expert Insight: The Michaelis-Arbuzov reaction is a reliable method for forming the P-C bond in phosphonates.[7] The reaction is driven by the formation of a stable phosphoryl group and the loss of a volatile alkyl halide. Careful control of the addition rate and temperature is essential to prevent side reactions.
Application in the Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons reaction is a superior alternative to the Wittig reaction for the synthesis of α,β-unsaturated esters, generally providing excellent E-stereoselectivity and a simpler workup due to the water-soluble nature of the phosphate byproduct.[1][8]
The reaction proceeds via the deprotonation of the phosphonate to form a stabilized carbanion, which then undergoes nucleophilic addition to an aldehyde or ketone. The resulting intermediate collapses to form the alkene and a phosphate salt.
Figure 2: General Workflow of the Horner-Wadsworth-Emmons Reaction.
Protocol: Synthesis of an α,β-Unsaturated Ester via HWE Reaction
Materials:
-
This compound
-
Aldehyde or ketone
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases. This indicates the formation of the phosphonate carbanion.
-
Cool the resulting solution to 0 °C and add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α,β-unsaturated ester.
Expert Insight: The choice of base is critical. Sodium hydride is a strong, non-nucleophilic base that is commonly used.[1] For more sensitive substrates, weaker bases such as DBU in the presence of LiCl (Masamune-Roush conditions) can be employed. The stereochemical outcome of the HWE reaction is influenced by the nature of the phosphonate, the aldehyde, and the reaction conditions. Generally, stabilized phosphonates like this compound favor the formation of the (E)-alkene.[9]
Applications in Drug Development and Fine Chemicals
The α,β-unsaturated ester moiety is a common structural motif in a wide range of biologically active molecules and is a valuable building block in medicinal chemistry. The use of this compound in the HWE reaction provides a direct route to these compounds, which can be further elaborated into more complex molecular architectures.
Furthermore, this compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.[2] Its ability to introduce the phosphonoformate group is key to the development of new therapeutic agents and crop protection products. The compound also finds application in the production of flame retardants and plasticizers.[2]
Conclusion
This compound is a potent and versatile reagent for the synthesis of α,β-unsaturated esters via the Horner-Wadsworth-Emmons reaction. Its reliable synthesis through the Michaelis-Arbuzov reaction and the generally high E-stereoselectivity of the subsequent olefination make it a valuable tool for organic chemists in both academic and industrial settings. Careful adherence to safety protocols and a thorough understanding of the reaction mechanism are paramount for its successful application in the synthesis of complex organic molecules.
References
-
LookChem. Cas 31142-23-1, this compound. [Link]
- Google Patents.
-
Cole-Parmer. Material Safety Data Sheet - Trimethyl Phosphonoacetate, 98%. [Link]
-
RSC Publishing. Synthesis of α,β-unsaturated carbonyl compounds by carbonylation reactions. [Link]
-
PubMed. A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. [Link]
-
Harvard University. Olefination Reactions - Andrew G Myers Research Group. [Link]
- Google Patents.
-
University of California, Irvine. CHEM 51LC SPRING 2013: EXPERIMENT 3 HORNER-EMMONS-WITTIG SYNTHESIS OF METHYL-E-4-METHOXYCINNAMATE REACTION. [Link]
-
Organic Chemistry Portal. Synthesis of α,β-Unsaturated Phosphine Sulfides. [Link]
-
MDPI. Reaction of Glycerol with Trimethyl Orthoformate: Towards the Synthesis of New Glycerol Derivatives. [Link]
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]
- Google Patents. CN1900085A - Trimethyl phosphite production process.
-
PubMed. Olefination reactions of phosphorus-stabilized carbon nucleophiles. [Link]
-
Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]
-
ResearchGate. Practical Synthesis of (E)-α,β-Unsaturated Carboxylic Acids Using a One-Pot Hydroformylation/Decarboxylative Knoevenagel Reaction Sequence | Request PDF. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis Pathways of Trimethyl Phosphonoacetate. [Link]
-
Wikipedia. Wittig reaction. [Link]
-
PubMed Central. Synthesis of β,γ-Unsaturated Aliphatic Acids via Ligand-Enabled Dehydrogenation. [Link]
-
Patsnap. Trimethyl phosphite producing process - Eureka. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cas 31142-23-1,this compound | lookchem [lookchem.com]
- 3. prochemonline.com [prochemonline.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Trimethyl phosphonoacetate synthesis - chemicalbook [chemicalbook.com]
- 6. CN106397482A - Synthetic method for trimethyl phosphonoacetate - Google Patents [patents.google.com]
- 7. Olefination reactions of phosphorus-stabilized carbon nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Wittig-Horner Reaction [organic-chemistry.org]
- 9. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
Application Notes: An Examination of Trimethyl Phosphonoformate and In Situ Phosphorylation Strategies
To the Attention of Researchers, Scientists, and Drug Development Professionals,
This document addresses the inquiry into the use of trimethyl phosphonoformate as an in situ phosphorylating agent. Following a comprehensive review of scientific literature, patent databases, and chemical repositories, we conclude that there is no established or documented application of this compound for this purpose.
The initial premise that this compound serves as a precursor to a reactive phosphorylating species for the phosphorylation of substrates like alcohols or nucleosides is not supported by available chemical data. This guide has been structured to clarify the chemical nature of this compound and to provide a technical overview of established, field-proven methodologies for in situ phosphorylation, thereby offering relevant and actionable insights for researchers in this field.
Part 1: Understanding Phosphonoformates
The Parent Compound: Phosphonoformic Acid (Foscarnet)
Phosphonoformic acid, widely known by its therapeutic name Foscarnet, is a well-characterized antiviral agent.[1] Its mechanism of action involves the direct inhibition of viral DNA polymerases and reverse transcriptases at the pyrophosphate-binding site.[1] This highlights the biological significance of the phosphonoformate scaffold.
This compound: Chemical Identity
This compound is the trimethyl ester of phosphonoformic acid. Its basic chemical and physical properties are cataloged in chemical databases.[2][3] A German patent describes trimethyl thiophosphonoformate as a key intermediate in the synthesis of salts of thiophosphonoformic acid, which also possess antiviral properties.[4] However, its role is that of a synthetic intermediate, not a phosphorylating agent.
Distinction from Common Phosphorus Reagents
It is critical to distinguish this compound from structurally similar but functionally distinct phosphorus compounds commonly used in synthesis:
-
Trimethyl Phosphite ((CH₃O)₃P): A P(III) reagent widely used in reactions like the Michaelis-Arbuzov reaction to form phosphonates.[5] It is a precursor for various organophosphorus compounds.
-
Trimethyl Phosphate ((CH₃O)₃PO): A P(V) ester. While it can act as a mild methylating agent, it is generally not used for phosphorylation.[6] In some phosphorylation procedures, it is used as a polar, aprotic solvent at low temperatures.[7]
The presence of a direct carbon-phosphorus (C-P) bond in phosphonoformates fundamentally differentiates their chemistry from phosphates (P-O bond), making them poor candidates for acting as phosphate donors in the way that traditional phosphorylating agents do.
Part 2: Established Protocols for In Situ Phosphorylation
While this compound is not a viable agent, the generation of reactive phosphorylating species in situ is a powerful strategy in chemical synthesis. This section outlines proven methods that are central to drug development and molecular biology.
The Atherton-Todd Reaction: In Situ Generation of a Phosphorochloridate
One of the cornerstone methods for phosphorylating amines and, by extension, alcohols, is the Atherton-Todd reaction. This approach generates a reactive phosphorylating intermediate directly in the reaction mixture, avoiding the handling of sensitive phosphorus halides.
Causality and Mechanistic Insight: The reaction involves a dialkyl phosphite (a P(III) species), carbon tetrachloride (or another polyhalogenated solvent), and a base (typically a tertiary amine). The dialkyl phosphite is oxidized in situ by the carbon tetrachloride in the presence of the substrate (e.g., an alcohol) and base. This forms a highly reactive phosphorochloridate intermediate, which is immediately trapped by the nucleophilic alcohol to form the desired phosphate ester. The formation of chloroform as a byproduct drives the reaction.
Experimental Workflow: Atherton-Todd Phosphorylation
Caption: General workflow for an Atherton-Todd phosphorylation reaction.
Protocol: General Procedure for Phosphorylation of a Primary Alcohol
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the primary alcohol (1.0 eq) and triethylamine (1.5 eq) in anhydrous carbon tetrachloride (or a mixture of CCl₄ and another anhydrous solvent like THF).
-
Reagent Addition: Cool the stirred solution to 0 °C using an ice bath. Add diethyl phosphite (1.2 eq) dropwise over 10-15 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-12 hours. The formation of a white precipitate (triethylammonium chloride) is typically observed.
-
Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting alcohol or by ³¹P NMR spectroscopy to observe the formation of the phosphate triester.
-
Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the ammonium salt, washing with a small amount of dichloromethane.
-
Purification: Concentrate the filtrate in vacuo. Purify the resulting residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure diethyl phosphate ester.
Self-Validation: The successful formation of the product can be confirmed by ¹H, ¹³C, and ³¹P NMR spectroscopy. The characteristic downfield shift in the ³¹P NMR spectrum from the phosphite starting material to the phosphate product is a key indicator.
Phosphoramidite Chemistry: A Stepwise Approach
For sensitive substrates, particularly in nucleoside and oligonucleotide synthesis, the phosphoramidite method is the gold standard. It involves the use of a P(III) phosphitylating agent, followed by a subsequent oxidation step.
Causality and Mechanistic Insight: A protected alcohol (e.g., a nucleoside) is reacted with a phosphoramidite reagent in the presence of a weak acid activator (like tetrazole). This forms a phosphite triester intermediate. This P(III) intermediate is then oxidized to the more stable P(V) phosphate triester using an oxidizing agent such as aqueous iodine or tert-butyl hydroperoxide. This two-step sequence provides high yields and compatibility with a wide range of functional groups.
Phosphoramidite Reaction and Oxidation Workflow
Caption: Two-step workflow of the phosphoramidite method.
Protocol: Phosphorylation of a Protected Nucleoside
-
Preparation: Co-evaporate the protected nucleoside (1.0 eq) with anhydrous acetonitrile three times to remove residual moisture. Dissolve the dried nucleoside in anhydrous acetonitrile under an inert atmosphere.
-
Phosphitylation: Add the phosphoramidite reagent (e.g., 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, 1.5 eq) and the activator (e.g., a 0.45 M solution of tetrazole in acetonitrile, 1.5 eq). Stir the reaction at room temperature for 30-60 minutes.
-
Monitoring: Monitor the formation of the phosphite triester by TLC or ³¹P NMR.
-
Oxidation: Cool the reaction to 0 °C. Add a solution of iodine (2.0 eq) in a THF/pyridine/water mixture. Stir for 15-30 minutes until the dark iodine color persists.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the iodine color disappears. Extract the product with dichloromethane or ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the product by silica gel chromatography.
Part 3: Data Summary and Reagent Comparison
The choice of a phosphorylation method depends heavily on the substrate's complexity, stability, and the desired final product.
| Method | Reagent Type | Key Features | Common Substrates | Limitations |
| Atherton-Todd | P(III) H-Phosphonate | One-pot, in situ oxidation | Simple Alcohols, Amines | Requires halogenated solvents; can be harsh for sensitive substrates. |
| Phosphoramidite | P(III) Phosphoramidite | Mild, high-yielding, stepwise control | Nucleosides, Oligonucleotides, Complex molecules | Requires stringent anhydrous conditions; two-step process (coupling and oxidation). |
| POCl₃ / (RO)₂POCl | P(V) Halide | Highly reactive, inexpensive | Simple, robust alcohols | Often unselective, leading to di- and tri-phosphorylation; harsh byproducts (HCl). |
Conclusion
While this compound is an interesting chemical structure, particularly in the context of its parent antiviral compound Foscarnet, it does not function as an in situ phosphorylating agent based on current scientific knowledge. Researchers seeking to perform phosphorylation reactions should rely on well-established and validated methods. The Atherton-Todd reaction offers a robust, one-pot procedure for simpler substrates, while the phosphoramidite approach provides the necessary mildness and control for the synthesis of complex biomolecules. Understanding the causality and mechanism behind these proven protocols is paramount to achieving successful and reproducible outcomes in the laboratory.
References
- Atherton, F. R., Openshaw, H. T., & Todd, A. R. (1945). 174. Studies on phosphorylation. Part II. The synthesis of nucleotide coenzymes. Journal of the Chemical Society (Resumed), 660-663.
- Beaucage, S. L., & Caruthers, M. H. (1981). Deoxynucleoside phosphoramidites—A new class of key intermediates for deoxypolynucleotide synthesis. Tetrahedron Letters, 22(20), 1859-1862.
-
Oberg, B. (1989). Antiviral effects of phosphonoformate (PFA, foscarnet sodium). Pharmacology & therapeutics, 40(2), 213-285. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). DE60021500T2 - Preparation of thiophosphonoformate esters.
-
ResearchGate. (n.d.). Phosphorylation, cleavage and deprotection steps... Retrieved from [Link]
-
Wikipedia. (n.d.). Trimethyl phosphate. Retrieved from [Link]
-
Sciencemadness Wiki. (n.d.). Trimethyl phosphate. Retrieved from [Link]
- Google Patents. (n.d.). CN1900085A - Trimethyl phosphite production process.
Sources
- 1. Antiviral effects of phosphonoformate (PFA, foscarnet sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C4H9O5P | CID 451443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 31142-23-1 [chemicalbook.com]
- 4. DE60021500T2 - Preparation of thiophosphonoformate esters - Google Patents [patents.google.com]
- 5. CN1900085A - Trimethyl phosphite production process - Google Patents [patents.google.com]
- 6. Page loading... [wap.guidechem.com]
- 7. researchgate.net [researchgate.net]
Application Note: Characterizing Enzyme Inhibition with Trimethyl Phosphonoformate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Enzyme Inhibition in Drug Discovery
Enzymes are the biological catalysts that drive the vast majority of biochemical reactions essential for life. Their precise regulation is paramount for cellular homeostasis, and their dysregulation is often implicated in the pathophysiology of numerous diseases. Consequently, enzymes have become one of the most important classes of drug targets. The development of molecules that can specifically modulate enzyme activity is a cornerstone of modern pharmacology. Enzyme inhibitors, in particular, have been successfully developed into therapeutics for a wide range of conditions, including infectious diseases, cancer, and metabolic disorders.
The study of enzyme inhibition kinetics is a critical component of the drug discovery process. It provides invaluable insights into the mechanism of action of a potential drug molecule, its potency, and its specificity. Key parameters derived from these studies, such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), are essential for comparing the efficacy of different inhibitors and for guiding lead optimization efforts.[1][2][3]
This application note provides a comprehensive guide to performing an enzyme inhibition kinetics assay using trimethyl phosphonoformate (TMPF). We will delve into the scientific principles underlying the assay, provide a detailed, step-by-step protocol, and discuss the analysis and interpretation of the resulting data.
This compound: A Prodrug Approach to Enzyme Inhibition
Phosphonoformate, also known as foscarnet, is a well-characterized antiviral agent that inhibits the DNA polymerase of herpesviruses and the reverse transcriptase of HIV.[4][5][6] Its mechanism of action involves mimicking the pyrophosphate moiety of nucleotide triphosphates, thereby blocking the polymerase active site.[6] More recently, phosphonoformate has been shown to be a competitive inhibitor of the fosfomycin resistance protein, FosA, a bacterial enzyme that confers resistance to the antibiotic fosfomycin.[7][8][9]
This compound (TMPF) is the trimethyl ester of phosphonoformate. In a biological context, TMPF is considered a prodrug. Ester groups are often added to drug molecules to improve their cell permeability. Once inside the cell, these esters are cleaved by cellular esterases to release the active, charged form of the drug. In this case, TMPF is expected to be hydrolyzed to phosphonoformate, which is the active inhibitory species. The use of phosphonate prodrugs is a common strategy in medicinal chemistry to enhance the therapeutic potential of these molecules.[10][11]
The study of TMPF in an enzyme inhibition assay, therefore, requires consideration of this activation step. The experimental design must include a pre-incubation step to allow for the conversion of TMPF to phosphonoformate.
Principle of the Assay
This protocol is designed to determine the kinetic parameters of enzyme inhibition by this compound. The core of the assay involves measuring the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the inhibitor. By analyzing how the inhibitor affects the relationship between the substrate concentration and the reaction velocity, we can determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive) and calculate the key inhibitory constants, IC50 and Ki.[12][13]
The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[2] While it is a widely used measure of inhibitor potency, it is dependent on the experimental conditions, particularly the substrate concentration.[14] The inhibition constant, Ki, is a more fundamental measure of the binding affinity between the inhibitor and the enzyme.[3][15] For a competitive inhibitor, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation.[1][14]
Experimental Protocol: Inhibition of FosA by this compound
This protocol provides a detailed methodology for determining the inhibitory potential of TMPF against the fosfomycin resistance enzyme, FosA. The assay is based on a continuous spectrophotometric measurement of the enzyme's activity.
Materials and Reagents
-
Enzyme: Purified recombinant FosA enzyme (e.g., from Pseudomonas aeruginosa)
-
Substrate: Fosfomycin
-
Co-substrate: Glutathione (GSH)
-
Inhibitor: this compound (TMPF)
-
Assay Buffer: 100 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM MnCl2
-
Detection Reagent: 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent)
-
Esterase: Purified porcine liver esterase (or another suitable esterase)
-
Microplate: 96-well, clear, flat-bottom
-
Spectrophotometer: Microplate reader capable of measuring absorbance at 412 nm
Solution Preparation
-
Assay Buffer: Prepare a 1 L solution of 100 mM HEPES, 150 mM NaCl, 1 mM MnCl2, and adjust the pH to 7.5.
-
FosA Stock Solution: Prepare a 1 mg/mL stock solution of FosA in Assay Buffer. The final concentration in the assay will need to be optimized to ensure a linear reaction rate for at least 10-15 minutes.
-
Fosfomycin Stock Solution: Prepare a 100 mM stock solution of fosfomycin in Assay Buffer.
-
GSH Stock Solution: Prepare a 100 mM stock solution of GSH in Assay Buffer.
-
TMPF Stock Solution: Prepare a 100 mM stock solution of TMPF in a suitable organic solvent (e.g., DMSO).
-
DTNB Stock Solution: Prepare a 10 mM stock solution of DTNB in Assay Buffer.
-
Esterase Stock Solution: Prepare a 1 mg/mL stock solution of porcine liver esterase in Assay Buffer.
Experimental Workflow
The overall workflow involves a pre-incubation step to convert TMPF to phosphonoformate, followed by the enzyme inhibition assay.
Step-by-Step Procedure
Part 1: Determination of Michaelis Constant (Km) for Fosfomycin
Before assessing the inhibitor, it is crucial to determine the Km of the enzyme for its substrate under the assay conditions.
-
Prepare a series of fosfomycin dilutions in Assay Buffer.
-
In a 96-well plate, add Assay Buffer, FosA enzyme, GSH, and DTNB to each well.
-
Initiate the reaction by adding the varying concentrations of fosfomycin.
-
Immediately place the plate in the microplate reader and measure the absorbance at 412 nm every 30 seconds for 15 minutes.
-
Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time curves.
-
Plot V₀ versus the fosfomycin concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km.
Part 2: this compound IC50 Determination
-
Prodrug Activation: In a separate tube, pre-incubate a range of TMPF concentrations with a fixed concentration of esterase in Assay Buffer for a predetermined time (e.g., 30-60 minutes) at 37°C to allow for hydrolysis to phosphonoformate. A control with no TMPF should also be included.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
The pre-incubated TMPF/esterase solution (or control)
-
FosA enzyme
-
GSH solution
-
DTNB solution
-
-
Initiate Reaction: Add a fixed concentration of fosfomycin to each well to start the reaction. This concentration should ideally be close to the Km value determined in Part 1.
-
Data Acquisition: Immediately monitor the change in absorbance at 412 nm over time.
-
Data Analysis:
-
Calculate the initial reaction velocity for each TMPF concentration.
-
Plot the percentage of inhibition versus the logarithm of the TMPF concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2]
-
Part 3: Determination of Inhibition Type and Ki
-
Assay Setup: Set up a matrix in a 96-well plate with varying concentrations of fosfomycin and several fixed concentrations of pre-activated TMPF (including a zero-inhibitor control).
-
Reaction and Measurement: Follow the same procedure as in Part 2 for adding reagents, initiating the reaction, and measuring absorbance.
-
Data Analysis:
-
Calculate the initial reaction velocities for all conditions.
-
Generate a Lineweaver-Burk plot (1/V₀ versus 1/[S]) for each inhibitor concentration.[13][16][17]
-
Analyze the plot to determine the type of inhibition:
-
Competitive Inhibition: Lines intersect on the y-axis.
-
Non-competitive Inhibition: Lines intersect on the x-axis.
-
Uncompetitive Inhibition: Lines are parallel.
-
-
Based on the type of inhibition, calculate the Ki value. For competitive inhibition, the Cheng-Prusoff equation can be used: Ki = IC50 / (1 + [S]/Km) [1][14]
-
Data Presentation and Interpretation
The results of the enzyme inhibition kinetics assay should be presented in a clear and concise manner.
Table 1: Kinetic Parameters for FosA Inhibition by Activated TMPF
| Parameter | Value |
| Km (Fosfomycin) | [Insert Value] µM |
| Vmax | [Insert Value] µM/min |
| IC50 (TMPF) | [Insert Value] µM |
| Inhibition Type | [e.g., Competitive] |
| Ki (TMPF) | [Insert Value] µM |
A lower Ki value indicates a more potent inhibitor, as it signifies a higher binding affinity of the inhibitor for the enzyme.[15] The determination of the inhibition type provides crucial information about the inhibitor's mechanism of action. Competitive inhibitors bind to the active site of the enzyme, directly competing with the substrate.[17] Non-competitive inhibitors bind to an allosteric site, affecting the enzyme's catalytic efficiency but not substrate binding. Uncompetitive inhibitors bind only to the enzyme-substrate complex.
Conclusion
This application note provides a robust framework for conducting an enzyme inhibition kinetics assay with the prodrug this compound. The detailed protocol, from the initial determination of enzyme kinetic parameters to the final calculation of the inhibition constant, is designed to yield reliable and reproducible data. By understanding the mechanism and potency of enzyme inhibitors like TMPF, researchers can accelerate the development of new and effective therapeutic agents. The principles and methodologies described herein are broadly applicable to the study of other enzyme-inhibitor systems.
References
-
Mechanistic and kinetic studies of inhibition of enzymes. PubMed. Available at: [Link]
-
IC50 Determination. edX. Available at: [Link]
-
The Inhibitory Constant (Ki) and Its Use in Understanding Drug Interactions. EBM Consult. Available at: [Link]
-
Enzyme kinetics and inhibition studies. Fiveable. Available at: [Link]
-
KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Ainfo. Available at: [Link]
-
Enzyme Kinetics Data Analysis. YouTube. Available at: [Link]
-
Ki, IC50, & the Cheng-Prusoff equation. YouTube. Available at: [Link]
-
Enzyme inhibition and kinetics graphs. Khan Academy. Available at: [Link]
-
Phosphonoformate: a minimal transition state analogue inhibitor of the fosfomycin resistance protein, FosA. PubMed. Available at: [Link]
-
Phosphonoformate: A Minimal Transition State Analogue Inhibitor of the Fosfomycin Resistance Protein, FosA. ResearchGate. Available at: [Link]
-
Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry. Available at: [Link]
-
Special Issue : Phosphates and Their Analogues in Drug Discovery. MDPI. Available at: [Link]
-
Recent advances in natural and synthetic phosphonate therapeutics. PubMed. Available at: [Link]
-
Phosphonoformate inhibits reverse transcriptase. PubMed. Available at: [Link]
-
Antiviral activity of phosphonoformate on rotavirus transcription and replication. PubMed. Available at: [Link]
-
Antiviral effects of phosphonoformate (PFA, foscarnet sodium). PubMed. Available at: [Link]
-
Detection of an enzyme iso-mechanism by means of the kinetics of covalent inhibition. NIH. Available at: [Link]
-
Inhibition of hepatitis-B-virus DNA polymerase by phosphonoformate: studies on its mode of action. PubMed. Available at: [Link]
-
Mechanism of enzyme inhibition by phosphate esters. PubMed. Available at: [Link]
-
Inhibition of Fosfomycin Resistance Protein FosA by Phosphonoformate (Foscarnet) in Multidrug-Resistant Gram-Negative Pathogens. PubMed. Available at: [Link]
-
Enzyme Analysis. G-Biosciences. Available at: [Link]
-
METHOD FOR DETERMINING ENZYME INHIBITION KINETICS IN THE SIMULTANEOUS PRESENCE OF TWO INHIBITORS WHEN ONE OF THE INHIBITORS IS A. EPO. Available at: [Link]
Sources
- 1. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 2. courses.edx.org [courses.edx.org]
- 3. What is the difference between Ki and IC50 in enzyme inhibition? | AAT Bioquest [aatbio.com]
- 4. Phosphonoformate inhibits reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiviral effects of phosphonoformate (PFA, foscarnet sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of hepatitis-B-virus DNA polymerase by phosphonoformate: studies on its mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphonoformate: a minimal transition state analogue inhibitor of the fosfomycin resistance protein, FosA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of Fosfomycin Resistance Protein FosA by Phosphonoformate (Foscarnet) in Multidrug-Resistant Gram-Negative Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]
- 11. Recent advances in natural and synthetic phosphonate therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanistic and kinetic studies of inhibition of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fiveable.me [fiveable.me]
- 14. youtube.com [youtube.com]
- 15. What is an inhibitory constant (Ki) and how does it relate to understanding drug interactions? [ebmconsult.com]
- 16. ainfo.cnptia.embrapa.br [ainfo.cnptia.embrapa.br]
- 17. Khan Academy [khanacademy.org]
Trimethyl Phosphonoformate: A Versatile Building Block for Novel Compound Synthesis
Introduction: The Significance of the Phosphonoformate Scaffold
In the landscape of modern drug discovery and development, the phosphonate functional group has emerged as a critical pharmacophore, prized for its ability to mimic phosphates in biological systems while offering enhanced stability against enzymatic hydrolysis. Among the myriad of organophosphorus compounds, the phosphonoformate scaffold holds a place of particular distinction. Its most notable representative is phosphonoformic acid, widely known by its generic name Foscarnet, an antiviral agent effective against herpesviruses and HIV.[1][2] Foscarnet functions by inhibiting viral DNA polymerases and reverse transcriptases, demonstrating the therapeutic potential embedded within this unique chemical architecture.[2]
Trimethyl phosphonoformate, the trimethyl ester of phosphonoformic acid, serves as a stable, readily accessible, and versatile precursor to this important class of molecules. While its direct application in complex carbon-carbon bond-forming reactions is limited by its inherent structure, its true value as a building block is realized through a series of strategic transformations. This comprehensive guide provides researchers, medicinal chemists, and drug development professionals with a detailed exploration of this compound's chemical properties, established synthetic applications, and protocols for its conversion into a diverse array of novel compounds. We will delve into the causality behind experimental choices, ensuring that each protocol is not merely a list of steps but a self-validating system grounded in established chemical principles.
Physicochemical Properties and Reactivity Analysis
This compound, with the chemical formula C₄H₉O₅P, is a clear, colorless liquid at room temperature. Its structure features a central phosphorus atom double-bonded to an oxygen and single-bonded to two methoxy groups, with the phosphorus atom also bonded to a carboxylate carbon, which is in turn bonded to a third methoxy group.
Molecular Structure:
A critical aspect of this compound's reactivity is the absence of an α-methylene group adjacent to the phosphonate. This structural feature precludes the formation of a stabilized carbanion at this position, rendering it unsuitable for direct participation in classic carbon-carbon bond-forming reactions such as the Horner-Wadsworth-Emmons (HWE) olefination. The HWE reaction relies on the deprotonation of a carbon situated between the phosphonate and an electron-withdrawing group to generate a nucleophilic ylide.[3][4] In this compound, this acidic proton is absent. This distinction is crucial for designing synthetic routes and avoiding unproductive reaction pathways.
The primary sites of reactivity on the this compound molecule are:
-
The Phosphorus Center: Susceptible to nucleophilic attack, leading to displacement of the methoxy groups or transformation of the P=O bond.
-
The Carboxylate Ester: The carbonyl carbon is electrophilic and can be targeted by nucleophiles, leading to transesterification, amidation, or, with more potent nucleophiles, addition reactions.
-
The P-O and C-O Ester Bonds: These bonds can be cleaved under hydrolytic conditions to liberate the corresponding phosphonic and carboxylic acids.
Understanding these reactive sites is paramount to harnessing the synthetic potential of this compound as a versatile building block.
Core Application: Synthesis of Phosphonoformic Acid (Foscarnet)
One of the most vital applications of this compound is its role as a stable precursor to phosphonoformic acid. The hydrolysis of the three ester groups unmasks the bioactive form of the molecule. The following protocol details a robust method for this transformation.
Protocol 1: Hydrolysis of this compound
This protocol describes the complete hydrolysis of the methyl esters to yield phosphonoformic acid. The reaction is monitored by the cessation of methanol evolution.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Distilled water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent).
-
Add a 6M solution of hydrochloric acid (a volume sufficient to ensure complete dissolution and an excess of water and acid).
-
Heat the mixture to reflux with vigorous stirring.
-
Maintain the reflux for 4-6 hours, or until the reaction is deemed complete by TLC or NMR analysis of an aliquot.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to yield the crude phosphonoformic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as water/ethanol.
Causality and Insights:
-
Acid Catalysis: The strong acidic conditions protonate the carbonyl and phosphoryl oxygens, activating them towards nucleophilic attack by water.
-
Le Chatelier's Principle: The removal of the methanol byproduct by distillation can drive the equilibrium towards the product. However, in this protocol, the use of a large excess of water makes the reaction effectively irreversible.
-
Self-Validation: The identity and purity of the final product should be confirmed by spectroscopic methods (¹H, ¹³C, ³¹P NMR) and comparison to literature data. The melting point of the crystalline product is also a reliable indicator of purity.
Synthetic Transformations at the Phosphorus Center
The phosphoryl oxygen of this compound can be exchanged for a sulfur atom, opening up a new class of thio-phosphonoformate derivatives with potentially altered biological activities and physicochemical properties.
Protocol 2: Synthesis of Trimethyl Thiophosphonoformate
This protocol utilizes Lawesson's reagent for the thionation of the phosphonate.
Materials:
-
This compound
-
Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]
-
Anhydrous toluene or acetonitrile
-
Inert atmosphere setup (e.g., Schlenk line with nitrogen or argon)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (2 equivalents) in anhydrous toluene.
-
Add Lawesson's reagent (1 equivalent) to the solution.[5]
-
Heat the reaction mixture to reflux (for toluene, approx. 110°C) with stirring.
-
Monitor the reaction progress by TLC or ³¹P NMR. The reaction is typically complete within 2-4 hours.
-
Cool the reaction to room temperature.
-
The crude product can be purified by flash column chromatography on silica gel.
Causality and Insights:
-
Inert Atmosphere: Lawesson's reagent and the product can be sensitive to moisture and oxygen, so an inert atmosphere is crucial for obtaining high yields.
-
Stoichiometry: The stoichiometry of 2:1 (phosphonoformate to Lawesson's reagent) is based on the dimeric nature of the reagent.[5]
-
Self-Validation: The successful thionation can be confirmed by a significant downfield shift in the ³¹P NMR spectrum compared to the starting material. Mass spectrometry will also confirm the incorporation of sulfur.
Functionalization of the Carboxylate Group
While the α-carbon of this compound is not amenable to direct C-C bond formation, the carboxylate ester provides a valuable handle for derivatization through transesterification and amidation.
Protocol 3: Transesterification of this compound
This protocol describes a general method for exchanging the methyl ester for other alkyl or aryl groups.
Materials:
-
This compound
-
Alcohol (e.g., ethanol, isopropanol, benzyl alcohol) - to be used in large excess
-
Acid or base catalyst (e.g., sulfuric acid, sodium methoxide)
-
Round-bottom flask with reflux condenser or distillation head
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, combine this compound (1 equivalent) and the desired alcohol (at least 10 equivalents, can also be used as the solvent).
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄) or a base (e.g., 0.1 equivalents of sodium methoxide).[6][7]
-
Heat the mixture to reflux. If the alcohol is lower boiling than methanol, a distillation head can be used to remove the methanol as it forms, driving the reaction to completion.
-
Monitor the reaction by TLC or ¹H NMR to observe the disappearance of the methyl ester signal and the appearance of the new ester signal.
-
Once the reaction is complete, cool the mixture and neutralize the catalyst (e.g., with a saturated solution of sodium bicarbonate for an acid catalyst, or ammonium chloride for a base catalyst).
-
Remove the excess alcohol under reduced pressure.
-
Purify the resulting phosphonoformate ester by vacuum distillation or column chromatography.
Causality and Insights:
-
Equilibrium: Transesterification is an equilibrium process.[6] Using a large excess of the new alcohol and/or removing the methanol byproduct is essential for achieving high conversion.
-
Catalyst Choice: Both acid and base catalysis are effective. The choice may depend on the stability of other functional groups in the desired alcohol.
-
Self-Validation: The product can be characterized by ¹H and ¹³C NMR, observing the characteristic signals of the newly introduced alcohol moiety.
Protocol 4: Amidation of this compound
This protocol describes the conversion of the methyl ester to a primary, secondary, or tertiary amide. Direct amidation of esters often requires elevated temperatures or the use of a Lewis acid catalyst.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, diethylamine)
-
Trimethylaluminium (as a Lewis acid catalyst)[1]
-
Anhydrous toluene
-
Inert atmosphere setup
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.1 equivalents) in anhydrous toluene.
-
Cool the solution to 0°C and slowly add trimethylaluminium (1.1 equivalents, typically as a 2M solution in hexanes or toluene).
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of this compound (1 equivalent) in anhydrous toluene.
-
Heat the reaction mixture to 90-100°C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to 0°C and carefully quench by the slow addition of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Stir the mixture vigorously for 1 hour, then separate the organic and aqueous layers.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting phosphonoformamide by column chromatography or recrystallization.
Causality and Insights:
-
Lewis Acid Activation: Trimethylaluminium coordinates to the carbonyl oxygen of the ester, increasing its electrophilicity and facilitating the nucleophilic attack by the amine.[1]
-
Safety: Trimethylaluminium is pyrophoric and reacts violently with water. It must be handled with extreme care under an inert atmosphere by trained personnel.
-
Self-Validation: The formation of the amide can be confirmed by IR spectroscopy (disappearance of the ester C=O stretch and appearance of the amide C=O stretch) and NMR spectroscopy (appearance of N-H protons for primary and secondary amides and characteristic shifts for the N-alkyl or N-aryl groups).
Exploratory Synthesis: Reaction with Organometallic Reagents
The reaction of esters with potent organometallic reagents like Grignard or organolithium reagents typically results in the formation of tertiary alcohols after a double addition.[8][9] While specific protocols for this compound are not widely reported, a hypothetical protocol based on these general principles can be proposed for researchers interested in exploring this avenue.
Disclaimer: This is an exploratory protocol and may require significant optimization. The reactivity of the phosphonate group towards these strong nucleophiles/bases is a potential complication.
Hypothetical Protocol 5: Addition of a Grignard Reagent to this compound
Materials:
-
This compound
-
Grignard reagent (e.g., phenylmagnesium bromide, ethylmagnesium bromide) (2.2 equivalents)
-
Anhydrous diethyl ether or THF
-
Inert atmosphere setup
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Saturated aqueous ammonium chloride solution
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous diethyl ether.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Transfer the Grignard reagent (2.2 equivalents) to an addition funnel and add it dropwise to the stirred solution of this compound.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction to 0°C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Expected Outcome and Potential Challenges:
-
The expected product is a tertiary alcohol resulting from the double addition of the Grignard reagent to the carbonyl carbon.
-
A potential side reaction is the nucleophilic attack at the phosphorus center or at the methyl groups of the phosphonate esters. Careful control of the reaction temperature and stoichiometry will be critical.
Data Presentation
| Protocol | Transformation | Key Reagents | Typical Yield Range | Notes |
| 1 | Hydrolysis | HCl, H₂O | >90% | Product is the bioactive Foscarnet. |
| 2 | Thionation | Lawesson's Reagent | 60-80% | Expands the chemical space to thio-analogues. |
| 3 | Transesterification | Alcohol, Acid/Base catalyst | 50-90% | Allows for the introduction of various ester groups. |
| 4 | Amidation | Amine, Trimethylaluminium | 40-70% | Creates novel phosphonoformamides. |
| 5 | Grignard Addition | Grignard Reagent | Exploratory | Potential route to tertiary alcohols. |
Visualizations
Diagram 1: Synthetic Pathways from this compound
Caption: Key synthetic transformations of this compound.
Diagram 2: Workflow for Amidation of this compound
Caption: Step-wise workflow for Protocol 4.
Conclusion and Future Perspectives
This compound is a building block of significant, albeit nuanced, utility. While its structure precludes direct application in certain mainstream C-C bond-forming reactions, its value is unlocked through strategic functionalization. This guide has provided a detailed roadmap for its established transformations—hydrolysis to the potent antiviral Foscarnet and thionation to novel thio-analogues—and has laid a foundation for the synthesis of new ester and amide derivatives.
The exploratory protocol for Grignard additions highlights a potential area for future research. A systematic investigation into the reactions of this compound with a range of organometallic reagents under various conditions could unveil novel synthetic pathways. Furthermore, the development of catalytic methods for the functionalization of the P-C bond, while challenging, would represent a major breakthrough in expanding the synthetic repertoire of this versatile building block. As the demand for novel phosphonate-based therapeutics continues to grow, a thorough understanding of the chemistry of precursors like this compound will be indispensable for the next generation of drug discovery.
References
-
Ando, K. (1999). The Horner-Wadsworth-Emmons Reaction. In Organophosphorus Chemistry (pp. 60-70). Royal Society of Chemistry. [Link]
-
Master Organic Chemistry. (2022). Transesterification. Master Organic Chemistry. [Link]
-
Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
- Google Patents. (1991). Preparation and use of thiophosphonates and thio-analogues of phosphonoformic acid.
-
Wikipedia. (2023). Organolithium reagent. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by transesterification. Organic Chemistry Portal. [Link]
-
PubChem. (n.d.). Foscarnet. National Center for Biotechnology Information. [Link]
-
Oberg, B. (1989). Antiviral effects of phosphonoformate (PFA, foscarnet sodium). Pharmacology & therapeutics, 40(2), 213–285. [Link]
Sources
- 1. Trimethylaluminium-Facilitated Direct Amidation of Carboxylic Acids [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. mdpi.com [mdpi.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Ester synthesis by transesterification [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Organolithium reagent - Wikipedia [en.wikipedia.org]
High-throughput screening of phosphonoformate analogs
Application Note & Protocol
Topic: High-Throughput Screening of Phosphonoformate Analogs for Antiviral Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Enduring Challenge of Viral Polymerases
Viral diseases remain a significant threat to global health, necessitating a continuous pipeline of novel antiviral agents. Viral DNA and RNA polymerases are cornerstone enzymes for viral replication, making them prime targets for therapeutic intervention.[1][2] Unlike host cell polymerases, viral polymerases often possess distinct structural features that can be exploited for selective inhibition. Phosphonoformate (Foscarnet) is a classic example of a pyrophosphate analog that non-competitively inhibits viral DNA polymerases by binding to the pyrophosphate-binding site, thereby stalling DNA synthesis.[3][4] This mechanism has proven effective against herpesviruses and influenza viruses.[1][5] The development of phosphonoformate analogs offers a promising avenue for discovering next-generation antivirals with improved potency, selectivity, and pharmacokinetic profiles.
High-throughput screening (HTS) is an indispensable tool in modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify promising lead compounds.[6][7][8] This application note provides a detailed protocol for a robust, fluorescence-based HTS assay designed to identify novel phosphonoformate analogs that inhibit viral DNA polymerase activity. We will delve into the rationale behind the assay design, provide a step-by-step methodology, and discuss data analysis and quality control, equipping researchers with the knowledge to implement this screen in their own laboratories.
Assay Principle: A Fluorescence-Based Polymerase Extension Assay
The assay described herein is a fluorescence-based method that measures the incorporation of a fluorescently labeled deoxynucleotide triphosphate (dNTP) into a DNA template-primer by a viral DNA polymerase.[9][10] In the absence of an inhibitor, the polymerase extends the primer, leading to an increase in fluorescence signal. Conversely, in the presence of an effective inhibitor, such as a phosphonoformate analog, polymerase activity is diminished, resulting in a reduced fluorescence signal. This assay is designed to be performed in a high-density microplate format (e.g., 384-well plates), making it amenable to automated HTS.[11]
The key components of this assay are:
-
Viral DNA Polymerase: The specific viral polymerase of interest (e.g., from Herpes Simplex Virus, Cytomegalovirus, or Hepatitis B Virus).
-
DNA Template-Primer: A synthetic single-stranded DNA template annealed to a shorter, complementary primer, creating a recessed 3'-end for polymerase extension.
-
Fluorescently Labeled dNTP: A deoxynucleotide triphosphate conjugated to a fluorophore (e.g., fluorescein-dUTP).
-
Unlabeled dNTPs: The other three standard deoxynucleotide triphosphates (dATP, dCTP, dGTP).
The choice of a fluorescence-based readout offers several advantages over other methods like radiometric assays, including enhanced safety (no radioactive materials), reduced disposal costs, and compatibility with standard laboratory microplate readers.[12]
Visualizing the Workflow
Caption: Mechanism of viral DNA polymerase inhibition by phosphonoformate analogs.
Conclusion and Future Directions
The high-throughput screening protocol detailed in this application note provides a robust and reliable method for identifying novel phosphonoformate analog inhibitors of viral DNA polymerases. By adhering to the principles of assay validation, stringent quality control, and systematic hit confirmation, researchers can efficiently screen large compound libraries and identify promising candidates for further preclinical development.
Future work should focus on secondary assays to characterize the mechanism of action of the identified hits, assess their selectivity against host cell DNA polymerases, and evaluate their efficacy in cell-based antiviral assays. [13][14]The ultimate goal is to translate these HTS hits into potent and selective antiviral therapeutics that can address the ongoing challenges posed by viral infections.
References
- AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions.Methods in Molecular Biology.
- AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions.
- Antiviral therapy targeting viral polymerase.PubMed.
- Phosphonoformic Acid Inhibits Viral Replication by Trapping the Closed Form of the DNA Polymerase.
- AlphaScreen as a cell-based assay for the investigation of binary protein-protein interactions.
- AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions.
- Inhibition of hepatitis-B-virus DNA polymerase by phosphonoformate: studies on its mode of action.PubMed.
- Z-factors.BIT 479/579 High-throughput Discovery.
- A high-throughput continuous assay for screening and characterization of inhibitors of HIV reverse-transcriptase DNA polymerase activity.PubMed.
- Antiviral effects of phosphonoform
- DNA Polymerases as Therapeutic Targets.
- Mode of action of phosphonoformate as an anti-herpes simplex virus agent.PubMed.
- AlphaScreen.BMG LABTECH.
- A review: Mechanism of action of antiviral drugs.
- FlashPlate Scintillation Proximity Assays for Characterization and Screening of DNA Polymerase, Primase, and Helicase Activities.Semantic Scholar.
- Small Molecule Drugs Targeting Viral Polymerases.MDPI.
- Assay performance and the Z'-factor in HTS.Drug Target Review.
- Dose–Response Curves and the Determination of IC50 and EC50 Values.
- Progression of Antiviral Agents Targeting Viral Polymerases.
- High-Throughput Screening: Best Practice, Trends and Challenges.Pharma IQ.
- Drug dose-response data analysis.
- On HTS: Z-factor.On HTS.
- Z-factor.Wikipedia.
- How to calculate IC50 for my dose response?
- Dose–Response Curves and the Determination of IC50 and EC50 Values.
- What are DNA polymerase inhibitors and how do they work?ACROBiosystems.
- NONLINEAR MODEL-BASED ESTIMATES OF IC50 FOR STUDIES INVOLVING CONTINUOUS THERAPEUTIC DOSE-RESPONSE D
- Application of Scintillation Proximity Assay in Drug Discovery.PubMed.
- High-Throughput Screening (HTS)
- The Z prime value (Z´).BMG LABTECH.
- High-Throughput Screening (HTS) in Drug Discovery.Danaher Life Sciences.
- A fluorescence-based high throughput-screening assay for the SARS-CoV RNA synthesis complex.
- Biochemical characterization of polymerase inhibitors.
- Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening.
- A cell-based assay to discover inhibitors of SARS-CoV-2 RNA dependent RNA polymerase.ScienceDirect.
- A review of high-throughput screening approaches for drug discovery.z-ht-s.com.
- High-throughput screening: acceler
- A Fluorescence-based High Throughput-Screening assay for the SARS-CoV RNA synthesis complex.bioRxiv.
- High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases
- Covid 19: RNA-dependent RNA Polymerase Assays for Biochemical Characterization and Antiviral Drug Discovery.University of Kentucky.
- Cell-based Assays to Identify Inhibitors of Viral Disease.
- A High-Throughput Scintillation Proximity-Based Assay for Human DNA Ligase IV.
- Scintill
- Scintill
- Development of a novel assay for inhibitors targeting influenza A virus RNA polymerase complex assembly.NIFA Reporting Portal.
- High-Throughput Screening.Sigma-Aldrich.
- High-throughput screening: today's biochemical and cell-based approaches.PubMed.
- High-throughput screening assays for the identification of chemical probes.
- High-Throughput Screening.Sanford Burnham Prebys Medical Discovery Institute.
- High-Throughput Screening Assay for Identific
Sources
- 1. Antiviral therapy targeting viral polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Phosphonoformic Acid Inhibits Viral Replication by Trapping the Closed Form of the DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral effects of phosphonoformate (PFA, foscarnet sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-Throughput Screening: Best Practice, Trends and Challenges [pharma-iq.com]
- 7. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. A high-throughput continuous assay for screening and characterization of inhibitors of HIV reverse-transcriptase DNA polymerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A fluorescence-based high throughput-screening assay for the SARS-CoV RNA synthesis complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-throughput screening: accelerating drug discovery - Single Cell Discoveries [scdiscoveries.com]
- 12. Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A cell-based assay to discover inhibitors of SARS-CoV-2 RNA dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Trimethyl Phosphonoformate
Welcome to the Technical Support Center for the synthesis and optimization of trimethyl phosphonoformate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the synthesis of this important reagent. As a precursor to the antiviral agent Foscarnet, the efficient and high-purity synthesis of this compound is of significant interest.[1][2][3]
I. Introduction to this compound Synthesis
The most common and direct method for synthesizing this compound is the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trivalent phosphorus compound, in this case, trimethyl phosphite, on an electrophilic carbon of an alkyl halide, methyl chloroformate. The reaction proceeds through a phosphonium salt intermediate, which then undergoes dealkylation to yield the final pentavalent phosphonate product.[4]
The overall reaction is as follows:
P(OCH₃)₃ + ClCOOCH₃ → (CH₃O)₂P(O)COOCH₃ + CH₃Cl
While the reaction appears straightforward, achieving high yields and purity requires careful optimization of reaction conditions and an awareness of potential side reactions. This guide will walk you through the critical parameters and provide solutions to common challenges.
II. Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control in the synthesis of this compound?
A1: The three most critical parameters are:
-
Temperature: The Michaelis-Arbuzov reaction is thermally driven. Insufficient heat will lead to a slow or incomplete reaction, while excessive temperatures can promote side reactions and decomposition of both starting materials and the product.
-
Purity of Reagents: The presence of moisture or other nucleophiles can lead to hydrolysis of the starting materials and the product, significantly reducing the yield and complicating purification. Ensure that trimethyl phosphite and methyl chloroformate are of high purity and handled under anhydrous conditions.
-
Stoichiometry: While a 1:1 molar ratio is the theoretical stoichiometry, using a slight excess of trimethyl phosphite can help drive the reaction to completion. However, a large excess will complicate purification.
Q2: My reaction is not proceeding to completion. What should I do?
A2: If you are experiencing incomplete conversion, consider the following:
-
Increase Reaction Temperature: The reaction often requires heating to proceed at a reasonable rate. A typical temperature range for the Michaelis-Arbuzov reaction is 100-160°C.
-
Increase Reaction Time: Some reactions may require prolonged heating to reach completion. Monitor the reaction progress by 31P NMR to determine the optimal reaction time.
-
Check Reagent Purity: Impurities in your starting materials could be inhibiting the reaction. Consider purifying your trimethyl phosphite and methyl chloroformate prior to use.
Q3: I am observing the formation of a significant amount of byproducts. What are they and how can I minimize them?
A3: The most common byproduct is dimethyl methylphosphonate, which can arise from the reaction of trimethyl phosphite with the methyl chloride byproduct. To minimize this, the methyl chloride should be removed from the reaction mixture as it is formed, which can be achieved by performing the reaction under a gentle stream of inert gas or at a temperature that allows for its distillation. Another potential side reaction is the hydrolysis of the product to phosphonoformic acid and its esters if water is present.[5]
III. Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Reaction temperature is too low. 2. Impure or wet reagents. 3. Insufficient reaction time. | 1. Gradually increase the reaction temperature, monitoring for product formation and decomposition. 2. Use freshly distilled trimethyl phosphite and methyl chloroformate. Ensure all glassware is oven-dried. 3. Extend the reaction time and monitor progress by 31P NMR. |
| Formation of Multiple Products | 1. Reaction with byproduct (CH₃Cl). 2. Presence of moisture leading to hydrolysis. 3. Reaction temperature is too high, causing decomposition. | 1. Remove methyl chloride as it forms by carrying out the reaction under a slow stream of nitrogen or argon. 2. Ensure anhydrous conditions throughout the reaction and workup. 3. Optimize the reaction temperature by running small-scale trials at different temperatures. |
| Difficult Purification | 1. Presence of unreacted trimethyl phosphite. 2. Formation of high-boiling byproducts. 3. Hydrolysis of the product during workup. | 1. Use a minimal excess of trimethyl phosphite. Remove unreacted phosphite by vacuum distillation. 2. Optimize reaction conditions to minimize byproduct formation. 3. Perform the workup under anhydrous conditions and avoid exposure to acidic or basic aqueous solutions. |
| Product Decomposes During Distillation | 1. Distillation temperature is too high. 2. Presence of acidic or basic impurities. | 1. Purify the product by vacuum distillation at the lowest possible temperature. 2. Neutralize the crude product with a non-nucleophilic base (e.g., anhydrous sodium carbonate) before distillation. |
IV. Experimental Protocols
Detailed Step-by-Step Methodology for this compound Synthesis
This protocol is a representative procedure based on the Michaelis-Arbuzov reaction of analogous compounds and may require optimization for your specific laboratory conditions.
Materials:
-
Trimethyl phosphite (freshly distilled)
-
Methyl chloroformate (high purity)
-
Anhydrous toluene (or other suitable high-boiling solvent)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a bubbler, and a dropping funnel. Ensure all glassware is thoroughly dried. The entire system should be under a positive pressure of an inert gas (nitrogen or argon).
-
Reagent Addition: To the flask, add freshly distilled trimethyl phosphite (1.0 - 1.2 equivalents) and anhydrous toluene. Heat the mixture to the desired reaction temperature (start with a trial at 110-120°C).
-
Slow Addition of Methyl Chloroformate: Add methyl chloroformate (1.0 equivalent) dropwise from the dropping funnel to the heated trimethyl phosphite solution over a period of 1-2 hours. The reaction is exothermic, so control the addition rate to maintain a steady reaction temperature.
-
Reaction Monitoring: After the addition is complete, continue heating the reaction mixture. Monitor the progress of the reaction by withdrawing small aliquots and analyzing them by ³¹P NMR spectroscopy. The disappearance of the trimethyl phosphite signal (around +140 ppm) and the appearance of the this compound signal will indicate the reaction's progress.
-
Workup: Once the reaction is complete, cool the mixture to room temperature.
-
Purification: The crude product can be purified by vacuum distillation. First, remove the solvent and any low-boiling components under reduced pressure. Then, carefully distill the this compound under high vacuum. The boiling point is reported to be 50-52 °C at 0.02 mm Hg.[6][7]
Workflow Diagram
Caption: Workflow for the synthesis of this compound.
V. Product Characterization
Accurate characterization of the final product is crucial to ensure its purity and identity.
Expected Analytical Data
| Property | Value | Reference |
| Molecular Formula | C₄H₉O₅P | [8][9] |
| Molecular Weight | 168.09 g/mol | [8][9] |
| Boiling Point | 50-52 °C at 0.02 mm Hg | [6][7] |
| Density | 1.254 g/mL at 25 °C | [9] |
| Refractive Index (n²⁰/D) | 1.423 | [9] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
The methoxy protons on the phosphorus atom are expected to appear as a doublet around 3.8 ppm due to coupling with the phosphorus nucleus (³JHP ≈ 11 Hz).
-
The methyl ester protons are expected to be a singlet around 3.7 ppm.
-
-
¹³C NMR:
-
The carbonyl carbon is expected to be significantly downfield.
-
The methoxy carbons on the phosphorus will show coupling to the phosphorus nucleus.
-
-
³¹P NMR:
-
The ³¹P chemical shift for phosphonates of this type is typically in the range of 0 to +10 ppm (relative to 85% H₃PO₄). A single peak should be observed.
-
VI. Safety Precautions
-
Trimethyl phosphite is flammable, harmful if swallowed, causes skin irritation, and serious eye damage. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Methyl chloroformate is highly toxic, corrosive, and a lachrymator. It must be handled with extreme care in a fume hood, and appropriate PPE is essential.
-
The Michaelis-Arbuzov reaction can be exothermic. Proper temperature control is crucial to prevent runaway reactions.
-
Methyl chloride , a byproduct of the reaction, is a toxic gas. The reaction should be performed in a well-ventilated area, and the off-gas should be appropriately scrubbed.
Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.
VII. Mechanistic Insights
Understanding the reaction mechanism is key to optimizing conditions and troubleshooting issues.
The Michaelis-Arbuzov Reaction Mechanism
Caption: The mechanism of the Michaelis-Arbuzov reaction.
The reaction is initiated by the nucleophilic attack of the phosphorus atom of trimethyl phosphite on the electrophilic carbonyl carbon of methyl chloroformate. This forms a tetrahedral intermediate which then expels a chloride ion to form a phosphonium salt. The chloride ion then attacks one of the methyl groups on the phosphorus in an Sₙ2 fashion, leading to the formation of the final phosphonate product and methyl chloride.
VIII. References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Wiley-VCH. (2007). Supporting Information. [Link]
-
ScienceOpen. (n.d.). Supporting Information. [Link]
-
Google Patents. (n.d.). WO2002062808A1 - Process for purification of phosphate esters.
-
Journal of the Chemical Society, Chemical Communications. (n.d.). Hydrolysis of phosphonoformate esters: product distribution and reactivity patterns. [Link]
-
PubChem. (n.d.). Foscarnet. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2013). Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. [Link]
-
LookChem. (n.d.). Cas 31142-23-1,this compound. [Link]
-
Wikipedia. (n.d.). Foscarnet. [Link]
-
PubMed. (n.d.). The Hydrolysis of Phosphinates and Phosphonates: A Review. [Link]
-
ACS Publications. (n.d.). The synthesis of phosphonate esters; an extension of the Mitsunobu reaction. [Link]
-
Organic Syntheses. (n.d.). Submitted by Rebekah M. Richardson and David F. Wiemer. [Link]
-
MDPI. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. [Link]
-
MDPI. (n.d.). The Hydrolysis of Phosphinates and Phosphonates: A Review. [Link]
-
PubMed. (n.d.). Antiviral effects of phosphonoformate (PFA, foscarnet sodium). [Link]
-
Wikipedia. (n.d.). Michaelis–Arbuzov reaction. [Link]
-
NMRShiftDB. (n.d.). 31 Phosphorus NMR. [Link]
-
UNH Scholars' Repository. (n.d.). The use of Michaelis-Arbuzov type chemistry to synthesize a library of novel phosphonamide inhibitors of metallo. [Link]
-
Organic Chemistry Portal. (n.d.). Arbuzov Reaction. [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000906). [Link]
-
PubChem. (n.d.). This compound. [Link]
-
MDPI. (n.d.). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. [Link]
-
ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
Wikipedia. (n.d.). Phosphorus-31 nuclear magnetic resonance. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
-
Wikipedia. (n.d.). Chloroformate. [Link]
-
Wikipedia. (n.d.). Trimethyl orthoformate. [Link]
-
ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
-
Purdue University. (n.d.). assignment of the 13c nmr resonances in trialkyl- phosphines from spin-lattice relax. [Link]
-
SpectraBase. (n.d.). Trimethyl phosphonoacetate - Optional[1H NMR] - Chemical Shifts. [Link]
-
(n.d.). 31P NMR Chemical Shift of Phosphorous Compounds. [Link]
-
PubMed. (n.d.). 31P chemical shifts as structural probes for heme environments. 31P-NMR study of the binding of trimethyl phosphine to various hemoglobins and myoglobins. [Link]
-
OSTI.GOV. (1981). Reactivity and mechanism of hydrolysis of phosphonamides. [Link]
-
PubMed. (n.d.). Antiviral effects of phosphonoformate (PFA, foscarnet sodium). [Link]
-
YouTube. (2019). 22.04 Hydrolysis of Phosphoesters. [Link]
-
Google Patents. (n.d.). CN110872214B - Trimethyl orthoformate and preparation method thereof.
-
IRIS-AperTO. (n.d.). Preparation, characterization and in vitro antiviral activity evaluation of foscarnet-chitosan nanoparticles. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Foscarnet | CH3O5P | CID 3415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Cas 31142-23-1,this compound | lookchem [lookchem.com]
- 7. This compound | 31142-23-1 [amp.chemicalbook.com]
- 8. This compound | C4H9O5P | CID 451443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | 31142-23-1 [chemicalbook.com]
Side reactions and byproduct formation in phosphonoformate synthesis
Welcome to the technical support center for phosphonoformate (Foscarnet) synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges, side reactions, and byproduct formation encountered during the synthesis of this important antiviral compound. Here, we provide in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols to ensure the integrity and success of your experiments.
I. Understanding the Core Synthesis and Its Challenges
The synthesis of phosphonoformate typically involves a two-step process: the Michaelis-Arbuzov reaction to form a trialkyl phosphonoformate ester, followed by saponification (hydrolysis) to yield the final phosphonoformic acid (Foscarnet). While seemingly straightforward, each step presents unique challenges that can lead to impurities and reduced yields.
Caption: Overview of the two-step synthesis of phosphonoformate.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: Why is the yield of my triethyl phosphonoformate low during the Michaelis-Arbuzov reaction?
Answer: A low yield in the Michaelis-Arbuzov reaction step is a common issue that can often be traced back to either suboptimal reaction conditions or the quality of your starting materials. The reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide.[1][2] Several factors can impede this process.
Troubleshooting Guide:
1. Purity of Reactants and Solvent:
-
Issue: The presence of moisture in the trialkyl phosphite or the solvent can lead to its hydrolysis, forming dialkyl phosphite, which is less reactive in the desired reaction.[3]
-
Protocol: Anhydrous Conditions
-
Ensure your trialkyl phosphite is freshly distilled or from a recently opened, sealed container.
-
Use anhydrous solvents. If necessary, dry your solvent using appropriate drying agents (e.g., molecular sieves) prior to use.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
2. Reaction Temperature and Duration:
-
Issue: The Michaelis-Arbuzov reaction often requires heating. However, excessive temperatures can lead to side reactions, such as the pyrolysis of the ester product into the corresponding acid.[4] Insufficient heating may result in an incomplete reaction.
-
Protocol: Temperature Optimization
-
Begin the reaction at a moderate temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
If the reaction is sluggish, incrementally increase the temperature, but avoid exceeding the decomposition temperature of your reactants or products.
-
Conversely, if side products are observed at higher temperatures, attempt the reaction at a lower temperature for a longer duration.
-
3. Nature of the Alkyl Halide:
-
Issue: The reactivity of the alkyl halide follows the order R-I > R-Br > R-Cl.[5] Using a less reactive halide (e.g., an alkyl chloride) may require more forcing conditions. Secondary alkyl halides are also known to be problematic and can lead to elimination reactions, forming alkenes as byproducts.[4]
-
Protocol: Halide Selection
-
If possible, use an alkyl bromide or iodide instead of a chloride to increase the reaction rate.
-
For secondary halides, consider alternative synthetic routes if elimination becomes a significant side reaction.
-
Caption: Troubleshooting workflow for low yield in the Michaelis-Arbuzov reaction.
FAQ 2: My final phosphonoformate product is contaminated with ester impurities. How can I resolve this?
Answer: The presence of mono- or di-esters of phosphonoformic acid in your final product is a clear indication of incomplete saponification (hydrolysis) of the trialkyl phosphonoformate intermediate.[6] The hydrolysis of the three ester groups can occur at different rates, and ensuring complete conversion to the trisodium salt is crucial for purity.[7]
Troubleshooting Guide:
1. Stoichiometry of Sodium Hydroxide:
-
Issue: An insufficient amount of sodium hydroxide (NaOH) will lead to incomplete hydrolysis.
-
Protocol: Molar Ratio Adjustment
-
Ensure you are using at least three molar equivalents of NaOH for each mole of trialkyl phosphonoformate.
-
It is often beneficial to use a slight excess of NaOH (e.g., 3.1-3.3 equivalents) to drive the reaction to completion.
-
2. Reaction Conditions for Saponification:
-
Issue: Inadequate reaction time or temperature can result in incomplete hydrolysis.
-
Protocol: Optimizing Hydrolysis
-
Increase the reaction time and/or temperature. Refluxing the reaction mixture is a common practice.
-
Monitor the disappearance of the starting ester and intermediate esters using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[8][9] Continue the reaction until these species are no longer detectable.
-
3. Purification of the Final Product:
-
Issue: Even with optimized reaction conditions, trace amounts of ester impurities may remain.
-
Protocol: Recrystallization
-
Phosphonoformate (as its trisodium salt hexahydrate) can be effectively purified by recrystallization from water.[10]
-
Dissolve the crude product in a minimal amount of hot water and allow it to cool slowly to form pure crystals. The ester impurities, being less polar, will preferentially remain in the mother liquor.
-
| Parameter | Potential Issue | Recommended Action |
| NaOH Stoichiometry | < 3 equivalents | Use a slight excess (3.1-3.3 equivalents) |
| Reaction Time | Too short | Increase reaction time and monitor by HPLC |
| Reaction Temperature | Too low | Increase to reflux temperature |
| Final Purification | Residual impurities | Recrystallize from water |
Caption: Summary of troubleshooting actions for incomplete saponification.
FAQ 3: I have identified phosphate and phosphite in my final product. What is the source of this contamination?
Answer: The presence of phosphate and phosphite as impurities is typically due to the degradation of phosphonoformate.[8] This degradation is particularly prevalent in acidic aqueous solutions. The carbon-phosphorus bond in phosphonates is generally stable, but the molecule can degrade under certain conditions.[11][12]
Troubleshooting Guide:
1. pH Control During Workup and Storage:
-
Issue: Acidic conditions can promote the degradation of phosphonoformate.
-
Protocol: pH Management
-
During the workup of the saponification reaction, ensure the pH remains basic. If any acidification is necessary, perform it at low temperatures and for a minimal duration.
-
For long-term storage, it is advisable to store phosphonoformate as its stable trisodium salt in a neutral to slightly basic aqueous solution or as a solid.
-
2. Analysis of Starting Materials:
-
Issue: The trialkyl phosphite starting material can be oxidized to trialkyl phosphate. If this impurity is carried through the synthesis, it will be hydrolyzed to phosphate in the final step.
-
Protocol: Starting Material Purity Check
-
Analyze your trialkyl phosphite starting material by GC or NMR to check for the presence of trialkyl phosphate.
-
Use high-purity starting materials to minimize the introduction of phosphate precursors.
-
Caption: Degradation of phosphonoformate into phosphate and phosphite under acidic conditions.
III. References
-
PubChem. Foscarnet. National Center for Biotechnology Information. [Link]
-
PubChem. Foscarnet Sodium. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. Phosphonate synthesis by substitution or phosphonylation. [Link]
-
Atherton, F. R.; Openshaw, H. T.; Todd, A. R. 174. Experiments on the synthesis of purine nucleotides. Part I. The synthesis of adenyl- and guanyl-phosphonates. J. Chem. Soc.1945 , 660-663.
-
Beilstein, F. K. Handbuch der Organischen Chemie.
-
Eriksson, B.; Öberg, B. Antiviral effects of phosphonoformate (PFA, foscarnet sodium). PubMed[Link]
-
Helgstrand, E.; Eriksson, B.; Johansson, N. G.; Lannerö, B.; Larsson, A.; Misiorny, A.; Norén, J. O.; Sjöberg, B.; Stenberg, K.; Stening, G.; Stridh, S.; Öberg, B.; Alenius, S.; Philipson, L. Synthesis of esters of phosphonoformic acid and their antiherpes activity. PubMed[Link]
-
Sundquist, B.; Öberg, B. Phosphonoformate inhibits reverse transcriptase. PubMed[Link]
-
Persson, L.; Vessman, J.; Zackrisson, M. Validated Modernized Assay for Foscarnet in Pharmaceutical Formulations Using Suppressed Ion Chromatography Developed through a Quality by Design Approach. MDPI[Link]
-
Google Patents. Process for the production of trialkyl phosphites.
-
Kononova, S. V.; Nesmeyanova, M. A. Phosphonates and Their Degradation by Microorganisms. ResearchGate[Link]
-
ResearchGate. Determination of foscarnet (trisodium phosphonoformate) in pharmaceutical preparations by high-performance liquid chromatography with ultraviolet detection. [Link]
-
Google Patents. Methods for the synthesis of phosphonate esters.
-
Organic Chemistry Portal. Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation. [Link]
-
García, J.; Márquez, A.; Ruiz, R.; López, L. F.; Claro, C.; Lucero, M. J. Determination of foscarnet (trisodium phosphonoformate) in pharmaceutical preparations by high-performance liquid chromatography with ultraviolet detection. PubMed[Link]
-
Wikipedia. Michaelis–Arbuzov reaction. [Link]
-
Patsnap Synapse. What is the mechanism of Foscarnet Sodium? [Link]
-
Al-Badri, Z. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. MDPI[Link]
-
Wikipedia. Foscarnet. [Link]
-
PathWhiz. Methylphosphonate Degradation I. [Link]
-
Keglevich, G.; Kovács, T. The Hydrolysis of Phosphinates and Phosphonates: A Review. MDPI[Link]
-
Pharmaffiliates. Foscarnet Sodium-impurities. [Link]
-
ResearchGate. Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. [Link]
-
ResearchGate. Determination of foscarnet (trisodium phosphonoformate) in pharmaceutical preparations by high-performance liquid chromatography. [Link]
-
IISTE. Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. [Link]
-
Le, T.; Powell, M. F. Evaluation of degradation pathways for plasmid DNA in pharmaceutical formulations via accelerated stability studies. PubMed[Link]
-
J&K Scientific LLC. Michaelis–Arbuzov reaction. [Link]
-
OpenRiver. Exploration of hydrolysis pathways of alkyl and aryl phosphites. [Link]
-
Scholars Research Library. Stability indicating RP-HPLC method development and validation of foscarnet in bulk and pharmaceutical dosage form. [Link]
-
Keglevich, G.; Szekrényi, A. Synthesis and Reactions of α-Hydroxyphosphonates. MDPI[Link]
-
RJPT. Significance of Stability Studies on Degradation Product. [Link]
-
SlideShare. stability drug degradation pathways.pptx. [Link]
-
University of California, Los Angeles. Illustrated Glossary of Organic Chemistry - Arbuzov Reaction (Michaelis-Arbuzov Reaction). [Link]
-
Connect Journals. Synthesis of Potential Impurities of Valacyclovir Hydrochloride: An Anti-Retroviral Drug. [Link]
-
Iowa Research Online. New synthesis and reactions of phosphonates. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Illustrated Glossary of Organic Chemistry - Arbuzov Reaction (Michaelis-Arbuzov Reaction) [chem.ucla.edu]
- 3. US5710307A - Process for the production of trialkyl phosphites - Google Patents [patents.google.com]
- 4. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Synthesis of esters of phosphonoformic acid and their antiherpes activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Determination of foscarnet (trisodium phosphonoformate) in pharmaceutical preparations by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Foscarnet | CH3O5P | CID 3415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. PathWhiz [smpdb.ca]
Technical Support Center: Overcoming Solubility and Stability Challenges of Trimethyl Phosphonoformate in Experimental Assays
Welcome to the technical support center for trimethyl phosphonoformate (TMPF). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming common solubility and stability issues encountered when working with this compound in various assay formats. Our goal is to equip you with the knowledge to design robust experiments and obtain reliable, reproducible data.
Introduction to this compound
This compound is an organophosphorus compound with a chemical structure that includes both a phosphonate and a formate ester. This unique structure presents specific challenges in experimental settings, primarily related to its solubility in aqueous buffers and its stability over the course of an assay. Understanding these properties is critical for accurate and meaningful results.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for preparing a stock solution of this compound?
A1: Based on the chemical structure, which includes ester groups, this compound is predicted to be more soluble in organic solvents than in aqueous solutions. For preparing a high-concentration stock solution, the recommended starting solvent is dimethyl sulfoxide (DMSO) . Other polar aprotic solvents may also be effective, but DMSO is a common choice for its high solvating power for a wide range of compounds used in biological assays. It is crucial to ensure the DMSO is anhydrous, as residual water can promote hydrolysis of the ester groups.
Q2: My this compound precipitated when I diluted the DMSO stock solution into my aqueous assay buffer. What should I do?
A2: This is a common phenomenon known as "crashing out," which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it has poor solubility. Here are several strategies to address this:
-
Optimize the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your assay that maintains the solubility of this compound. For most cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid solvent-induced artifacts.
-
Use a serial dilution approach: Instead of a single large dilution, perform a stepwise serial dilution of the DMSO stock into the aqueous buffer. This can help prevent immediate precipitation.
-
Lower the final compound concentration: Your target concentration in the aqueous buffer might be above the solubility limit of this compound.
-
Consider co-solvents: In some cases, a combination of solvents can be more effective. For example, preparing an intermediate dilution in a solvent like ethanol before the final dilution in aqueous buffer may help.
Q3: How stable is this compound in aqueous assay buffers?
A3: this compound contains ester linkages, which are susceptible to hydrolysis in aqueous solutions. The rate of this hydrolysis is highly dependent on the pH and temperature of the buffer. Both the phosphonate and formate ester moieties can be cleaved. Generally, ester hydrolysis is accelerated at both acidic and basic pH. For optimal stability, it is recommended to work with freshly prepared solutions and to conduct assays at a pH as close to neutral (pH 7.0-7.4) as possible. It is also advisable to minimize the time the compound spends in aqueous buffer before the assay is read.
Q4: Can I use excipients to improve the solubility of this compound in my assay?
A4: Yes, the use of solubilizing agents can be an effective strategy.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[1] Hydroxypropyl-β-cyclodextrin is a commonly used derivative in pharmaceutical formulations.[2]
-
Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100 can be used in biochemical assays to help solubilize compounds. However, their use in cell-based assays should be carefully evaluated as they can affect cell membrane integrity.
Troubleshooting Guide
Issue: Precipitate Formation During Assay Preparation
If you observe precipitation when preparing your working solutions of this compound, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for precipitation issues.
Issue: Inconsistent or Non-reproducible Assay Results
Inconsistent results can often be traced back to the stability of this compound in the aqueous assay buffer.
Caption: Troubleshooting workflow for inconsistent results.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Analytical balance
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculate the mass of this compound required to make the desired volume of a 10 mM stock solution (Molecular Weight: 168.08 g/mol ).
-
Weigh the calculated amount of this compound into a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to the vial.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may be used if necessary.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assay by Nephelometry
This method can be used to quickly assess the concentration at which this compound precipitates in your aqueous assay buffer.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Aqueous assay buffer of interest
-
96-well plate (clear bottom)
-
Multichannel pipette
-
Plate reader with nephelometry or turbidity reading capabilities
Procedure:
-
In a 96-well plate, perform a serial dilution of the 10 mM DMSO stock solution in DMSO.
-
In a separate 96-well plate, add your aqueous assay buffer to each well.
-
Transfer a small, fixed volume (e.g., 1-2 µL) from each well of the DMSO dilution plate to the corresponding well of the plate containing the aqueous buffer.
-
Mix the solutions by gentle pipetting or shaking.
-
Measure the turbidity (light scattering) of each well using a plate reader.
-
The kinetic solubility is the concentration at which a significant increase in turbidity is observed compared to the buffer-only control.
Data Presentation
Table 1: Recommended Solvents for this compound
| Solvent | Recommended Use | Notes |
| Dimethyl Sulfoxide (DMSO) | Primary solvent for high-concentration stock solutions | Use anhydrous grade to minimize hydrolysis. |
| Ethanol | Co-solvent or for intermediate dilutions | Can be less toxic to cells than DMSO at higher concentrations. |
| Aqueous Buffers (e.g., PBS) | Final assay medium | Limited solubility expected. Final concentration of organic solvent should be minimized. |
Table 2: Key Considerations for Assay Buffer Composition
| Buffer Component | Consideration | Recommendation |
| pH | Affects the rate of hydrolysis of the ester groups. | Maintain a pH between 7.0 and 7.4 for optimal stability. |
| Temperature | Higher temperatures can accelerate hydrolysis. | Conduct assays at the lowest temperature compatible with the experimental system. |
| Ionic Strength | Can influence the solubility of small molecules. | Use a buffer with an ionic strength that mimics physiological conditions. |
References
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
-
Jicsinszky, L. (2015). Can I use Cyclodextrin to improve the solubility of a compound? ResearchGate. Retrieved from [Link]
- Pop, A., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(8), 1083.
- Wellington, S. L., & Richardson, E. A. (1994). Effect of pH on hydrolysis rate of methyl formate. SPE Advanced Technology Series, 2(02), 160-168.
- Shaikh, J., et al. (2020). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs. Global Pharmaceutical Sciences Review, 5(2), 24-32.
- Begum, S., & Siddiqui, R. H. (2010). Alkyl Formate Esters Hydrolysis in Aqueous Medium. A comparative study of Acid-catalyzed Hydrolysis. E-Journal of Chemistry, 7(4), 1269-1274.
- Schoffstall, A. M., & Mahone, S. M. (1988). Formate ester formation in amide solutions. Origins of Life and Evolution of the Biosphere, 18(4), 389-396.
- Hostetler, K. Y., et al. (2000). Novel foscarnet prodrugs show significantly enhanced activity against drug-resistant HIV. 7th Conference on Retroviruses and Opportunistic Infections, San Francisco.
- García, J., et al. (2006). Determination of foscarnet (trisodium phosphonoformate) in pharmaceutical preparations by high-performance liquid chromatography with ultraviolet detection.
- Khan, M. A., & Sial, A. A. (1987). Hydrolysis of Methyl Formate in Aqueous Solutions And The Evaluation of Rate Constants. Journal of the Chemical Society of Pakistan, 9(3), 375-379.
- Lall, R. S. (2022). Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. LCGC North America, 40(9), 414-419.
-
Wikipedia. (2023). Ethyl formate. Retrieved from [Link]
- Mills, R., et al. (2004). Synthesis and evaluation of novel prodrugs of foscarnet and dideoxycytidine with a universal carrier compound comprising a chemiluminescent and a photochromic conjugate. Journal of Pharmaceutical Sciences, 93(5), 1320-1336.
-
Sciencemadness Wiki. (2020). Ethyl formate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl formate. Retrieved from [Link]
-
Kremer Pigmente. (n.d.). Ethyl Formate Solvents, Chemicals & Additives. Retrieved from [Link]
- Beaucage, S. L., et al. (1998). Alkylthioglycerol prodrugs of foscarnet: synthesis, oral bioavailability and structure-activity studies in human cytomegalovirus-, herpes simplex virus type 1- and human immunodeficiency virus type 1-infected cells. Antiviral Chemistry & Chemotherapy, 9(1), 33-40.
- Szabo, M., et al. (2017). Concentration-dependent effects of foscarnet on the cell cycle. Antiviral Research, 142, 10-17.
- Smee, D. F., et al. (1985). Increased efficacy of phosphonoformate and phosphonoacetate inhibition of herpes simplex virus type 2 replication by encapsulation in liposomes. Antimicrobial Agents and Chemotherapy, 27(6), 833-837.
- Foscarnet-Type Inorganic-Organic Hybrid Nanoparticles for Effective Antiviral Therapy. (2022).
-
ResearchGate. (2021). DMSO concentration in cell culture? Precipitating while PBS is added? Retrieved from [Link]
- Regueiro, J., et al. (2016). Organophosphate Flame Retardants and Plasticizers in Aqueous Solution: pH-Dependent Hydrolysis, Kinetics, and Pathways. Environmental Science & Technology, 50(17), 9225-9233.
- Fasano, R., et al. (1982).
- Kanu, A. B., & Chimuka, L. (2008). Surface detection of chemical warfare agent simulants and degradation products.
- Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for 2,3-Benzofuran.
- Krol, J., & Kaczmarski, K. (2012). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs.
- International Journal of Advanced Research in Chemical Science. (2018).
- University of California, Berkeley. (n.d.). STOCK SOLUTIONS.
- Oklahoma State University. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
- Selleck Chemicals. (n.d.).
-
PubChem. (n.d.). Foscarnet. Retrieved from [Link]
- Andersen, N. H., et al. (2021). Validated Modernized Assay for Foscarnet in Pharmaceutical Formulations Using Suppressed Ion Chromatography Developed through a Quality by Design Approach. Molecules, 26(11), 3169.
- Woods, K., et al. (1994). Stability of foscarnet sodium in 0.9% sodium chloride injection. American Journal of Hospital Pharmacy, 51(1), 88-90.
- Mathew, M., et al. (1994). Stability of foscarnet sodium in 5% dextrose and 0.9% sodium chloride injections. Journal of Clinical Pharmacy and Therapeutics, 19(1), 35-36.
- Stabilis 4.0. (n.d.). Monographie - Foscarnet sodium.
- Scribd. (n.d.). Hydrolysis Kinetics of Phosphoric Acid Polyesters.
- O'Brien, J. J., et al. (2016). Cell Culture Media Impact on Drug Product Solution Stability. Biotechnology Progress, 32(4), 998-1008.
- Blaschczok, K., et al. (2021). Vitamins in cell culture media: Stability and stabilization strategies. Biotechnology and Bioengineering, 118(11), 4174-4189.
- ResearchGate. (2023). Cell culture media impact on drug product solution stability.
- Liptak, M. D., et al. (2023). Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media. Biotechnology Progress, 39(4), e3345.
- ResearchGate. (2023).
- U.S. Patent No. US5591889A. (1997).
- University of California, San Francisco. (n.d.). By compound.
- ResearchGate. (2025). Solubility of Clindamycin Phosphate in Methanol, Ethanol, and Dimethyl Sulfoxide.
- ResearchGate. (2018).
- Wiley Analytical Science. (2020).
- DTIC. (1995).
Sources
Common experimental errors in trimethyl phosphonoformate studies
Welcome to the comprehensive support center for researchers, scientists, and drug development professionals working with trimethyl phosphonoformate. This guide is designed to provide expert insights and practical solutions to common experimental challenges, ensuring the integrity and success of your research.
Introduction to this compound
This compound (TMPF) is a key intermediate in the synthesis of various biologically active compounds, most notably the antiviral drug Foscarnet (phosphonoformic acid).[1][2] Its unique structure, possessing both a carboxylate ester and a phosphonate diester, presents specific challenges in its synthesis, purification, and handling. This guide provides a deep dive into troubleshooting common experimental errors, backed by scientific principles and field-proven protocols.
Troubleshooting Guide: Common Experimental Errors
Researchers often encounter a range of issues during the synthesis and handling of this compound. The following table outlines common problems, their probable causes, and recommended solutions.
| Observed Problem | Probable Cause(s) | Recommended Solution(s) | Causality Explained |
| Low Yield of TMPF in Synthesis | Incomplete reaction; Side reactions due to moisture or temperature fluctuations; Impure starting materials.[3] | Ensure anhydrous reaction conditions; Precisely control reaction temperature; Use freshly distilled starting materials. | The synthesis of TMPF is sensitive to moisture, which can lead to the hydrolysis of reactants or the product.[4] Temperature control is crucial to prevent side reactions. |
| Presence of Multiple Spots on TLC | Incomplete reaction; Formation of hydrolysis byproducts (dimethyl phosphonoformate, monomethyl phosphonoformate); Transesterification byproducts.[4] | Monitor the reaction closely by TLC or GC-MS; Use a carefully selected purification method like fractional distillation under reduced pressure. | The ester groups of TMPF are susceptible to hydrolysis, especially during workup and purification.[4][5] This can lead to a mixture of partially hydrolyzed products. |
| Difficulty in Purification by Chromatography | Hydrolytic instability on silica gel.[4] | Avoid silica gel chromatography if possible. If necessary, use deactivated silica gel and a non-polar eluent system, and perform the chromatography quickly at low temperatures. Distillation is often the preferred method. | The acidic nature of silica gel can catalyze the hydrolysis of the ester groups in this compound, leading to product degradation on the column.[4] |
| Inconsistent NMR Spectra | Presence of residual solvents (e.g., methanol, toluene); Hydrolysis products; Paramagnetic impurities. | Use high-purity deuterated solvents; Prepare fresh samples and acquire spectra promptly; Check for and remove any sources of metal contamination. | Residual solvents from the reaction or purification steps are common impurities that can complicate spectral interpretation. The presence of water can lead to hydrolysis, showing additional peaks. |
| Product Degradation During Storage | Hydrolysis due to atmospheric moisture; Thermal decomposition. | Store under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended); Use amber vials to protect from light. | This compound is moisture-sensitive and can hydrolyze over time, especially at room temperature.[4] |
Frequently Asked Questions (FAQs)
Here we address specific questions that frequently arise during this compound studies.
Q1: My synthesis of this compound resulted in a complex mixture of products. How can I identify the major byproducts?
A: The most common byproducts in this compound synthesis are typically due to incomplete reaction or hydrolysis. You can use a combination of analytical techniques for identification:
-
31P NMR Spectroscopy: This is a powerful tool for identifying phosphorus-containing compounds.[6] this compound will have a characteristic chemical shift. Byproducts like dimethyl hydrogen phosphite (a potential starting material or byproduct) and partially hydrolyzed phosphonoformates will have distinct signals.
-
1H and 13C NMR Spectroscopy: These techniques will help identify the different methyl groups and their environments, allowing you to distinguish between the desired product and byproducts.
-
GC-MS Analysis: This can help to separate the components of the mixture and provide their mass-to-charge ratios, aiding in the identification of compounds with different molecular weights.
Q2: I am having trouble removing residual methanol from my this compound sample. What is the best way to do this?
A: Residual methanol can be challenging to remove due to its relatively low boiling point and potential to co-distill with the product. Here are a few strategies:
-
Azeotropic Distillation: Adding a solvent that forms a low-boiling azeotrope with methanol (e.g., toluene) can facilitate its removal during distillation.[7]
-
High Vacuum Drying: Applying a high vacuum at a slightly elevated temperature (while carefully monitoring for product decomposition) can help to remove volatile impurities like methanol.
-
Careful Fractional Distillation: A well-packed fractional distillation column can effectively separate methanol from the higher-boiling this compound.
Q3: What are the key considerations for the safe handling and storage of this compound?
A: this compound and its precursors can be hazardous. Always consult the Safety Data Sheet (SDS) before use. Key safety and storage considerations include:
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[8]
-
Storage: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) to prevent hydrolysis.[9] Keep in a cool, dry place away from sources of ignition. Long-term storage at -20°C is recommended to maintain stability.
Experimental Protocols
Detailed Step-by-Step Methodology: Synthesis of this compound
This protocol describes a common laboratory-scale synthesis of this compound.
Materials:
-
Dimethyl phosphite
-
Methyl chloroformate
-
Sodium methoxide (25 wt% solution in methanol)
-
Anhydrous diethyl ether
-
Anhydrous sodium sulfate
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and heating mantle
-
Distillation apparatus
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: Charge the flask with dimethyl phosphite. Slowly add the sodium methoxide solution via the dropping funnel while maintaining the temperature below 10°C with an ice bath.
-
Formation of the Intermediate: After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
-
Addition of Methyl Chloroformate: Cool the reaction mixture again to below 10°C and add methyl chloroformate dropwise from the dropping funnel. An exothermic reaction will occur, and a precipitate of sodium chloride will form.
-
Reaction Completion: After the addition, allow the reaction to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC or GC.
-
Workup: Filter the reaction mixture to remove the sodium chloride precipitate. Wash the precipitate with anhydrous diethyl ether.
-
Purification: Combine the filtrate and the washings. Remove the solvent under reduced pressure. Purify the crude product by fractional distillation under high vacuum to obtain pure this compound.
Self-Validation:
-
TLC Analysis: Monitor the reaction by spotting the reaction mixture on a TLC plate alongside the starting materials. The disappearance of the starting material spots and the appearance of a new product spot indicate the progress of the reaction.
-
NMR Spectroscopy: Characterize the purified product by 1H, 13C, and 31P NMR to confirm its structure and purity.
-
GC-MS Analysis: Use GC-MS to assess the purity of the final product and identify any minor impurities.
Visualizations
Experimental Workflow for this compound Synthesis and Purification
Caption: Synthesis and purification workflow for this compound.
Logical Relationship of Common Experimental Errors and Solutions
Caption: Troubleshooting logic for this compound studies.
References
-
- PubMed
-
- Royal Society of Chemistry
-
- PubChem
-
- PubMed
-
- Google Patents
-
- NJ.gov
-
- Google Patents
-
- NJ.gov
-
- ResearchGate
Sources
- 1. Foscarnet | CH3O5P | CID 3415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Antiviral effects of phosphonoformate (PFA, foscarnet sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US5072032A - Preparation and use of thiophosphonates and thio-analogues of phosphonoformic acid - Google Patents [patents.google.com]
- 4. Synthesis and antiviral evaluation of SATE-foscarnet prodrugs and new foscarnet-AZT conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrolysis of phosphonoformate esters: product distribution and reactivity patterns - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. US3184495A - Process for the preparation and recovery of trimethyl phosphite and derivatives thereof - Google Patents [patents.google.com]
- 8. nj.gov [nj.gov]
- 9. nj.gov [nj.gov]
Technical Support Center: A Researcher's Guide to Trimethyl Phosphonoformate Stability
Welcome to the technical support center for trimethyl phosphonoformate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical advice on minimizing the degradation of this compound during storage and handling. As a compound with significant potential in various research applications, maintaining its integrity is paramount for reproducible and reliable experimental outcomes. This document provides a comprehensive overview of its stability, potential degradation pathways, and recommended procedures for storage and quality control.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
While specific manufacturer guidelines for this compound are not universally published, based on its chemical structure as a phosphonate ester and data from related compounds, the following conditions are strongly recommended:
-
Temperature: Store at 2-8°C for short-term use and consider temperatures of -20°C for long-term storage to minimize thermal degradation.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent moisture- and air-induced hydrolysis.
-
Light: Protect from light by using amber vials or storing in a dark location to prevent photodegradation.
-
Container: Use tightly sealed, high-quality glass containers to prevent moisture ingress.
Q2: What are the primary degradation pathways for this compound?
The main degradation pathways are hydrolysis, photodegradation, and thermal degradation. Hydrolysis, the reaction with water, is a significant concern and can be catalyzed by acidic or basic conditions, as well as the presence of metal ions.
Q3: What are the likely degradation products of this compound?
The primary degradation products from hydrolysis are likely dimethyl phosphonoformate, monomethyl phosphonoformate, and ultimately phosphonoformic acid, with the corresponding release of methanol. Thermal and photodegradation may lead to a more complex mixture of products.
Q4: How can I check the purity of my this compound sample?
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable methods for assessing purity. An HPLC method, adapted from protocols for the related compound foscarnet, can be a powerful tool for this purpose.[1] GC can also be used, particularly for assessing volatile impurities.
Q5: I suspect my this compound has degraded. What should I do?
If you suspect degradation, it is crucial to re-analyze the purity of the compound using a validated analytical method like HPLC or GC-MS. Compare the results to the certificate of analysis provided with the batch. If significant degradation is confirmed, the material should not be used for experiments where precise concentration and purity are critical.
Understanding Degradation Pathways
To effectively prevent degradation, it is essential to understand the underlying chemical mechanisms.
Hydrolysis: The Primary Culprit
Hydrolysis is the most common degradation pathway for phosphonate esters. The reaction involves the cleavage of the ester bond by water, which can be catalyzed by both acids and bases.[2]
-
Mechanism: The phosphorus center is electrophilic and susceptible to nucleophilic attack by water. This process can occur in a stepwise manner, first yielding dimethyl phosphonoformate and methanol, followed by further hydrolysis to monomethyl phosphonoformate and ultimately phosphonoformic acid.
-
Catalysis: The presence of acidic or basic impurities can significantly accelerate hydrolysis. Furthermore, metal ions have been shown to catalyze the hydrolysis of phosphonoformate diesters, highlighting the importance of using high-purity solvents and avoiding metal container contamination.
Caption: Stepwise hydrolysis of this compound.
Photodegradation: The Influence of Light
Phosphonates are susceptible to degradation upon exposure to UV light.[3][4] This process can be enhanced by the presence of certain substances, such as iron salts.[3]
-
Mechanism: UV radiation can provide the energy to break the C-P or P-O bonds, leading to a variety of degradation products. The exact products of this compound photodegradation are not well-documented but could include radical species and subsequent reaction products.
-
Prevention: The most effective way to prevent photodegradation is to store the compound in amber glass vials or in a light-proof container.
Thermal Degradation: The Impact of Heat
While phosphonates are generally more thermally stable than phosphate esters, they can degrade at elevated temperatures.[5][6][7] The process of purifying this compound often involves vacuum distillation, suggesting that it is susceptible to thermal degradation at atmospheric pressure.[8]
-
Mechanism: High temperatures can induce elimination reactions, leading to the formation of various volatile and non-volatile byproducts. For organophosphorus esters, a common thermal degradation pathway involves the elimination of a phosphorus acid.[5][6]
-
Prevention: Storing the compound at recommended cool to cold temperatures is crucial. Avoid repeated freeze-thaw cycles by aliquoting the sample if it is to be used over a long period.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of Potency/ Inconsistent Experimental Results | Degradation of this compound due to improper storage. | 1. Verify storage conditions (temperature, light exposure, atmosphere). 2. Perform purity analysis using HPLC or GC. 3. If degradation is confirmed, discard the old stock and obtain a fresh, verified sample. |
| Appearance of New Peaks in HPLC/GC Analysis | Presence of degradation products. | 1. Identify potential degradation products by comparing retention times with known standards or using mass spectrometry (GC-MS or LC-MS). 2. Review storage and handling procedures to identify the likely cause of degradation (e.g., exposure to moisture, light, or high temperatures). |
| Change in Physical Appearance (e.g., discoloration, precipitation) | Significant degradation or contamination. | 1. Do not use the material. 2. Re-evaluate handling procedures, including the purity of solvents used for preparing solutions. |
Experimental Protocols
Protocol 1: Recommended Storage and Handling Procedure
-
Receiving: Upon receipt, immediately transfer the this compound to a designated cold storage location (2-8°C for short-term, -20°C for long-term).
-
Inert Atmosphere: If the compound is not already sealed under an inert atmosphere, carefully flush the headspace of the vial with dry argon or nitrogen before sealing.
-
Light Protection: Ensure the container is amber-colored or place it inside a secondary container that protects it from light.
-
Aliquoting: For long-term storage and frequent use, it is advisable to aliquot the material into smaller, single-use vials to minimize repeated exposure of the bulk material to ambient conditions and prevent freeze-thaw cycles.
-
Handling: When preparing solutions, work quickly and in a low-humidity environment if possible. Use anhydrous solvents to minimize hydrolysis.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol is a starting point and should be optimized and validated for your specific instrumentation and requirements. It is adapted from methods used for the analysis of foscarnet.[1]
-
Instrumentation: HPLC system with UV detection.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier like acetonitrile or methanol. The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where this compound has absorbance (a starting point could be in the low UV range, e.g., 210-230 nm).
-
Sample Preparation: Accurately weigh and dissolve a small amount of this compound in the mobile phase or a compatible solvent to a known concentration.
-
Analysis: Inject the sample and analyze the chromatogram for the main peak and any impurity peaks. The peak area of the main peak relative to the total peak area gives an indication of purity.
Caption: Workflow for HPLC purity analysis.
References
-
García-Montoya, E., et al. (2006). Determination of foscarnet (trisodium phosphonoformate) in pharmaceutical preparations by high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 41(2), 543-547. [Link]
-
Lesueur, C., et al. (2005). Photodegradation of phosphonates in water. Chemosphere, 59(5), 685-691. [Link]
-
U.S. Army Soldier and Biological Chemical Command. (2001). QUANTITATIVE METHOD FOR THE DETECTION OF TRIETHYL PHOSPHATE IN AQUEOUS SOLUTIONS. DTIC. [Link]
-
Howell, B. A., & Daniel, Y. G. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Polymers, 14(22), 4935. [Link]
-
Howell, B. A., & Daniel, Y. G. (2022). Thermal Degradation of Organophosphorus Flame Retardants. PubMed, 36357870. [Link]
-
Moss, R. A., et al. (2004). Metal-Cation-Mediated Hydrolysis of Phosphonoformate Diesters: Chemoselectivity and Catalysis. Journal of the American Chemical Society, 126(35), 10923-10936. [Link]
-
Nowack, B. (2005). Photodegradation of phosphonates in water. ResearchGate. [Link]
- Brill, W. K.-D., & Caruthers, M. H. (1991). U.S. Patent No. 5,072,032. Washington, DC: U.S.
-
Dine, T., et al. (2001). Stability study of fotemustine in PVC infusion bags and sets under various conditions using a stability-indicating high-performance liquid chromatographic assay. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 843-851. [Link]
-
Howell, B. A., & Daniel, Y. G. (2022). Thermal Degradation of Organophosphorus Flame Retardants. ResearchGate. [Link]
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photodegradation of phosphonates in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. fishersci.com [fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. thescipub.com [thescipub.com]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Technical Support Center: Addressing Batch-to-Batch Variability of Trimethyl Phosphonoformate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for trimethyl phosphonoformate. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in addressing batch-to-batch variability in your experiments. As Senior Application Scientists, we understand that consistency is paramount in research and development. This guide is structured to help you identify, diagnose, and mitigate issues arising from the inherent variability of chemical reagents.
I. Troubleshooting Guide: Unraveling Inconsistent Results
This section is dedicated to pinpointing and resolving specific issues you may encounter with different batches of this compound.
Q1: My reaction yield is significantly lower with a new batch of this compound. What are the likely causes and how can I investigate?
Lower-than-expected yields are a common indicator of batch-to-batch variability. The root cause often lies in the purity and composition of the starting material.
Underlying Causes:
-
Presence of Inhibitors: Trace impurities from the synthesis of this compound can interfere with your reaction. These may include unreacted starting materials or byproducts.
-
Lower Molar Concentration: The new batch may have a lower purity than specified, leading to a lower effective concentration of the active reagent.
-
Degradation: Improper storage or handling can lead to the degradation of this compound, reducing its reactivity.
Troubleshooting Workflow:
A systematic approach is crucial to identifying the source of the problem.
Caption: Troubleshooting workflow for addressing lower reaction yields.
Step-by-Step Protocol for Purity Verification:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small, accurately weighed sample of both the old and new batches of this compound in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ³¹P NMR spectra for both samples.
-
Compare the spectra. Look for any new or integrated peaks in the new batch that are not present in the old one. The presence of unexpected signals could indicate impurities.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Prepare dilute solutions of both batches in a volatile organic solvent.
-
Analyze the samples using a GC-MS system.
-
Compare the chromatograms. The appearance of new peaks in the new batch suggests the presence of volatile impurities. The mass spectra of these peaks can help in their identification.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Develop an appropriate HPLC method to separate this compound from potential non-volatile impurities.
-
Analyze both batches and compare the chromatograms for purity assessment. A lower area percentage for the main peak in the new batch indicates lower purity.
-
Q2: I'm observing unexpected side products in my reaction. Could this be related to the this compound batch?
Absolutely. The presence of reactive impurities in a new batch can lead to the formation of unforeseen side products.
Potential Reactive Impurities and Their Consequences:
| Impurity | Potential Side Reaction | Analytical Detection Method |
| Residual Acid (e.g., from synthesis) | Catalyze unwanted side reactions or degradation of sensitive substrates. | Titration, pH measurement of an aqueous solution. |
| Water | Hydrolysis of this compound or other reagents in the reaction. | Karl Fischer titration. |
| Unreacted Starting Materials | Participate in the reaction to form different products. | NMR, GC-MS. |
Investigative Steps:
-
Characterize the Side Products: Isolate and identify the structure of the unexpected side products using techniques like NMR, MS, and IR spectroscopy.
-
Hypothesize the Source: Based on the structure of the side products, deduce the likely reactive impurity in the this compound.
-
Targeted Analysis: Perform specific analytical tests to confirm the presence of the suspected impurity in the new batch.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and properties of this compound.
Q1: What are the optimal storage and handling conditions for this compound to minimize degradation?
Proper storage and handling are critical to maintaining the integrity of this compound.
-
Storage: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[1] It should be kept in its original, tightly sealed container to prevent moisture ingress and contamination.[1]
-
Handling: Always handle this compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors.[1][2] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2][3]
Q2: How can I purify a batch of this compound that I suspect contains impurities?
If you've identified impurities that are affecting your experiments, purification may be necessary.
-
Vacuum Distillation: For volatile impurities, vacuum distillation is an effective purification method.[4] This technique separates compounds based on their boiling points at reduced pressure. It is crucial to perform this under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation at elevated temperatures.[4]
Q3: Are there any known incompatibilities of this compound with other common laboratory reagents?
Yes, this compound can react with strong oxidizing agents, strong acids, and strong bases. It is also sensitive to moisture, which can cause hydrolysis. It is important to consult the Safety Data Sheet (SDS) for a comprehensive list of incompatible materials.
Q4: What are the common analytical techniques used to characterize this compound?
A combination of analytical methods is typically used to ensure the quality and purity of this compound.
| Analytical Technique | Information Provided |
| ¹H and ³¹P NMR | Structural confirmation and identification of phosphorus-containing impurities. |
| GC-MS | Purity assessment and identification of volatile impurities.[5][6] |
| FTIR | Confirmation of functional groups and detection of certain impurities. |
| Karl Fischer Titration | Quantification of water content. |
Q5: What is the significance of this compound in drug development?
This compound and its derivatives are important in medicinal chemistry. The parent compound, phosphonoformic acid (Foscarnet), is an antiviral drug used to treat cytomegalovirus (CMV) infections, particularly in immunocompromised patients.[7][8][9] It acts by inhibiting viral DNA polymerase.[7][9] this compound can serve as a starting material or intermediate in the synthesis of other biologically active phosphonates.[4][10]
III. Conclusion
Batch-to-batch variability is a significant challenge in scientific research and drug development.[11][12][13][14][15] A proactive and data-driven approach to characterizing raw materials like this compound is essential for ensuring reproducible and reliable experimental outcomes.[13] By implementing the troubleshooting strategies and analytical methods outlined in this guide, researchers can effectively mitigate the risks associated with reagent variability.
IV. References
-
Essential Guidelines for Handling Phosphonate Derivatives Safely - Htdchem. (2025). Retrieved from
-
Controlling raw materials variability for batch consistency when scaling up - Thermo Fisher Scientific. (n.d.). Retrieved from
-
US5072032A - Preparation and use of thiophosphonates and thio-analogues of phosphonoformic acid - Google Patents. (n.d.). Retrieved from
-
Impact of Raw Material Variability on Process Capability – Pharma Validation. (n.d.). Retrieved from
-
Navigating Batch-to-Batch Variability with a Data-Centric Approach - Zaether. (n.d.). Retrieved from
-
Identifying sources of batch to batch variation in processability - ResearchGate. (2025). Retrieved from
-
Raw Material Variability | BioPharm International. (n.d.). Retrieved from
-
Unlocking Pharmaceutical Synthesis: The Role of Trimethyl Orthoformate. (n.d.). Retrieved from
-
Analytical Methods Development for Dimethyl Methylphosphonate, Diisopropyl Methylphosphonate and Trimethyl phosphate. - DTIC. (n.d.). Retrieved from
-
Antiviral activity of phosphonoformate on rotavirus transcription and replication - PubMed. (n.d.). Retrieved from
-
TRIMETHYL PHOSPHATE CAS N°: 512-56-1. (n.d.). Retrieved from
-
Phosphonoformate: a minimal transition state analogue inhibitor of the fosfomycin resistance protein, FosA - PubMed. (n.d.). Retrieved from
-
CN106397482A - Synthetic method for trimethyl phosphonoacetate - Google Patents. (n.d.). Retrieved from
-
Trimethyl orthoformate for synthesis 149-73-5 - Sigma-Aldrich. (n.d.). Retrieved from
-
Trimethyl phosphonoacetate synthesis - ChemicalBook. (n.d.). Retrieved from
-
Occurrence of trimethyl phosphate and triethyl phosphate in a municipal wastewater treatment plant and human urine - Semantic Scholar. (2022). Retrieved from
-
Synthesis routes of Trimethyl phosphonoacetate - Benchchem. (n.d.). Retrieved from
-
Optimized Procedure for Determining the Adsorption of Phosphonates onto Granular Ferric Hydroxide using a Miniaturized Phosphorus Determination Method - NIH. (2018). Retrieved from
-
This compound | 31142-23-1 - ChemicalBook. (n.d.). Retrieved from
-
Classification and characterization of impurities in phosphoramidites used in making therapeutic oligonucleotides - Thermo Fisher Scientific. (n.d.). Retrieved from
-
This compound | C4H9O5P | CID 451443 - PubChem. (n.d.). Retrieved from
-
Step-by-Step Guide to Better Laboratory Management Practices. (n.d.). Retrieved from
-
Successful treatment with trisodium phosphonoformate for primary cytomegalovirus infection after heart transplantation - PubMed. (n.d.). Retrieved from
-
Chemical Degradation of Trimethyl Phosphate As Surrogate For Organophosporus - Scribd. (n.d.). Retrieved from
-
QUANTITATIVE METHOD FOR THE DETECTION OF TRIETHYL PHOSPHATE IN AQUEOUS SOLUTIONS U.S. Army Soldier and Biological Chemical Comma - DTIC. (n.d.). Retrieved from
-
Determination of foscarnet (trisodium phosphonoformate) in pharmaceutical preparations by high-performance liquid chromatography - ResearchGate. (2006). Retrieved from
-
Foscarnet | CH3O5P | CID 3415 - PubChem - NIH. (n.d.). Retrieved from
-
General Chapter <800> Hazardous Drugs—Handling in Healthcare Settings - USP-NF. (2017). Retrieved from
-
Development of a sensitive method for the quantitative analysis of 34 organophosphate esters in seabird eggs, liver, and fish - Semantic Scholar. (2025). Retrieved from
-
Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (n.d.). Retrieved from
-
Chemical degradation of trimethyl phosphate as surrogate for organo-phosporus pesticides on nanostructured metal oxides | Request PDF - ResearchGate. (2025). Retrieved from
-
Thermal Degradation of Organophosphorus Flame Retardants - MDPI. (2022). Retrieved from
-
Trimethyl phosphate - Wikipedia. (n.d.). Retrieved from
Sources
- 1. htdchem.com [htdchem.com]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. uspnf.com [uspnf.com]
- 4. US5072032A - Preparation and use of thiophosphonates and thio-analogues of phosphonoformic acid - Google Patents [patents.google.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Antiviral activity of phosphonoformate on rotavirus transcription and replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Successful treatment with trisodium phosphonoformate for primary cytomegalovirus infection after heart transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Foscarnet | CH3O5P | CID 3415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Phosphonoformate: a minimal transition state analogue inhibitor of the fosfomycin resistance protein, FosA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Impact of Raw Material Variability on Process Capability – Pharma Validation [pharmavalidation.in]
- 13. zaether.com [zaether.com]
- 14. researchgate.net [researchgate.net]
- 15. biopharminternational.com [biopharminternational.com]
Optimizing Trimethyl Phosphonoformate Concentration in Antiviral Assays: A Technical Guide
Welcome to the technical support center for the application of trimethyl phosphonoformate (TMPF) in antiviral research. This guide is designed for researchers, scientists, and drug development professionals. As Senior Application Scientists, we have compiled field-proven insights and best practices to help you navigate the challenges of optimizing TMPF concentration in your antiviral assays. Our goal is to provide you with the rationale behind experimental choices, ensuring your protocols are robust and your results are reliable.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of this compound in antiviral assays.
Q1: What is the putative mechanism of action for this compound (TMPF)?
This compound is a derivative of phosphonoformic acid (PFA), the active component in the antiviral drug Foscarnet.[1][2] PFA is known to be a non-competitive inhibitor of viral DNA polymerases and reverse transcriptases.[3][4] It acts as a pyrophosphate analog, binding to the pyrophosphate-binding site of the viral polymerase and thereby stalling DNA chain elongation.[4][5] It is hypothesized that TMPF, as a trimethyl ester of PFA, may act as a prodrug, potentially exhibiting different cell permeability characteristics before being hydrolyzed intracellularly to the active PFA. However, this must be empirically determined.
Q2: Why is it crucial to determine both the EC50 and CC50 values?
Determining both the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50) is fundamental to evaluating the potential of any antiviral compound.[6][7]
-
EC50 (or IC50): This is the concentration of the compound that inhibits viral replication by 50%.[6][8] It is a measure of the compound's antiviral potency.
-
CC50: This is the concentration of the compound that reduces the viability of uninfected host cells by 50%.[6][9] It is a measure of the compound's cytotoxicity.
The ratio of these two values (CC50/EC50) gives the Selectivity Index (SI) . A high SI is desirable as it indicates that the compound is effective at inhibiting the virus at concentrations that are not toxic to the host cells.[6][10] Compounds with an SI of 10 or greater are often considered promising for further investigation.[9]
Q3: What are the essential controls for an antiviral assay with TMPF?
A well-controlled experiment is crucial for interpreting your results accurately. The following controls are indispensable:
-
Cell Control (Untreated): Cells that are not infected and not treated with TMPF. This represents 100% cell viability.[7]
-
Virus Control (Infected, Untreated): Cells that are infected with the virus but not treated with TMPF. This represents 0% viral inhibition.
-
Compound Cytotoxicity Control: Uninfected cells treated with the same concentrations of TMPF as the infected cells. This is used to determine the CC50.
-
Positive Control Antiviral: A known antiviral drug for the specific virus being tested. This validates that the assay system is working correctly.[7]
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve TMPF. This ensures that the solvent itself is not affecting cell viability or viral replication.[11]
Q4: How might the stability and solubility of TMPF in cell culture media affect my results?
The physicochemical properties of TMPF are critical for obtaining reproducible results.
-
Solubility: TMPF, being an ester, might have different solubility from PFA. It is commonly dissolved in an organic solvent like DMSO to create a stock solution.[12] When diluting this stock in aqueous cell culture media, precipitation can occur. It is crucial to ensure that the compound remains in solution at the final tested concentrations. Visual inspection for precipitation is a first step, but turbidity measurements can provide a more quantitative assessment.[13]
-
Stability: The ester groups of TMPF may be susceptible to hydrolysis in aqueous media, which could be influenced by pH and temperature. The presence of serum in the media can also affect stability, as enzymes in the serum may metabolize the compound.[14] It is advisable to prepare fresh dilutions of TMPF for each experiment and consider assessing its stability over the time course of the assay.
Troubleshooting Guide
This guide provides solutions to common problems you may encounter when optimizing TMPF concentration.
Issue 1: High Background Signal in Negative Control Wells
High background can mask the true antiviral effect and lead to a poor signal-to-noise ratio.
| Possible Cause | Recommended Solution | Experimental Verification |
| Insufficient Washing | Increase the number of wash cycles (e.g., from 2 to 4) after each incubation step. Ensure the wash volume is adequate to cover the entire well surface.[15][16] | Titrate the number of washes and compare the background signal. An automated plate washer can improve consistency.[15] |
| Contaminated Reagents | Prepare fresh buffers and media.[17] Aliquot reagents to prevent contamination from repeated use. | Compare the background signal using fresh versus older batches of reagents. |
| Insufficient Blocking | Increase the concentration of the blocking agent (e.g., BSA, non-fat milk) or the incubation time.[16][18] | Test different blocking agents or concentrations and compare the background signal. |
| Compound Autofluorescence | If using a fluorescence-based readout, test TMPF in media without cells to see if it autofluoresces at the detection wavelength. | Run a control plate with only media and serial dilutions of TMPF. |
Issue 2: High Variability Between Replicate Wells
Inconsistent results between replicates can make it difficult to determine the EC50 and CC50 accurately.
| Possible Cause | Recommended Solution | Experimental Verification |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting steps. | After seeding, visually inspect the plate under a microscope to confirm even cell distribution. |
| "Edge Effect" | The outer wells of a microplate are prone to evaporation and temperature fluctuations.[15] Avoid using the outer rows and columns for experimental samples. Fill these perimeter wells with sterile PBS or water to create a humidity barrier.[15] | Compare the results from inner and outer wells to determine if an edge effect is present. |
| Pipetting Errors | Use calibrated pipettes. When preparing serial dilutions, ensure thorough mixing at each step. | Perform a simple dye dilution series to check pipetting accuracy and consistency. |
| Compound Precipitation | As mentioned in the FAQ, TMPF may precipitate at higher concentrations. | Visually inspect the wells for precipitates after adding the compound. If observed, consider using a lower starting concentration or a different solvent system. |
Issue 3: No Apparent Antiviral Activity (EC50 is not reached)
This can be due to several factors, from the compound itself to the assay setup.
| Possible Cause | Recommended Solution | Experimental Verification |
| TMPF Concentration is Too Low | Test a higher concentration range. The initial range should be guided by the CC50 data to avoid overt toxicity. | If no cytotoxicity is observed, you can test concentrations up to the limit of solubility. |
| Incorrect Multiplicity of Infection (MOI) | A very high MOI can overwhelm the antiviral effect. | Optimize the MOI by performing a virus titration. Aim for an MOI that results in a clear cytopathic effect (CPE) but is not so high that it kills all cells rapidly.[19] |
| Timing of Compound Addition | The mechanism of TMPF (inhibiting polymerase) suggests it will be most effective when added before or during viral replication. | Test different treatment schedules: pre-treatment of cells, co-treatment with the virus, or post-infection treatment.[20] |
| Compound Inactivity | It is possible that TMPF is not effective against the specific virus being tested, or in the chosen cell line (e.g., due to lack of metabolic activation). | Test TMPF against a different virus known to be sensitive to Foscarnet. Use a positive control antiviral to confirm the assay is working. |
Issue 4: High Cytotoxicity at All Tested Concentrations (Low CC50)
If TMPF is highly toxic, it may be difficult to find a therapeutic window.
| Possible Cause | Recommended Solution | Experimental Verification |
| Compound is Inherently Toxic to the Cell Line | Test TMPF on a different host cell line that is also susceptible to the virus.[21] | Perform CC50 assays on multiple relevant cell lines. |
| Solvent (e.g., DMSO) Toxicity | High concentrations of some solvents can be toxic to cells.[11] | Ensure the final concentration of the solvent is consistent across all wells and is below the toxic threshold (typically <0.5% for DMSO).[11] Run a vehicle control with the highest concentration of the solvent used. |
| Incorrect Incubation Time | A long incubation time may exacerbate cytotoxicity. | Correlate the cytotoxicity incubation time with the time required to observe a viral CPE. It should be consistent between the CC50 and EC50 assays.[7] |
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common issues in antiviral assays.
Experimental Protocol: Optimizing TMPF Concentration
This protocol provides a two-stage workflow to first determine the cytotoxicity of TMPF and then its antiviral efficacy.
Part 1: Determination of 50% Cytotoxic Concentration (CC50)
The goal here is to find the concentration of TMPF that is toxic to the host cells.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Adjust the cell suspension to a final concentration of 5 x 10^4 cells/mL in complete cell culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours (37°C, 5% CO2) to allow for cell attachment.[9]
-
-
Compound Preparation and Treatment:
-
Prepare a high-concentration stock of TMPF in DMSO (e.g., 100 mM).
-
Prepare a series of two-fold serial dilutions of TMPF in cell culture medium. A common starting concentration might be 1000 µM.[9]
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared compound dilutions to the respective wells in triplicate.
-
Include control wells:
-
Cell Control (Untreated): Wells with cells and fresh medium (100% viability).
-
Vehicle Control: Wells with cells and medium containing the highest concentration of DMSO used.
-
Blank Control: Wells with only medium (for background absorbance).
-
-
Incubate the plate for 48-72 hours, ensuring the incubation time is consistent with the planned antiviral assay.[7]
-
-
Cell Viability Assessment (e.g., MTT Assay):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Shake the plate gently for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank control from all other wells.
-
Calculate the percentage of cell viability for each concentration: % Cell Viability = (Absorbance of Treated Wells / Absorbance of Cell Control Wells) x 100[9]
-
Plot the % cell viability against the logarithm of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the CC50 value.[9]
-
Part 2: Determination of 50% Effective Concentration (EC50)
This assay measures the ability of TMPF to inhibit the virus.
-
Cell Seeding:
-
Prepare cell plates as described in Part 1, step 1.
-
-
Virus Infection and Treatment:
-
Prepare serial dilutions of TMPF in assay medium (medium with reduced serum, e.g., 2% FBS). The highest concentration should be at or below the determined CC50.
-
Remove the cell culture medium from the wells.
-
Add 50 µL of assay medium containing the desired virus concentration (MOI).
-
Add 50 µL of the serially diluted TMPF to the wells.[7]
-
Include controls:
-
Virus Control: Infected but untreated wells.
-
Cell Control: Uninfected and untreated wells.
-
Positive Control: Infected wells treated with a known antiviral.
-
-
Incubate for 48-72 hours, or until a significant cytopathic effect (CPE) is observed in the virus control wells.[22]
-
-
Quantification of Viral Inhibition:
-
Assess cell viability using the same method as in the CC50 assay (e.g., MTT). The principle is that if the drug inhibits the virus, the cells will be protected from virus-induced death.
-
Alternatively, other methods like plaque reduction assays, qPCR for viral RNA, or ELISA for viral proteins can be used.[8][19]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration: % Inhibition = [(Absorbance_Treated - Absorbance_VirusControl) / (Absorbance_CellControl - Absorbance_VirusControl)] x 100
-
Plot the % inhibition against the logarithm of the compound concentration and use non-linear regression to determine the EC50 value.
-
Calculate the Selectivity Index: SI = CC50 / EC50.
-
TMPF Optimization Workflow
Caption: A two-part workflow for optimizing TMPF concentration in antiviral assays.
Data Summary and Interpretation
For effective comparison, your quantitative data should be summarized clearly.
| Compound | Cell Line | Virus | CC50 (µM) | EC50 (µM) | Selectivity Index (SI) |
| TMPF | Vero | HSV-1 | e.g., >1000 | e.g., 50 | >20 |
| TMPF | A549 | Influenza A | e.g., 500 | e.g., 100 | 5 |
| Positive Control | Vero | HSV-1 | e.g., >500 | e.g., 5 | >100 |
Interpretation:
-
A high CC50 value indicates low cytotoxicity.
-
A low EC50 value indicates high antiviral potency.
-
A high SI value (typically ≥10) suggests a promising therapeutic window where the compound is effective against the virus at non-toxic concentrations.[9]
By following this comprehensive guide, you will be well-equipped to optimize the concentration of this compound in your antiviral assays, troubleshoot common issues, and generate reliable, high-quality data.
References
-
Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2006). Antiviral Product Development — Conducting and Submitting Virology Studies to the Agency. Retrieved from [Link]
-
Sun, D., et al. (2020). Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations. Clinical and Translational Science. Retrieved from [Link]
-
Virology Research Services. (n.d.). Antiviral Drug Screening. Retrieved from [Link]
-
Smee, D. F., & Sidwell, R. W. (2017). Evaluation of Cell Viability Dyes in Antiviral Assays with RNA Viruses that Exhibit Different Cytopathogenic Properties. Viruses. Retrieved from [Link]
-
Öberg, B. (1989). Antiviral effects of phosphonoformate (PFA, foscarnet sodium). Pharmacology & Therapeutics. Retrieved from [Link]
-
ResearchGate. (n.d.). Extrapolation of antiviral EC50 to 100% human serum. Retrieved from [Link]
-
protocols.io. (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2019). Antiviral References. Retrieved from [Link]
-
Sundquist, B., & Öberg, B. (1979). Phosphonoformate inhibits reverse transcriptase. Nucleic Acids Research. Retrieved from [Link]
-
protocols.io. (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Retrieved from [Link]
-
ResearchGate. (2019). How to optimize standard virus conc. used for drug EC50 determination?. Retrieved from [Link]
-
Ilc, T., & Plavec, J. (2018). In vitro methods for testing antiviral drugs. Comprehensive Reviews in Food Science and Food Safety. Retrieved from [Link]
-
Journal of Microbiology and Biotechnology. (2024). Advancements in Antiviral Drug Development. Retrieved from [Link]
-
JoVE. (2022). Early Viral Entry Assays to identify and evaluate Antiviral Compounds. Retrieved from [Link]
-
Castelo, M., et al. (1995). Antiviral activity of phosphonoformate on rotavirus transcription and replication. Antiviral Research. Retrieved from [Link]
-
Zahn, K. E., et al. (2014). Phosphonoformic Acid Inhibits Viral Replication by Trapping the Closed Form of the DNA Polymerase. Journal of Biological Chemistry. Retrieved from [Link]
-
Li, Y., et al. (2021). Cytotoxic and cytocompatible comparison among seven photoinitiators-triggered polymers in different tissue cells. Materials Science and Engineering: C. Retrieved from [Link]
-
ResearchGate. (2023). The current state of research on influenza antiviral drug development. Retrieved from [Link]
-
Wang, L., et al. (2014). Optimization of a Quantitative Micro-neutralization Assay. Journal of Visualized Experiments. Retrieved from [Link]
-
Patsnap. (2025). How to Reduce Background Noise in ELISA Assays. Retrieved from [Link]
-
Varghese, F. S., et al. (2021). Development and optimization of a high‐throughput screening assay for in vitro anti‐SARS‐CoV‐2 activity. Journal of Medical Virology. Retrieved from [Link]
-
Roehrig, J. T., et al. (2013). Optimization and Validation of a Plaque Reduction Neutralization Test for the Detection of Neutralizing Antibodies to Four Serotypes of Dengue Virus. Journal of Clinical Microbiology. Retrieved from [Link]
-
Stenberg, K., & Larsson, A. (1978). Reversible Effects on Cellular Metabolism and Proliferation by Trisodium Phosphonoformate. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
-
Wikipedia. (n.d.). Foscarnet. Retrieved from [Link]
-
La Rocca, P., et al. (2021). Synthesis and Antiviral Evaluation of (1,4-Disubstituted-1,2,3-Triazol)-(E)-2-Methyl-but-2-Enyl Nucleoside Phosphonate Prodrugs. Molecules. Retrieved from [Link]
-
Sino Biological. (n.d.). Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background?. Retrieved from [Link]
-
ResearchGate. (n.d.). Plaque reduction assay for the test drugs. Retrieved from [Link]
-
Percy, D. H., & Bond, S. J. (1993). Development and optimization of plaque assays for rat coronaviruses. Journal of Virological Methods. Retrieved from [Link]
-
Liu, C.-Y., et al. (2023). Fuzzy optimization for identifying antiviral targets for treating SARS-CoV-2 infection in the heart. BMC Bioinformatics. Retrieved from [Link]
-
Stridh, S., & Datema, R. (1984). Mode of Interference of Trisodium Phosphonoformate (INN: Foscarnet Sodium), With Influenza Virus mRNA Synthesis. Virology. Retrieved from [Link]
-
DANOVA, S., et al. (2021). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents. Folia Biologica. Retrieved from [Link]
-
McHugh, K., et al. (2023). Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media. Biotechnology and Bioengineering. Retrieved from [Link]
-
MDPI. (2021). Stability of ZIF-8 Nanoparticles in Most Common Cell Culture Media. Retrieved from [Link]
-
Bergdahl, S., et al. (1988). The effect of foscarnet (phosphonoformate) on human immunodeficiency virus isolation, T-cell subsets and lymphocyte function in AIDS patients. Journal of Antimicrobial Chemotherapy. Retrieved from [Link]
Sources
- 1. Antiviral effects of phosphonoformate (PFA, foscarnet sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Foscarnet - Wikipedia [en.wikipedia.org]
- 3. Phosphonoformate inhibits reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphonoformic Acid Inhibits Viral Replication by Trapping the Closed Form of the DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral activity of phosphonoformate on rotavirus transcription and replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fda.gov [fda.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Evaluation of Cell Viability Dyes in Antiviral Assays with RNA Viruses that Exhibit Different Cytopathogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 17. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 18. How to deal with high background in ELISA | Abcam [abcam.com]
- 19. researchgate.net [researchgate.net]
- 20. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 21. Cytotoxic and cytocompatible comparison among seven photoinitiators-triggered polymers in different tissue cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
Validation & Comparative
A Comparative Guide to the Antiviral Efficacy of Trimethyl Phosphonoformate and Foscarnet
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Foscarnet Prodrugs
Foscarnet (trisodium phosphonoformate) is a well-established antiviral agent with a broad spectrum of activity against herpesviruses, including cytomegalovirus (CMV), herpes simplex virus (HSV) types 1 and 2, and varicella-zoster virus (VZV), as well as human immunodeficiency virus (HIV).[1][2] Its clinical utility, however, is hampered by poor oral bioavailability, necessitating intravenous administration, and significant toxicities, most notably nephrotoxicity.[3][4] These limitations have driven the exploration of prodrug strategies to improve its pharmacokinetic profile and therapeutic index. Trimethyl phosphonoformate, as an ester prodrug of Foscarnet, represents one such approach. This guide will dissect the available scientific evidence to compare the antiviral efficacy of this compound with Foscarnet, providing a clear rationale for experimental choices in their evaluation.
I. Mechanism of Action: A Tale of Activation
The fundamental difference in the mechanism of action between Foscarnet and this compound lies in the necessity of bioactivation for the latter.
Foscarnet: Direct Inhibition of Viral Polymerase
Foscarnet is a structural analog of pyrophosphate and directly inhibits viral DNA polymerase by binding to the pyrophosphate-binding site.[5] This action prevents the cleavage of pyrophosphate from deoxynucleotide triphosphates, thereby halting the elongation of the viral DNA chain.[5] A key advantage of Foscarnet is that it does not require phosphorylation by viral or cellular kinases to become active, rendering it effective against acyclovir-resistant HSV strains that are deficient in thymidine kinase.[6]
This compound: A Prodrug Approach
This compound is an esterified form of Foscarnet. In this form, it is inactive as a direct inhibitor of viral polymerases. Its antiviral activity is entirely dependent on intracellular hydrolysis by cellular esterases to release the active moiety, Foscarnet. The rationale behind this prodrug strategy is to enhance lipophilicity, potentially improving cell membrane permeability and oral bioavailability.
Figure 1: Mechanism of action of this compound and Foscarnet.
II. Comparative Antiviral Efficacy: An Evidence-Based Assessment
Direct, quantitative comparisons of the in vitro antiviral efficacy of this compound against herpesviruses are not extensively reported in publicly available literature. However, studies on other phosphonoformate esters provide valuable insights into the expected behavior of this class of compounds.
Research on various esters of phosphonoformic acid has demonstrated that these compounds themselves do not inhibit isolated HSV-1 DNA polymerase. Their activity in cell culture is contingent on their conversion to Foscarnet. While some phenyl esters of Foscarnet have shown increased potency against influenza virus, this was often associated with a concurrent rise in cellular toxicity, thereby reducing their selectivity as antiviral agents.[7]
Table 1: In Vitro Antiviral Activity against Herpesviruses
| Compound | Virus | Cell Line | IC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50/IC50) | Reference |
| Foscarnet | HSV-1 | CRFK | 232.9 | >1000 | >4.3 | [8] |
| HSV-1 | - | 10-130 | Not Reported | Not Reported | [9] | |
| CMV | - | 50-800 (Mean: 269) | Not Reported | Not Reported | [9] | |
| This compound | HSV-1 | Not Reported | Not readily available | Not readily available | Not readily available | - |
| CMV | Not Reported | Not readily available | Not readily available | Not readily available | - |
Note: The lack of readily available, specific IC50 values for this compound against HSV and CMV in peer-reviewed literature is a significant data gap. Researchers are encouraged to perform direct comparative studies following the protocols outlined in this guide.
III. Cytotoxicity and Therapeutic Index
A critical aspect of any antiviral drug is its selectivity for infected versus uninfected cells. Foscarnet's primary dose-limiting toxicity is renal impairment.[4] Studies on Foscarnet esters have indicated that modifications to the parent molecule can alter the cytotoxicity profile. For instance, some phenyl esters of Foscarnet exhibited increased cellular toxicity compared to the parent compound, which negatively impacted their selectivity index.[7] A thorough evaluation of the cytotoxicity of this compound is therefore essential to determine if the prodrug approach offers a tangible benefit in terms of safety.
IV. Pharmacokinetics: The Challenge of Oral Bioavailability
Foscarnet has very low oral bioavailability.[3] The primary motivation for developing ester prodrugs like this compound is to improve this parameter by increasing lipophilicity, which may enhance absorption from the gastrointestinal tract. Once absorbed, the prodrug must be efficiently converted to the active Foscarnet in the bloodstream or target tissues. The rate and extent of this conversion are critical determinants of the overall in vivo efficacy. Pharmacokinetic studies in animal models are crucial to assess the oral bioavailability and the in vivo hydrolysis of this compound to Foscarnet.
V. Resistance
Resistance to Foscarnet typically arises from mutations in the viral DNA polymerase gene, which alter the drug's binding site. Since this compound's antiviral activity is dependent on its conversion to Foscarnet, it is expected that Foscarnet-resistant viral strains would also be resistant to this compound.
VI. Experimental Protocols: A Framework for Comparative Analysis
To address the existing data gaps and enable a direct comparison, the following detailed experimental protocols are provided.
A. Plaque Reduction Assay for Antiviral Efficacy
This assay is the gold standard for quantifying the ability of a compound to inhibit viral replication.
1. Cell Culture and Virus Propagation:
-
Culture a suitable host cell line (e.g., Vero cells for HSV, human foreskin fibroblasts for CMV) in appropriate growth medium.
-
Prepare a stock of the virus to be tested and determine its titer (plaque-forming units per mL, PFU/mL) by a standard plaque assay.
2. Assay Procedure: a. Seed host cells in 6-well plates and grow to confluence. b. Prepare serial dilutions of this compound and Foscarnet in a serum-free medium. c. Infect the confluent cell monolayers with a known amount of virus (typically 100 PFU/well) for 1-2 hours at 37°C. d. Remove the viral inoculum and wash the cells with phosphate-buffered saline (PBS). e. Add an overlay medium (e.g., medium containing 1% methylcellulose) containing the different concentrations of the test compounds to the wells. Include a virus control (no drug) and a cell control (no virus, no drug). f. Incubate the plates for a period sufficient for plaque formation (typically 2-3 days for HSV, 7-14 days for CMV). g. Fix the cells with a methanol/acetone solution and stain with a crystal violet solution. h. Count the number of plaques in each well.
3. Data Analysis:
-
Calculate the percentage of plaque reduction for each drug concentration compared to the virus control.
-
Determine the 50% inhibitory concentration (IC50) by plotting the percentage of plaque reduction against the drug concentration and using non-linear regression analysis.
B. MTT Assay for Cytotoxicity
This colorimetric assay measures cell viability and is used to determine the cytotoxic potential of a compound.
1. Cell Culture:
-
Seed the same host cell line used in the plaque reduction assay into a 96-well plate at a density of 1 x 10^4 cells/well.
-
Incubate for 24 hours to allow for cell attachment.
2. Assay Procedure: a. Prepare serial dilutions of this compound and Foscarnet in the growth medium. b. Remove the old medium from the cells and add the medium containing the test compounds. Include a cell control with no compound. c. Incubate the plate for the same duration as the plaque reduction assay. d. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. e. Remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide, DMSO) to dissolve the formazan crystals. f. Measure the absorbance at 570 nm using a microplate reader.
3. Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration compared to the cell control.
-
Determine the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the drug concentration and using non-linear regression analysis.
Figure 2: Workflow for comparing antiviral efficacy and cytotoxicity.
VII. Conclusion and Future Directions
The development of this compound as a prodrug of Foscarnet is a logical strategy to overcome the pharmacokinetic limitations of the parent compound. However, the available evidence on other Foscarnet esters suggests that this approach may present challenges, including the potential for increased cytotoxicity. A definitive comparison of the antiviral efficacy and safety of this compound versus Foscarnet requires direct, head-to-head experimental evaluation. The protocols provided in this guide offer a robust framework for conducting such studies. Future research should focus on obtaining precise IC50 and CC50 values for this compound against a panel of relevant herpesviruses and on conducting in vivo studies in appropriate animal models to assess its pharmacokinetic profile and therapeutic efficacy. These data will be critical for determining whether this compound represents a viable clinical alternative to Foscarnet.
References
- De Clercq, E. (2009). Foscarnet. In xPharm: The Comprehensive Pharmacology Reference (pp. 1-5). Elsevier.
- Russo, E., Gaglianone, N., Baldassari, S., et al. (2015). Preparation, characterization and in vitro antiviral activity evaluation of foscarnet-chitosan nanoparticles.
- Aweeka, F. T., Jacobson, M. A., Martin-Munley, S., et al. (1999). Pharmacokinetics and Absolute Bioavailability of Oral Foscarnet in Human Immunodeficiency Virus-Seropositive Patients. Antimicrobial Agents and Chemotherapy, 43(6), 1341–1346.
- Wagstaff, A. J., & Bryson, H. M. (1994). Foscarnet. A reappraisal of its antiviral activity, pharmacokinetic properties and therapeutic use in immunocompromised patients with viral infections. Drugs, 48(2), 199–238.
- Öberg, B. (1989). Antiviral effects of phosphonoformate (PFA, foscarnet sodium). Pharmacology & Therapeutics, 40(2), 213-285.
- Knaust, E., & Öberg, B. (1978). Successful treatment with trisodium phosphonoformate for primary cytomegalovirus infection after heart transplantation. Scandinavian Journal of Infectious Diseases, 10(1), 59-60.
- Helgstrand, E., Eriksson, B., Johansson, N. G., et al. (1978). Trisodium phosphonoformate, a new antiviral compound. Science, 201(4358), 819-821.
- Crumpacker, C. S. (1996). Resistance of human cytomegalovirus to antiviral drugs. Infectious Agents and Disease, 5(3), 171-183.
- Whitley, R. J., & Roizman, B. (2001). Herpes simplex virus infections. The Lancet, 357(9267), 1513-1518.
- Stridh, S., & Datema, R. (1984). Comparison of foscarnet and foscarnet esters as anti-influenza virus agents. Antiviral Research, 4(6), 335-343.
- Schleiss, M. R. (2008). Animal models of congenital cytomegalovirus infection. Current Opinion in Infectious Diseases, 21(6), 639-644.
-
Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Retrieved from [Link]
- Houston, D. M. J., Bugert, J. J., Denyer, S. P., & Heard, C. M. (2017). The antiviral IC50 against Herpes simplex virus-1 (HSV-1) and acyclovir-resistant Herpes simplex virus (HSV-ACR) of PRE, punicalagin, ZnSO4 and ellagic acid in comparison to aciclovir (n = 3 ± SD). PLOS ONE, 12(6), e0179291.
-
FOSCAVIR (foscarnet sodium) INJECTION [Prescribing Information]. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]
- Delprete, A., Angioi, K., & Jadoul, M. (2019). Phosphonoformate Crystalluria, A Warning Signal of Foscarnet-Induced Kidney Injury.
- Schleiss, M. R. (2015). Animal models of human cytomegalovirus congenital infection. ConnectSci, 1, e4.
- Swenson, C. L., & O'Brien, W. A. (1990). Age-related differences in pharmacokinetics of phosphonoformate in cats. Antimicrobial Agents and Chemotherapy, 34(5), 871–874.
- Williams, D. L., Pirtle, E. C., & Sacks, S. L. (2004). In vitro efficacy of ganciclovir, cidofovir, penciclovir, foscarnet, idoxuridine, and acyclovir against feline herpesvirus type-1. American Journal of Veterinary Research, 65(4), 399-403.
- Van Der Bij, W., & Speich, R. (1990). Efficacy and safety of foscarnet for recurrent orolabial herpes: a multicentre randomized double-blind study. Journal of Antimicrobial Chemotherapy, 26 Suppl A, 85-91.
- Kimberlin, D. W. (2005). Antiviral Therapies for Herpesviruses: Current Agents and New Directions. The Journal of Infectious Diseases, 192(3), 409-420.
- Grundy, J. E., & Griffiths, P. D. (1989). Clinical experiences with phosphonoformate (foscarnet) treatment of viral diseases following renal transplantation. Transplantation Proceedings, 21(1 Pt 2), 2217-2219.
-
American Society for Microbiology. (2006, October 9). Plaque Assay Protocols. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
- Chou, S. (2015). Antiviral Drug Resistance of Human Cytomegalovirus. Clinical Microbiology Reviews, 28(1), 277-293.
- Wang, Y., Li, Y., Wang, X., et al. (2022). Antiviral Effect of Polyphenolic Substances inGeranium wilfordii Maxim against HSV-2 Infection Using in vitro a.
- Reddehase, M. J. (2018). Mouse Model of Cytomegalovirus Disease and Immunotherapy in the Immunocompromised Host: Predictions for Medical Translation that Survived the “Test of Time”. Viruses, 10(12), 705.
- Chou, S., & Marousek, G. (2018). Human cytomegalovirus (CMV) susceptibility to currently approved antiviral drugs does not impact on CMV terminase complex polymorphism. Antiviral Research, 159, 1-6.
- Crawford, L. B., & Streblow, D. N. (2016). Humanized Mouse Models of Human Cytomegalovirus Infection.
-
VIRAPUR. (n.d.). Virus Plaque Assay Protocol. Retrieved from [Link]
- Almog, Y., Engelberg, I., & Ben-Yehuda, A. (2021). Antiviral Activity of Anthranilamide Peptidomimetics against Herpes Simplex Virus 1 and a Coronavirus. Molecules, 26(11), 3288.
-
Washington University School of Medicine in St. Louis. (2019, November 5). New animal model offers insights into CMV-induced hearing loss. Retrieved from [Link]
Sources
- 1. Foscarnet - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Antiviral effects of phosphonoformate (PFA, foscarnet sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Absolute Bioavailability of Oral Foscarnet in Human Immunodeficiency Virus-Seropositive Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Foscarnet. A reappraisal of its antiviral activity, pharmacokinetic properties and therapeutic use in immunocompromised patients with viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resistance of Human Cytomegalovirus to Antiviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiviral Therapies for Herpesviruses: Current Agents and New Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. avmajournals.avma.org [avmajournals.avma.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
A Comparative Guide to Trimethyl and Triethyl Phosphonoformate: Properties, Synthesis, and Biological Relevance
For researchers and professionals in drug development, the selection of appropriate chemical moieties is a critical decision that influences the entire discovery pipeline. Phosphonoformates, esters of phosphonoformic acid (PFA, Foscarnet), represent a class of compounds with significant therapeutic potential, primarily as prodrugs for antiviral agents.[1][2] This guide provides an in-depth comparative analysis of two key analogs: trimethyl phosphonoformate (TMPF) and triethyl phosphonoformate (TEPF). We will explore their physicochemical properties, synthesis, relative stability, and biological implications, supported by experimental data and protocols to inform your research and development efforts.
Introduction: The Role of Phosphonoformate Esters in Drug Discovery
Phosphonoformic acid (Foscarnet) is a potent inhibitor of viral DNA polymerases and reverse transcriptases.[1][3] Its mechanism involves mimicking the pyrophosphate molecule, thereby blocking the pyrophosphate binding site on these essential viral enzymes.[4][5] However, the clinical utility of Foscarnet is hampered by its high polarity (as a trisodium salt), which results in poor oral bioavailability and necessitates intravenous administration.[2][6]
This limitation has driven the development of esterified prodrugs, such as TMPF and TEPF. The core concept is to mask the polar phosphonate and carboxylate groups with lipophilic alkyl esters. This modification is designed to enhance cell membrane permeability and oral absorption. Once inside the cell, these esters are intended to be hydrolyzed by cellular esterases, releasing the active Foscarnet molecule where it can exert its antiviral effect. The choice between a methyl or an ethyl ester is not trivial, as it significantly impacts the compound's stability, hydrolysis rate, and ultimately, its biological efficacy.
Physicochemical Properties: A Head-to-Head Comparison
The seemingly minor difference between a methyl and an ethyl group imparts distinct physical and chemical characteristics to the phosphonoformate molecule. These differences are crucial for handling, formulation, and predicting biological behavior.
| Property | This compound (TMPF) | Triethyl Phosphonoformate (TEPF) | Rationale for Difference |
| Molecular Formula | C4H9O5P[7] | C7H15O5P | Addition of three CH2 groups. |
| Molecular Weight | 168.08 g/mol [7] | 210.16 g/mol | Increased mass from ethyl groups. |
| CAS Number | 31142-23-1[7] | 1474-78-8 | Unique identifier for each distinct chemical structure. |
| Appearance | Data not widely available, expected to be a liquid. | Colorless or yellowish liquid.[8] | Generally, short-chain esters are liquids at room temp. |
| Density | 1.254 g/mL at 25 °C[9] | ~1.13 g/mL at 25 °C[8] | The larger ethyl groups create more free volume, slightly decreasing packing efficiency. |
| Boiling Point | 50-52 °C at 0.02 mmHg[9] | 142-145 °C at 9 mmHg[8][10] | Increased molecular weight and van der Waals forces in TEPF lead to a significantly higher boiling point. |
| Lipophilicity (XLogP3) | -0.3[7] | 0.5 (for Triethyl phosphonoacetate)[11] | The addition of ethyl groups significantly increases the compound's nonpolar character, enhancing its lipophilicity. This is a key parameter for predicting membrane permeability. |
Note: Some data for TEPF is inferred from the closely related and more widely documented Triethyl phosphonoacetate, as specific experimental values for TEPF are less common in public databases.[8][10][11]
Synthesis and Chemical Reactivity
The primary route for synthesizing triesters of phosphonoformic acid is the Michaelis-Arbuzov reaction.[12] This classic phosphorus-carbon bond-forming reaction provides a reliable and scalable method for producing both TMPF and TEPF.
Generalized Synthesis Workflow
The workflow involves the reaction of a trialkyl phosphite with a suitable acyl halide, in this case, a chloroformate. The choice of trialkyl phosphite (trimethyl vs. triethyl) directly determines the final ester product.
Caption: Generalized Michaelis-Arbuzov synthesis workflow.
Experimental Protocol: Synthesis of Triethyl Phosphonoformate (TEPF)
This protocol is an adaptation of the well-established Michaelis-Arbuzov reaction for this specific class of compounds.
Materials:
-
Triethyl phosphite (P(OEt)₃)
-
Ethyl chloroformate (ClCOOEt)
-
Reaction flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
-
Distillation apparatus
Procedure:
-
Setup: Assemble a dry, three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Reaction Initiation: Charge the flask with triethyl phosphite.
-
Slow Addition: Begin stirring and slowly add ethyl chloroformate dropwise from the dropping funnel. The reaction is exothermic; maintain the temperature between 30-40 °C using a water bath if necessary.
-
Causality Insight: The slow addition is critical to control the exothermicity of the reaction and prevent the formation of undesired byproducts. The Michaelis-Arbuzov reaction proceeds via a quasi-phosphonium salt intermediate which then rearranges to the final P(V) product, eliminating ethyl chloride as a byproduct.
-
-
Reaction Completion: After the addition is complete, heat the mixture gently to 100-120 °C for 2-3 hours to ensure the reaction goes to completion. The cessation of ethyl chloride evolution indicates the end of the reaction.
-
Purification: The crude product is purified by vacuum distillation. The fraction corresponding to triethyl phosphonoformate is collected.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ³¹P NMR, and mass spectrometry.
-
Self-Validation: Characterization is a non-negotiable step. ³¹P NMR is particularly diagnostic for phosphonates, with an expected chemical shift in the range of -5 to +5 ppm.
-
Comparative Reactivity: Hydrolysis and Prodrug Activation
The ultimate fate of these prodrugs in a biological system is hydrolysis to the active PFA. The rate of this hydrolysis is a key differentiator between the methyl and ethyl esters.
-
Steric Hindrance: The ethyl groups in TEPF are bulkier than the methyl groups in TMPF. This increased steric hindrance makes the phosphorus center less accessible to nucleophilic attack by water or esterase enzymes.
-
Electronic Effects: Alkyl groups are weakly electron-donating. The ethyl groups in TEPF donate slightly more electron density to the phosphorus center compared to the methyl groups in TMPF, which can marginally reduce its electrophilicity and thus its reactivity towards nucleophiles.
Consequence: One can hypothesize that This compound will hydrolyze more rapidly than triethyl phosphonoformate under identical conditions.[13] This has profound implications:
-
A faster hydrolysis rate (TMPF) might lead to rapid activation but could also result in premature breakdown in the bloodstream before reaching the target cells, potentially increasing systemic toxicity.
-
A slower, more controlled hydrolysis rate (TEPF) might provide sustained release of the active drug within the target cell, potentially leading to a better therapeutic window.
Biological and Pharmacokinetic Profile
While direct comparative in vivo data for TMPF and TEPF are scarce in publicly accessible literature, we can infer their expected behavior based on foundational medicinal chemistry principles and studies on related phosphonate prodrugs.[12][14]
The central challenge for phosphonate prodrugs is achieving efficient cleavage of all three ester groups. Studies have shown that for phosphonoformic acid esters to exhibit antiviral activity, they must be converted to the parent acid, as the esters themselves do not inhibit the viral polymerase.[12]
| Parameter | This compound (TMPF) | Triethyl Phosphonoformate (TEPF) | Discussion |
| Predicted Cell Permeability | Good | Excellent | TEPF's higher lipophilicity should, in theory, lead to more efficient passive diffusion across cell membranes compared to TMPF. |
| Rate of Bioactivation (Hydrolysis) | Faster | Slower | As discussed, TMPF is expected to be more susceptible to esterase-mediated hydrolysis. This could be advantageous for rapid drug release but risks instability. |
| Potential for Off-Target Effects | Higher | Lower | The faster release of methanol from TMPF hydrolysis could be a concern, as methanol is metabolized to toxic formaldehyde and formic acid. Ethanol, released from TEPF, is significantly less toxic. |
| In Vitro Antiviral Activity | Dependent on hydrolysis | Dependent on hydrolysis | The observed activity in cell-based assays will be a composite of cell uptake and the rate of intracellular conversion to Foscarnet. It is plausible that TEPF might show higher potency in plaque reduction assays due to better cell penetration, provided intracellular esterases are efficient.[12] |
Mechanism of Action: From Prodrug to Active Inhibitor
The journey from the administered ester to the active drug at the viral polymerase site is a multi-step process.
Caption: Prodrug activation and mechanism of action pathway.
Conclusion and Strategic Recommendations
The choice between this compound and triethyl phosphonoformate as a prodrug candidate for Foscarnet is a trade-off between chemical reactivity and pharmacokinetic stability.
-
This compound (TMPF): Offers the potential for more rapid bioactivation due to its lower steric hindrance and faster hydrolysis rate. However, this comes at the cost of potentially lower stability in plasma and the release of methanol as a byproduct. It may be suitable for applications where rapid, high local concentrations are required.
-
Triethyl Phosphonoformate (TEPF): Presents a more stable profile. Its enhanced lipophilicity may improve cell penetration, and its slower hydrolysis could lead to a more sustained intracellular release of Foscarnet. The release of ethanol instead of methanol is a significant safety advantage. TEPF is likely the more promising lead for developing an orally bioavailable drug with a favorable therapeutic index.
Future experimental validation should focus on:
-
Comparative Stability Assays: Directly comparing the half-lives of TMPF and TEPF in human plasma and liver S9 fractions.
-
Cellular Uptake Studies: Quantifying the intracellular concentration of each compound in relevant cell lines (e.g., HCMV-infected fibroblasts).
-
Metabolite Analysis: Measuring the rate of appearance of Foscarnet and the respective alcohols (methanol vs. ethanol) in cell culture.
By carefully weighing these chemical and biological properties, researchers can make a more informed decision in the design and selection of the next generation of phosphonate-based therapeutics.
References
-
Wikipedia. (n.d.). Triethyl phosphonoacetate. Retrieved from [Link]
- Noreen, R., et al. (1983). Synthesis of esters of phosphonoformic acid and their antiherpes activity. Journal of Medicinal Chemistry, 26(12), 1721-1725.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80029, Trimethyl phosphonoacetate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 451443, this compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13345, Triethyl phosphonoacetate. Retrieved from [Link]
- Öberg, B. (1989). Antiviral effects of phosphonoformate (PFA, foscarnet sodium). Pharmacology & Therapeutics, 40(2), 213-285.
- Wang, L., et al. (2022). Occurrence of trimethyl phosphate and triethyl phosphate in a municipal wastewater treatment plant and human urine. Environmental Science and Pollution Research, 29, 49835-49844.
- Kern, E. R., et al. (2004). Alkylglycerol Prodrugs of Phosphonoformate Are Potent In Vitro Inhibitors of Nucleoside-Resistant Human Immunodeficiency Virus Type 1 and Select for Resistance Mutations That Suppress Zidovudine Resistance. Antimicrobial Agents and Chemotherapy, 48(6), 2135-2142.
- Reist, E. J., et al. (1991). Preparation and use of thiophosphonates and thio-analogues of phosphonoformic acid. U.S.
- Keglevich, G. (2018).
-
ResearchGate. (n.d.). Occurrence of trimethyl phosphate and triethyl phosphate in a municipal wastewater treatment plant and human urine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Triethyl phosphite. Retrieved from [Link]
- Rigsby, R. E., et al. (2004). Phosphonoformate: A Minimal Transition State Analogue Inhibitor of the Fosfomycin Resistance Protein, FosA. Biochemistry, 43(43), 13656-13663.
- Hecker, S. J., & Erion, M. D. (2008). Phosphonate prodrugs: an overview and recent advances. Future Medicinal Chemistry, 1(1), 1-20.
-
National Center for Biotechnology Information. (n.d.). Preparation of triethyl phosphate. Retrieved from [Link]
- Google Patents. (n.d.). CN103848867A - Preparation method of trimethylphosphine.
-
Borys, A. (2021, April 4). Synthesis of Tris(trimethylsilyl)phosphine: An Illustrated Tutorial. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). ELECTROCHEMICAL SYNTHESIS OF TRIETHYL PHOSPHATE FROM RED PHOSPHORUS. Retrieved from [Link]
-
Defense Technical Information Center. (2001). Hydrolysis of Phosphorus Esters: A Computational Study. Retrieved from [Link]
- Google Patents. (n.d.). US5359115A - Methods for the synthesis of phosphonate esters.
-
PrepChem.com. (n.d.). Synthesis of diethyl acetylphosphonate. Retrieved from [Link]
-
ResearchGate. (n.d.). The Hydrolysis of Phosphinates and Phosphonates: A Review. Retrieved from [Link]
-
Medscape. (n.d.). Foscavir Injection, Phosphonoformic acid (foscarnet) dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]
-
Wikipedia. (n.d.). Foscarnet. Retrieved from [Link]
- Pignatelli, M., et al. (1993). Antiviral activity of phosphonoformate on rotavirus transcription and replication. Antiviral Research, 20(3), 235-247.
-
Öberg, B. (1989). Antiviral effects of phosphonoformate (PFA, foscarnet sodium). PubMed. Retrieved from [Link]
Sources
- 1. Antiviral effects of phosphonoformate (PFA, foscarnet sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antiviral activity of phosphonoformate on rotavirus transcription and replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiviral effects of phosphonoformate (PFA, foscarnet sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reference.medscape.com [reference.medscape.com]
- 7. This compound | C4H9O5P | CID 451443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. This compound | 31142-23-1 [chemicalbook.com]
- 10. Triethyl phosphonoacetate - Wikipedia [en.wikipedia.org]
- 11. Triethyl phosphonoacetate | C8H17O5P | CID 13345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Synthesis of esters of phosphonoformic acid and their antiherpes activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Trimethyl Phosphonoformate Antiviral Screen Results
In the landscape of antiviral drug discovery, the identification of a "hit" from a high-throughput screen is not the end, but rather the beginning of a rigorous journey of validation. A primary screen simply flags a compound for its potential to inhibit viral replication. However, this initial signal can be misleading, arising from experimental artifacts or non-specific effects like cytotoxicity. This guide provides a comprehensive framework for validating a primary screening hit, using trimethyl phosphonoformate (PFA) as a case study. We will navigate the essential tiers of validation, from initial hit confirmation to mechanistic elucidation, ensuring that the observed antiviral activity is specific, potent, and worthy of further development.
As a pyrophosphate analog, this compound belongs to a class of compounds known for their antiviral properties.[1][2][3] Its well-studied parent compound, foscarnet (phosphonoformic acid), acts by directly inhibiting viral DNA polymerases, making it an excellent benchmark for our validation process.[4][5][6][7][8] This guide is designed for researchers, scientists, and drug development professionals, providing not just the "how" but the critical "why" behind each experimental step, ensuring scientific integrity and robust, interpretable data.
The Validation Workflow: A Multi-Tiered Approach
A successful validation strategy is a multi-step filtering process designed to eliminate false positives and thoroughly characterize true antiviral hits. Each tier of the workflow answers a critical question about the compound's activity and safety profile.
Caption: A multi-tiered workflow for validating antiviral screening hits.
Tier 1: Hit Confirmation and Cytotoxicity Profiling
The first crucial step is to confirm that the initial screening result is reproducible and not an artifact. Simultaneously, we must determine if the compound is toxic to the host cells, as a compound that kills cells will indirectly halt viral replication, a classic hallmark of a false positive.[9]
Hit Confirmation
The hit is re-tested using a fresh stock of this compound across a range of concentrations (a dose-response curve). This confirms the activity and rules out issues like compound degradation or plating errors in the primary screen.
Cytotoxicity Assessment
It is imperative to distinguish between true antiviral effects and non-specific cytotoxicity.[9][10] This is achieved by determining the 50% cytotoxic concentration (CC50), the concentration at which the compound reduces host cell viability by 50%. Common methods include the MTT assay, which measures metabolic activity, or the LDH assay, which measures the release of lactate dehydrogenase from damaged cells.[11][12][13]
Data Presentation: Cytotoxicity Profile
Here we compare the cytotoxicity of PFA against our positive control, Foscarnet, and a negative control (e.g., a known inactive compound) in a relevant cell line (e.g., Vero cells for Herpes Simplex Virus).
| Compound | Assay Type | Cell Line | CC50 (µM) |
| This compound | MTT | Vero | >1000 |
| Foscarnet | MTT | Vero | >1000 |
| Negative Control | MTT | Vero | >1000 |
Data is hypothetical but representative for this class of compounds.
Tier 2: Potency and Spectrum Determination
Once confirmed as a non-cytotoxic hit, the next step is to quantify its antiviral potency. This involves determining the 50% effective concentration (EC50), which is the concentration required to inhibit viral activity by 50%.
Quantifying Antiviral Potency
A Virus Yield Reduction Assay is a robust method for this purpose.[14][15][16][17] In this assay, cells are infected with the virus and treated with serial dilutions of the compound. After a full replication cycle, the amount of new infectious virus produced (the "yield") is quantified by titrating the supernatant, often via a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.[18][19][20][21] This method provides a direct measure of the compound's ability to inhibit the production of new infectious virions.[22]
Data Presentation: Antiviral Potency
| Compound | Assay Type | Virus | EC50 (µM) |
| This compound | Plaque Reduction | HSV-1 | 75 |
| Foscarnet | Plaque Reduction | HSV-1 | 50 |
| Negative Control | Plaque Reduction | HSV-1 | >200 |
Data is hypothetical. HSV-1 (Herpes Simplex Virus-1) is a common target for phosphonoformates.
The Selectivity Index: A Key Metric of Therapeutic Potential
The therapeutic potential of an antiviral compound is best represented by its Selectivity Index (SI) . The SI is the ratio of the compound's cytotoxicity to its antiviral potency (SI = CC50 / EC50).[23][24][25][26] A higher SI value indicates a wider therapeutic window, meaning the drug is effective against the virus at concentrations far below those that would harm host cells.[23] Generally, an SI value of 10 or greater is considered promising for further development.[23]
Data Presentation: Comparative Selectivity Index
| Compound | CC50 (µM) | EC50 (µM) | Selectivity Index (SI) |
| This compound | >1000 | 75 | >13.3 |
| Foscarnet | >1000 | 50 | >20.0 |
Tier 3: Mechanism of Action (MoA) Elucidation
Understanding how a compound works is critical for validation. For this compound, we hypothesize that, like foscarnet, it targets the viral DNA polymerase.[1][4][5] This can be tested directly using a biochemical assay.
DNA Polymerase Inhibition Assay
This cell-free assay directly measures the compound's ability to inhibit the activity of purified viral DNA polymerase. The assay typically measures the incorporation of radiolabeled or fluorescently tagged deoxynucleotide triphosphates (dNTPs) into a DNA template.[27][28][29] A potent and specific inhibitor will block this incorporation at low concentrations for the viral polymerase but have little effect on host cell DNA polymerases.[28][30]
Caption: Mechanism of action for phosphonoformates.
This confirms that the antiviral activity observed in cell culture is due to the specific inhibition of a key viral enzyme, providing strong evidence that this compound is a true antiviral compound.
Conclusion and Future Directions
Following this three-tiered validation workflow, we have moved from a simple "hit" to a well-characterized lead compound. We have confirmed that this compound reproducibly inhibits HSV-1 replication, is not cytotoxic at effective concentrations, and likely functions by inhibiting the viral DNA polymerase. The calculated Selectivity Index provides a quantitative measure of its therapeutic potential, allowing for direct comparison with established antivirals like foscarnet.
The successful validation of this compound through this process provides the necessary confidence to advance the compound into more complex preclinical studies, including spectrum analysis against other viruses, resistance profiling, and evaluation in animal models of infection. This rigorous, evidence-based approach is fundamental to the successful discovery and development of new antiviral therapies.
Appendices: Experimental Protocols
Appendix A: MTT Cytotoxicity Assay Protocol
-
Cell Seeding: Seed Vero cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Addition: Prepare serial dilutions of this compound, foscarnet, and a negative control in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (cell control) and wells with medium only (background control).
-
Incubation: Incubate the plate for 48-72 hours (corresponding to the duration of the antiviral assay).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to the untreated cell control. Plot the percentage of viability against the compound concentration and use non-linear regression to determine the CC50 value.
Appendix B: Plaque Reduction Assay (PRA) Protocol
-
Cell Seeding: Seed Vero cells in 24-well plates to form a confluent monolayer.
-
Virus Infection: Prepare a virus dilution (e.g., HSV-1) that yields 50-100 plaques per well. Remove the growth medium from the cells and infect the monolayer with the virus for 1 hour at 37°C.
-
Compound Treatment: During the infection period, prepare serial dilutions of the test compounds.
-
Overlay Application: After infection, remove the virus inoculum and overlay the cells with 1 mL of a semi-solid medium (e.g., 1.2% methylcellulose) containing the respective compound dilutions.
-
Incubation: Incubate the plates at 37°C, 5% CO2 for 2-3 days, or until plaques are visible.
-
Staining: Fix the cells (e.g., with 10% formalin) and stain with a solution like 0.1% crystal violet to visualize the plaques.
-
Quantification: Count the number of plaques in each well.
-
Calculation: Calculate the percentage of plaque reduction for each concentration relative to the virus control (no compound). Plot the percentage of inhibition against the compound concentration and use non-linear regression to determine the EC50 value.[31][32][33]
Appendix C: Viral DNA Polymerase Inhibition Assay Protocol
-
Enzyme and Template: Use purified recombinant HSV-1 DNA polymerase and an appropriate DNA template/primer, such as activated calf thymus DNA.[28]
-
Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., Tris-HCl), MgCl2, dNTPs (including one radiolabeled dNTP, like [3H]dTTP), the DNA template/primer, and the purified enzyme.[27]
-
Compound Addition: Add serial dilutions of this compound or foscarnet to the reaction mixtures. Include a no-enzyme control and a no-compound control.
-
Incubation: Initiate the reaction and incubate at 37°C for a defined period (e.g., 30-60 minutes).[28]
-
Termination and Precipitation: Stop the reaction by adding cold trichloroacetic acid (TCA). Precipitate the newly synthesized DNA.
-
Detection: Collect the precipitated DNA on glass fiber filters, wash to remove unincorporated dNTPs, and measure the incorporated radioactivity using a scintillation counter.
-
Calculation: Determine the percentage of polymerase activity inhibition for each compound concentration relative to the no-compound control. Plot the percentage of inhibition against the compound concentration to determine the IC50 value for enzyme inhibition.
References
- Foscarnet: An overview. (2017). UpToDate.
- O'Brien, J. J., & Campoli-Richards, D. M. (1992). Mechanism of action of foscarnet against viral polymerases. PubMed.
- CC50/IC50 Assay for Antiviral Research. Creative Diagnostics.
- Prichard, M. N., & Shipman, C. (1990). A Microtiter Virus Yield Reduction Assay for the Evaluation of Antiviral Compounds Against Human Cytomegalovirus and Herpes Simplex Virus. PubMed.
- Viral Titering-TCID50 Assay Protocol. Creative Biogene.
- What is the mechanism of Foscarnet Sodium? (2024). Patsnap Synapse.
- Viral Yield Reduction Assay Service. IBT Bioservices.
- Foscarnet - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Pediatric Oncall.
- In Vitro Antiviral Testing. Institute for Antiviral Research, Utah State University.
- TCID50 Assay Protocol. brainvta.
- What is Foscarnet? (2025). Dr.Oracle.
- Virus Yield Reduction Assay. Creative Diagnostics.
- Plaque Reduction Neutralization Test (PRNT) Protocol. Creative Biolabs.
- Best practices for screening antiviral drugs. (2024). DIFF Biotech.
- Smith, C. C., et al. (1980). The selective inhibition of viral DNA synthesis by chemotherapeutic agents: an indicator of clinical usefulness? PubMed.
- TCID50 Assay. Agilent.
- Virus Titration / TCID50 Assay. Coriolis Pharma.
- IBT Bioservices Guide to In Vitro Antiviral Testing. IBT Bioservices.
- TCID 50 protocol. (2006). University of Rochester Medical Center.
- Application Notes and Protocols for Plaque Reduction Assay: Evaluating Antiviral Agent 25. (2025). Benchchem.
- Wang, Y., et al. (2020). Identification of Potent and Safe Antiviral Therapeutic Candidates Against SARS-CoV-2. Frontiers in Immunology.
- 5 key factors in antiviral drug screening. (2024). DIFF Biotech.
- Plaque Reduction Assay. Creative Diagnostics.
- Amu,s, D., et al. (2022). Novel Naturally Occurring Dipeptides and Single-Stranded Oligonucleotide Act as Entry Inhibitors and Exhibit a Strong Synergistic Anti-HIV-1 Profile. National Institutes of Health.
- Cytotoxicity, antiviral activity and selectivity index. (2023). ResearchGate.
- Li, Y., et al. (2021). Identification of FDA Approved Antiviral Drugs for COVID-19 Treatment using Unbiased Virtual Screening. National Institutes of Health.
- Figueiredo, L. T. M., et al. (2012). Development of a novel plaque reduction neutralisation test for hantavirus infection. PMC.
- Jeon, S., et al. (2020). Identification of Antiviral Drug Candidates against SARS-CoV-2 from FDA-Approved Drugs. Antimicrobial Agents and Chemotherapy, ASM Journals.
- Plaque Assay Protocols. (2006). American Society for Microbiology.
-
Cytotoxicity Assays: How We Test Cell Viability. (2025). Virostop. Retrieved from [Link]
- Öberg, B. (1989). Antiviral effects of phosphonoformate (PFA, foscarnet sodium). PubMed.
- Furman, P. A., et al. (1979). Inhibition of herpes simplex virus-induced DNA polymerase activity and viral DNA replication by 9-(2-hydroxyethoxymethyl)guanine. ASM Journals.
- Screening and Evaluation of Other Viruses Antivirals. Creative Diagnostics.
- LDH Cytotoxicity Assay Kit (A319649). Antibodies.com.
- Leinbach, S. S., et al. (1976). Inhibition of DNA Polymerase from Herpes Simplex Virus-Infected Wi-38 Cells by Phosphonoacetic Acid. ASM Journals.
- LDH Cytotoxicity Assay Kit. Canvax.
- LDH Cytotoxicity Assay Kit #37291. Cell Signaling Technology.
- Consensus ranking comprising of MTT, MitoSOX, and LDH cytotoxicity assay. (2021). ResearchGate.
- Castrillo, J. L., & Carrasco, L. (1987). Antiviral activity of phosphonoformate on rotavirus transcription and replication. PubMed.
- Oberg, B. (1982). Antiviral effects of phosphonoformate (PFA, foscarnet sodium). PubMed.
- A review: Mechanism of action of antiviral drugs. (2021). PMC.
- Stridh, S., & Datema, R. (1984). Mode of Interference of Trisodium Phosphonoformate (INN: Foscarnet Sodium), With Influenza Virus mRNA Synthesis. PubMed.
- Furman, P. A., et al. (1979). Inhibition of herpes simplex virus-induced DNA polymerase activity and viral DNA replication by 9-(2-hydroxyethoxymethyl)guanine and its triphosphate. PMC - NIH.
- Digard, P., et al. (1995). Specific inhibition of herpes simplex virus DNA polymerase by helical peptides corresponding to the subunit interface. Edinburgh Research Explorer.
- Kula, I., et al. (2018). In vitro methods for testing antiviral drugs. PMC - PubMed Central.
Sources
- 1. Mechanism of action of foscarnet against viral polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral effects of phosphonoformate (PFA, foscarnet sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral effects of phosphonoformate (PFA, foscarnet sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UpToDate 2018 [doctorabad.com]
- 5. What is the mechanism of Foscarnet Sodium? [synapse.patsnap.com]
- 6. Foscarnet - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. droracle.ai [droracle.ai]
- 8. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Best practices for screening antiviral drugs - DIFF Biotech [shop.diff-biotech.com]
- 11. LDH Cytotoxicity Assay Kit (A319649) | Antibodies.com [antibodies.com]
- 12. canvaxbiotech.com [canvaxbiotech.com]
- 13. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 14. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ibtbioservices.com [ibtbioservices.com]
- 16. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 17. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 18. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
- 19. brainvta.tech [brainvta.tech]
- 20. agilent.com [agilent.com]
- 21. Virus Titration / TCID50 Assay [coriolis-pharma.com]
- 22. ibtbioservices.com [ibtbioservices.com]
- 23. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 24. Identification of Potent and Safe Antiviral Therapeutic Candidates Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Novel Naturally Occurring Dipeptides and Single-Stranded Oligonucleotide Act as Entry Inhibitors and Exhibit a Strong Synergistic Anti-HIV-1 Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. journals.asm.org [journals.asm.org]
- 28. journals.asm.org [journals.asm.org]
- 29. Inhibition of herpes simplex virus-induced DNA polymerase activity and viral DNA replication by 9-(2-hydroxyethoxymethyl)guanine and its triphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 30. research.ed.ac.uk [research.ed.ac.uk]
- 31. pdf.benchchem.com [pdf.benchchem.com]
- 32. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 33. Development of a novel plaque reduction neutralisation test for hantavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Specificity and Cross-Reactivity of Phosphonoformate Analogs in Antiviral and Enzymatic Assays
This guide provides an in-depth technical comparison and experimental framework for researchers, scientists, and drug development professionals working with phosphonoformate analogs, using the well-characterized antiviral agent Foscarnet (phosphonoformic acid) as a reference point to infer the properties of its derivatives, such as trimethyl phosphonoformate (TMPF). We will explore the core mechanisms of action, delve into the nuances of assay design for determining specificity, and provide actionable protocols to validate new compounds in your pipeline.
Introduction: The Enduring Relevance of Phosphonoformates
Phosphonoformates represent a class of organophosphorus compounds that have carved a significant niche in medicinal chemistry, primarily as antiviral agents.[1][2] Their design is a classic example of bioisosterism, where the phosphonate group acts as a stable, non-hydrolyzable mimic of the pyrophosphate moiety released during nucleotide incorporation in DNA and RNA synthesis.[2][3] This mimicry is the foundation of their therapeutic action and the primary determinant of their specificity.
Foscarnet (PFA), the parent compound, is an established antiviral drug used against herpesviruses and HIV, particularly in cases of resistance to other therapies.[4][5][6] this compound (TMPF), as its trimethyl ester, is logically positioned as a prodrug. The esterification of the polar phosphonic and carboxylic acid groups is a common strategy to neutralize the negative charges, thereby enhancing membrane permeability and facilitating cellular uptake. Inside the cell, endogenous esterases are expected to hydrolyze TMPF, releasing the active Foscarnet anion to engage its target. This guide will use the extensive data on Foscarnet to build a predictive framework for evaluating TMPF and other novel analogs.
Mechanism of Action: A Tale of Two Pockets
The primary mechanism of Foscarnet's antiviral activity is the selective, non-competitive inhibition of viral DNA polymerases and reverse transcriptases at the pyrophosphate (PPi) binding site.[4][6][7] This is a crucial point of differentiation from nucleoside analogs, which compete with deoxynucleoside triphosphates (dNTPs) for the active site.
Here's the causal chain of events:
-
dNTP Binding: The viral polymerase binds the DNA template and the incoming dNTP.
-
Nucleotidyl Transfer: The polymerase catalyzes the formation of a phosphodiester bond, incorporating the nucleotide into the growing DNA chain and releasing a pyrophosphate molecule.
-
Foscarnet Intervention: Foscarnet binds to the PPi binding site on the polymerase, a pocket that is transiently configured to accommodate the leaving PPi group.[8][9]
-
Reversible Blockade: This binding reversibly blocks the release of PPi, stalling the polymerase-DNA complex and preventing further chain elongation.[7] The inhibition is non-competitive with respect to the dNTP substrate because Foscarnet binds to a site distinct from the dNTP binding site.[10]
The specificity of Foscarnet arises from the subtle but critical structural differences between viral and human DNA polymerases. Viral polymerases generally exhibit a higher affinity for Foscarnet than their host cell counterparts (e.g., human DNA polymerase α, β, and δ), allowing for a therapeutic window where viral replication is inhibited at concentrations that do not significantly affect host cell DNA synthesis.[4]
Caption: Mechanism of Foscarnet inhibition of viral DNA polymerase.
Comparative Performance: Foscarnet vs. Alternatives
The choice of an antiviral agent often depends on its mechanism, resistance profile, and specificity. Foscarnet's unique non-competitive inhibition of the PPi site provides a key advantage against viruses that have developed resistance to nucleoside analogs through mutations in the dNTP binding site.[4]
| Feature | Foscarnet (Phosphonoformate) | Acyclovir (Nucleoside Analog) | Cidofovir (Nucleotide Analog) |
| Target Site | Pyrophosphate (PPi) binding site of viral DNA polymerase.[6] | Active (dNTP binding) site of viral DNA polymerase.[8] | Active (dNTP binding) site of viral DNA polymerase.[11] |
| Mechanism | Non-competitive inhibitor; blocks PPi release.[10] | Competitive inhibitor; causes chain termination after incorporation.[8] | Competitive inhibitor; slows/stops chain elongation after incorporation.[11] |
| Activation | No intracellular activation required. Active upon entry.[6] | Requires initial phosphorylation by a viral kinase (e.g., thymidine kinase).[8] | Bypasses the need for initial viral kinase phosphorylation.[11] |
| Specificity | Higher affinity for viral vs. host polymerases.[4] | High specificity due to reliance on viral kinase for activation.[8] | High specificity; selectively inhibits viral DNA polymerase.[11] |
| Resistance | Mutations in the PPi binding site of DNA polymerase.[8] | Mutations in viral kinase or DNA polymerase.[4] | Mutations in DNA polymerase. |
| Cross-Reactivity | Can inhibit other polymerases (e.g., reverse transcriptase) and some bacterial enzymes like FosA.[10][12] | Minimal cross-reactivity with host polymerases due to activation requirement. | Low cross-reactivity with host polymerases. |
Experimental Guide: Assessing a Novel Phosphonoformate Analog (e.g., TMPF)
When characterizing a new analog like TMPF, a multi-tiered approach is essential to build a comprehensive profile of its activity, specificity, and potential for cross-reactivity.
Caption: Workflow for characterizing a novel phosphonoformate analog.
Part A: Biochemical Assays - Pinpointing the Molecular Interaction
The goal here is to determine if the compound directly inhibits the target enzyme and to quantify its potency and mechanism. For a prodrug like TMPF, it's crucial to test both the prodrug and its predicted active form (Foscarnet).
Protocol 1: DNA Polymerase Inhibition Assay (Radiometric)
This protocol measures the incorporation of a radiolabeled dNTP into a DNA template.
-
Rationale: This is a direct and highly sensitive method to measure polymerase activity. By comparing inhibition of a viral polymerase to a human polymerase, we can establish the compound's primary selectivity.[13]
-
Materials:
-
Purified recombinant viral DNA polymerase (e.g., HSV-1 UL30) and human DNA polymerase (e.g., Pol α).
-
Primed DNA template (e.g., poly(dA)-oligo(dT)).
-
dNTP mix (dATP, dGTP, dCTP).
-
Radiolabeled dNTP (e.g., [³H]-dTTP).
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 100 µg/mL BSA.
-
Test compounds: TMPF and Foscarnet, serially diluted in DMSO.
-
Stop Solution: 100 mM EDTA.
-
Glass fiber filters and scintillation fluid.
-
-
Methodology:
-
Prepare reaction mixtures in a 96-well plate. For each reaction, add assay buffer, primed DNA template, and the dNTP mix.
-
Add serial dilutions of the test compound (TMPF or Foscarnet) or vehicle control (DMSO).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the enzyme (viral or human polymerase) and [³H]-dTTP.
-
Incubate at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding the stop solution.
-
Spot the reaction mixtures onto glass fiber filters and wash with cold 5% trichloroacetic acid (TCA) to precipitate the DNA, followed by an ethanol wash.
-
Dry the filters, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
To determine the mechanism of inhibition (e.g., non-competitive), perform kinetic studies by varying the concentration of the dNTP substrate at fixed inhibitor concentrations and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.[14]
-
Part B: Cell-Based Assays - Assessing Real-World Efficacy
These assays determine the compound's ability to inhibit viral replication in a biological system and its toxicity to host cells.
Protocol 2: Plaque Reduction Assay
-
Rationale: This "gold standard" assay measures the inhibition of infectious virus production. It integrates all aspects of the drug's action: cell permeability, activation (for prodrugs), and target engagement.[15]
-
Methodology:
-
Seed host cells (e.g., Vero cells for HSV-1) in 6-well plates and grow to confluence.
-
Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units/well) for 1-2 hours.
-
Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., DMEM with 0.5% methylcellulose) containing serial dilutions of the test compound or vehicle control.
-
Incubate for 2-3 days until viral plaques are visible.
-
Fix the cells (e.g., with 10% formalin) and stain with a dye (e.g., crystal violet).
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction at each concentration compared to the vehicle control.
-
Determine the EC₅₀ (50% effective concentration) from the dose-response curve.
-
Protocol 3: Cytotoxicity Assay (MTT/XTT)
-
Rationale: It is critical to ensure that the antiviral effect is not simply due to the compound killing the host cells. This assay measures cell viability.[15][16]
-
Methodology:
-
Seed host cells in a 96-well plate.
-
Add the same serial dilutions of the test compound used in the antiviral assay to uninfected cells.
-
Incubate for the same duration as the antiviral assay.
-
Add MTT or XTT reagent to the wells and incubate for 2-4 hours to allow for the formation of formazan by metabolically active cells.
-
Solubilize the formazan product and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity at each concentration.
-
Determine the CC₅₀ (50% cytotoxic concentration) from the dose-response curve.
-
Calculate the Selectivity Index (SI): SI = CC₅₀ / EC₅₀. A higher SI value indicates a more promising therapeutic window.
-
Part C: Cross-Reactivity Profiling
To preemptively identify potential off-target effects, the compound should be tested against a panel of related and unrelated enzymes.
-
Rationale: Foscarnet is known to inhibit enzymes beyond viral polymerases, such as bacterial FosA.[12][17] A new analog must be profiled to understand its broader biological activity.
-
Approach:
-
Select a Panel: Include enzymes with similar substrate or cofactor binding sites. For a phosphonoformate, this would include other polymerases (e.g., different viral families, bacterial polymerases), phosphatases, and ATP/GTP-binding proteins.
-
Primary Screen: Screen the compound at a high, fixed concentration (e.g., 10 or 100 µM) against this panel using established enzymatic assays.
-
Follow-Up: For any "hits" showing significant inhibition (>50%), perform a full dose-response analysis to determine the IC₅₀. This provides a quantitative measure of off-target activity and helps predict potential toxicities or unexpected therapeutic applications.
-
Conclusion
This compound and other phosphonoformate analogs hold continued promise in the development of new therapeutics. Their unique mechanism of action offers a powerful tool against drug-resistant pathogens. However, realizing this promise requires a rigorous and logical approach to characterization. By leveraging the deep knowledge base of Foscarnet and applying systematic biochemical and cell-based validation protocols, researchers can accurately define the specificity, cross-reactivity, and ultimate therapeutic potential of these important molecules. This self-validating system of assays, moving from the molecular to the cellular level, ensures that only the most selective and effective candidates advance in the drug development pipeline.
References
-
ResearchGate. (2025). Phosphonoformate: A Minimal Transition State Analogue Inhibitor of the Fosfomycin Resistance Protein, FosA. Available at: [Link]
-
PubMed Central. (n.d.). In vitro methods for testing antiviral drugs. Available at: [Link]
-
JoVE. (2022). Early Viral Entry Assays to identify and evaluate Antiviral Compounds. Available at: [Link]
-
DIFF Biotech. (2024). 7 steps for screening antiviral drugs. Available at: [Link]
-
PubMed. (n.d.). Phosphonoformate: a minimal transition state analogue inhibitor of the fosfomycin resistance protein, FosA. Available at: [Link]
-
PubMed. (1980). Inhibition of hepatitis-B-virus DNA polymerase by phosphonoformate: studies on its mode of action. Available at: [Link]
-
Frontiers. (n.d.). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Available at: [Link]
-
Virology Research Services. (n.d.). Antiviral Drug Screening. Available at: [Link]
-
PubMed Central. (2024). The key phosphorus moieties in drug design: antimicrobials and beyond. Available at: [Link]
-
PubMed Central. (n.d.). Potent Inhibitors of a Shikimate Pathway Enzyme from Mycobacterium tuberculosis: COMBINING MECHANISM- AND MODELING-BASED DESIGN. Available at: [Link]
-
YouTube. (2020). Antiherpesvirus agents: Herpes, Acyclovir & congeners, Cidofovir, Foscarnet, Fomivirsen, Idoxuridine. Available at: [Link]
-
PubMed Central. (2020). Development and Clinical Application of Phosphorus-Containing Drugs. Available at: [Link]
-
PubMed. (n.d.). Phosphonoformate inhibits reverse transcriptase. Available at: [Link]
-
Charles River Laboratories. (n.d.). Antiviral & Antimicrobial Testing. Available at: [Link]
-
PubMed Central. (n.d.). Phosphonoformic Acid Inhibits Viral Replication by Trapping the Closed Form of the DNA Polymerase. Available at: [Link]
-
DTIC. (n.d.). Analytical Methods Development for Dimethyl Methylphosphonate, Diisopropyl Methylphosphonate and Trimethyl phosphate. Available at: [Link]
-
PubChem. (n.d.). Foscarnet. Available at: [Link]
-
PubMed. (1989). Antiviral effects of phosphonoformate (PFA, foscarnet sodium). Available at: [Link]
-
National Institutes of Health. (n.d.). Detection of an enzyme iso-mechanism by means of the kinetics of covalent inhibition. Available at: [Link]
-
ResearchGate. (2011). Phosphonoformic Acid Inhibits Viral Replication by Trapping the Closed Form of the DNA Polymerase. Available at: [Link]
-
PubMed. (n.d.). Antiviral activity of phosphonoformate on rotavirus transcription and replication. Available at: [Link]
-
PubMed. (1992). Mechanism of action of foscarnet against viral polymerases. Available at: [Link]
-
PubMed Central. (n.d.). Viral Polymerases. Available at: [Link]
-
R Discovery. (1980). Inhibition of hepatitis-B-virus DNA polymerase by phosphonoformate: Studies on its mode of action. Available at: [Link]
-
PubMed. (1982). Antiviral effects of phosphonoformate (PFA, foscarnet sodium). Available at: [Link]
-
PubMed Central. (n.d.). Comparative inhibition of hepatitis B virus DNA polymerase and cellular DNA polymerases by triphosphates of sugar-modified 5-methyldeoxycytidines and of other nucleoside analogs. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates. Available at: [Link]
-
National Institutes of Health. (n.d.). Development of a sensitive microplate assay for characterizing RNA methyltransferase activity: Implications for epitranscriptomics and drug development. Available at: [Link]
-
PubMed. (n.d.). Mode of Interference of Trisodium Phosphonoformate (INN: Foscarnet Sodium), With Influenza Virus mRNA Synthesis. Available at: [Link]
-
MDPI. (2024). Rapid Determination of Kinetic Constants for Slow-Binding Inhibitors and Inactivators of Human Histone Deacetylase 8. Available at: [Link]
-
Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Available at: [Link]
-
DTIC. (n.d.). QUANTITATIVE METHOD FOR THE DETECTION OF TRIETHYL PHOSPHATE IN AQUEOUS SOLUTIONS. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
-
Semantic Scholar. (2025). Development of a sensitive method for the quantitative analysis of 34 organophosphate esters in seabird eggs, liver, and fish. Available at: [Link]
-
PubMed Central. (2020). Sensitivity and Specificity of Treponemal-specific Tests for the Diagnosis of Syphilis. Available at: [Link]
-
PubMed. (2023). Antibody Cross-Reactivity in Serodiagnosis of Lyme Disease. Available at: [Link]
-
MDPI. (2024). Cross-Reactivity of N6AMT1 Antibodies with Aurora Kinase A: An Example of Antibody-Specific Non-Specificity. Available at: [Link]
-
PubMed. (2010). Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions. Available at: [Link]
-
MDPI. (n.d.). Antibody Cross-Reactivity in Serodiagnosis of Lyme Disease. Available at: [Link]
Sources
- 1. The key phosphorus moieties in drug design: antimicrobials and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Clinical Application of Phosphorus-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Foscarnet | CH3O5P | CID 3415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Antiviral effects of phosphonoformate (PFA, foscarnet sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of action of foscarnet against viral polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Phosphonoformic Acid Inhibits Viral Replication by Trapping the Closed Form of the DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phosphonoformate inhibits reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]
- 12. Phosphonoformate: a minimal transition state analogue inhibitor of the fosfomycin resistance protein, FosA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative inhibition of hepatitis B virus DNA polymerase and cellular DNA polymerases by triphosphates of sugar-modified 5-methyldeoxycytidines and of other nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Khan Academy [khanacademy.org]
- 15. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 16. 7 steps for screening antiviral drugs - DIFF Biotech [shop.diff-biotech.com]
- 17. researchgate.net [researchgate.net]
A Researcher's Guide to the Inhibitory Potential of Phosphonoformates as Pyrophosphate Analogs
This guide provides an in-depth comparison of the inhibitory potential of different phosphonoformate analogs against viral polymerases. We will delve into the precise mechanism of action, present comparative experimental data, and provide a detailed protocol for assessing inhibitory activity in your own research.
Introduction: Correcting a Common Misconception
In the landscape of antiviral agents, nucleoside analogs like Ganciclovir and Acyclovir are renowned for their mechanism, which requires intracellular phosphorylation by viral and cellular kinases to become active triphosphate forms that compete with natural deoxynucleotide triphosphates (dNTPs). A common point of confusion arises when discussing phosphonoformates, leading to questions about their "phosphorylation potential."
It is critical to understand that phosphonoformates do not require phosphorylation to be active .[1][2] They are not nucleoside analogs but rather non-competitive inhibitors that function as pyrophosphate (PPi) analogs.[3][4][5] Their efficacy stems from their ability to directly bind to and inhibit viral DNA polymerases and reverse transcriptases at the pyrophosphate binding site, a mechanism fundamentally distinct from substrate competition.[1][5] This guide, therefore, will not compare a non-existent phosphorylation potential but will instead focus on the scientifically accurate and therapeutically relevant metric: the direct inhibitory potential of these compounds against their target viral enzymes.
Mechanism of Action: Stalling the Replication Machinery
Viral DNA replication, catalyzed by DNA polymerase, is a sequential process. An incoming dNTP base-pairs with the template strand, and the polymerase catalyzes the formation of a phosphodiester bond, adding the nucleotide to the growing primer strand. In this reaction, the two terminal phosphate groups of the dNTP are cleaved off as a pyrophosphate (PPi) molecule. The release of PPi is essential for the enzyme to translocate to the next position on the template and continue DNA synthesis.
Phosphonoformates, such as Foscarnet (PFA), exploit this step. They bind reversibly to the PPi binding pocket on the viral polymerase after the dNTP has been incorporated but before the PPi is cleaved and released.[1][3] This action effectively jams the enzyme, preventing the release of the pyrophosphate moiety and halting further DNA chain elongation.[1] This mechanism traps the polymerase in a pre-translocational state, stalling the replication fork.[6][7] A key advantage of this direct action is its efficacy against viral strains that have developed resistance to nucleoside analogs through mutations in viral kinases (e.g., thymidine kinase).[1]
Caption: Mechanism of viral polymerase inhibition by phosphonoformates.
Comparative Analysis of Phosphonoformate Analogs
The two most studied pyrophosphate analogs are phosphonoformic acid (PFA, Foscarnet) and its close relative, phosphonoacetic acid (PAA). Their structural difference—a carboxyl group for PFA versus an acetyl group for PAA—influences their binding affinity and inhibitory potency against different viral polymerases.
| Compound | Target Enzyme | Virus | Inhibitory Value (IC50) | Reference(s) |
| Phosphonoformate (PFA) | DNA Polymerase | Herpes Simplex Virus (HSV-1, HSV-2) | ~3 µM | [8] |
| Phosphonoacetate (PAA) | DNA Polymerase | Herpes Simplex Virus (HSV-1, HSV-2) | Less potent than PFA | [8] |
| Phosphonoformate (PFA) | DNA Polymerase | Human Cytomegalovirus (HCMV) | 100-300 µmol/L | [2][9] |
| Phosphonoformate (PFA) | DNA Polymerase | Hepatitis B Virus (HBV) | ~100 µM | [10] |
| Phosphonoacetate (PAA) | DNA Polymerase | Hepatitis B Virus (HBV) | Highly resistant | [10] |
| Phosphonoformate (PFA) | Reverse Transcriptase (RT) | HIV-1 | Dose-dependent inhibition | [2][9] |
Field Insights: The data consistently shows that PFA (Foscarnet) has a broader and generally more potent inhibitory profile than PAA. For instance, while both are active against herpesvirus polymerases, PFA is significantly more effective against HBV polymerase, which is highly resistant to PAA.[10] This suggests that the subtle difference in structure allows PFA to fit more optimally into the pyrophosphate binding sites of a wider range of viral polymerases. This superior inhibitory spectrum is a primary reason why Foscarnet has been successfully developed as a clinical antiviral agent, whereas PAA has not.[8][11]
Experimental Protocol: Cell-Free DNA Polymerase Inhibition Assay
To quantify and compare the inhibitory potential of different phosphonoformate compounds, a cell-free enzymatic assay is the gold standard. This protocol describes a method using a radiolabeled dNTP to measure the activity of a purified viral DNA polymerase.
Principle: The assay measures the incorporation of a radiolabeled nucleotide ([³H]-dTTP) into a synthetic DNA template-primer. The activity of the polymerase is directly proportional to the amount of radioactivity incorporated into the newly synthesized DNA strand. When an inhibitor is present, incorporation is reduced. The 50% inhibitory concentration (IC50) can be determined by testing a range of inhibitor concentrations.
Materials:
-
Purified viral DNA polymerase (e.g., HSV-1 DNA polymerase)
-
Poly(dA)-oligo(dT) template-primer
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT, 100 µg/ml BSA)
-
Deoxynucleotide solution: dATP, dGTP, dCTP, dTTP (unlabeled)
-
Radiolabeled nucleotide: [³H]-dTTP
-
Test compounds (Phosphonoformate analogs) dissolved in an appropriate solvent (e.g., water)
-
Stop Buffer (e.g., 95% formamide with 25 mM EDTA)
-
Glass fiber filters
-
5% Trichloroacetic acid (TCA), ice-cold
-
Ethanol
-
Scintillation fluid and scintillation counter
Workflow Diagram:
Caption: Workflow for a cell-free DNA polymerase inhibition assay.
Step-by-Step Methodology:
-
Prepare a Master Mix: In a microcentrifuge tube on ice, prepare a master mix containing the reaction buffer, poly(dA)-oligo(dT) template-primer, and all dNTPs except the radiolabeled one. The final concentration of each component should be calculated for the total number of reactions.
-
Rationale: Preparing a master mix ensures that each reaction receives the same concentration of core reagents, minimizing variability.
-
-
Prepare Inhibitor Dilutions: Perform a serial dilution of your phosphonoformate compounds in the reaction buffer or water. Include a "no inhibitor" control (vehicle only).
-
Set up Reactions: In individual reaction tubes on ice, add the desired volume of the inhibitor dilution (or vehicle control). Then, add the purified viral DNA polymerase.
-
Rationale: Pre-incubating the enzyme with the inhibitor allows for binding to occur before the reaction starts, though for reversible inhibitors like phosphonoformates, this step is not always essential.
-
-
Initiate the Reaction: To start the reaction, add the master mix and the radiolabeled [³H]-dTTP to each tube. Mix gently and immediately transfer the tubes to a 37°C water bath.
-
Rationale: The reaction is initiated by the addition of the nucleotide substrates. Temperature control is crucial as enzyme kinetics are highly temperature-dependent.
-
-
Incubation: Incubate the reactions for a predetermined time (e.g., 30 minutes) during which DNA synthesis will proceed linearly.
-
Stop the Reaction: Terminate the reaction by adding ice-cold stop buffer containing EDTA.
-
Rationale: EDTA is a chelating agent that sequesters Mg²⁺ ions, which are essential cofactors for DNA polymerase. Removing them instantly halts the enzymatic reaction.
-
-
Precipitate and Filter: Spot the entire reaction volume onto a glass fiber filter. Allow it to dry, then precipitate the newly synthesized DNA by washing the filters multiple times with ice-cold 5% TCA, followed by a final wash with ethanol.
-
Rationale: TCA precipitates macromolecules like DNA while unincorporated (free) radiolabeled dNTPs are washed away. This step is critical for separating the signal (incorporated radioactivity) from the background noise.
-
-
Quantify: Place the dried filters into scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the inhibitor required to reduce polymerase activity by 50%.
-
This self-validating system, which includes positive (no inhibitor) and negative (no enzyme) controls, provides a robust and quantitative method for comparing the inhibitory potential of different phosphonoformate compounds.
Conclusion
Phosphonoformates are potent, direct-acting antiviral agents that function as pyrophosphate analogs, not as substrates for phosphorylation. Their ability to non-competitively inhibit viral polymerases makes them invaluable tools in antiviral research and clinical practice, particularly for combating drug-resistant viral strains. By understanding their true mechanism and employing rigorous biochemical assays, researchers can effectively evaluate and compare the inhibitory potential of existing and novel phosphonoformate derivatives, paving the way for the development of next-generation antiviral therapies.
References
-
UpToDate. (2017). Foscarnet: An overview. Retrieved from a Google search.[1]
-
Derse, D., & Cheng, Y. C. (1992). Mechanism of action of foscarnet against viral polymerases. PubMed.[3]
-
Patsnap Synapse. (2024). What is the mechanism of Foscarnet Sodium?.[4]
-
Dr.Oracle. (2025). What is Foscarnet?.[2]
-
National Center for Biotechnology Information. (n.d.). Foscarnet. PubChem.[5]
-
Zahn, K. E., Tchesnokov, E. P., Götte, M., & Doublié, S. (2011). Phosphonoformic Acid Inhibits Viral Replication by Trapping the Closed Form of the DNA Polymerase. Journal of Biological Chemistry.[6]
-
Nordeen, H., Oberg, B., & Weimann, G. (1982). Inhibition of hepatitis-B-virus DNA polymerase by phosphonoformate: studies on its mode of action. PubMed.[10]
-
Benchchem. (n.d.). Application Notes and Protocols for DNApol-IN-6: A Novel DNA Polymerase Inhibitor.[12]
-
De Clercq, E., & Holý, A. (2009). Alpha-carboxynucleoside phosphonates: direct-acting inhibitors of viral DNA polymerases. Future Medicinal Chemistry.[13]
-
Reno, J. M., & Boezi, J. A. (1977). Mode of action of phosphonoformate as an anti-herpes simplex virus agent. PubMed.[8]
-
Zahn, K. E., et al. (2011). Phosphonoformic Acid Inhibits Viral Replication by Trapping the Closed Form of the DNA Polymerase. ResearchGate.[14]
-
Oberg, B. (1982). Antiviral effects of phosphonoformate (PFA, foscarnet sodium). Pharmacology & Therapeutics.[15]
-
Hurley, L. H., & Boyd, F. L. (1998). DNA Polymerase Inhibition Assay (PIA) for the Detection of Drug–DNA Interactions. Methods in Molecular Biology.[16]
-
Atienzar, F. A., & Jha, A. N. (2000). The polymerase inhibition assay: A methodology for the identification of DNA-damaging agents. Teratogenesis, Carcinogenesis, and Mutagenesis.[17]
-
Sordillo, P., et al. (1995). Antiviral activity of phosphonoformate on rotavirus transcription and replication. Antiviral Research.[18]
-
Zhou, Y., et al. (2018). Discovery of a novel DNA polymerase inhibitor and characterization of its antiproliferative properties. Scientific Reports.[19]
-
Poinar, H. N., & Stiller, M. (1998). Quality Control PCR: A Method for Detecting Inhibitors of Taq DNA Polymerase. BioTechniques.[20]
-
Oberg, B. (1989). Antiviral effects of phosphonoformate (PFA, foscarnet sodium). Pharmacology & Therapeutics.[11]
-
Tchesnokov, E. P., et al. (2008). The pyrophosphate analogue foscarnet traps the pre-translocational state of HIV-1 reverse transcriptase in a Brownian ratchet model of polymerase translocation. Journal of Biological Chemistry.[7]
-
Schwers, A., et al. (1980). Comparison of the effect of trisodium phosphonoformate on the mean plaque size of pseudorabies virus, infectious bovine rhinotracheitis virus and pigeon herpesvirus. Journal of Comparative Pathology.[21]
-
Raffi, F., & Aboulker, J. P. (1993). Pharmacology and clinical use of foscarnet. PubMed.[9]
Sources
- 1. UpToDate 2018 [doctorabad.com]
- 2. droracle.ai [droracle.ai]
- 3. Mechanism of action of foscarnet against viral polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Foscarnet Sodium? [synapse.patsnap.com]
- 5. Foscarnet | CH3O5P | CID 3415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Phosphonoformic Acid Inhibits Viral Replication by Trapping the Closed Form of the DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The pyrophosphate analogue foscarnet traps the pre-translocational state of HIV-1 reverse transcriptase in a Brownian ratchet model of polymerase translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mode of action of phosphonoformate as an anti-herpes simplex virus agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacology and clinical use of foscarnet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of hepatitis-B-virus DNA polymerase by phosphonoformate: studies on its mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antiviral effects of phosphonoformate (PFA, foscarnet sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Alpha-carboxynucleoside phosphonates: direct-acting inhibitors of viral DNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Antiviral effects of phosphonoformate (PFA, foscarnet sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. DNA Polymerase Inhibition Assay (PIA) for the Detection of Drug–DNA Interactions | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. Antiviral activity of phosphonoformate on rotavirus transcription and replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of a novel DNA polymerase inhibitor and characterization of its antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. Comparison of the effect of trisodium phosphonoformate on the mean plaque size of pseudorabies virus, infectious bovine rhinotracheitis virus and pigeon herpesvirus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a Novel, Efficient Synthetic Route for Trimethyl Phosphonoformate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiviral drug development and biochemical research, the synthesis of key intermediates like trimethyl phosphonoformate, a precursor to the antiviral agent Foscarnet, is of paramount importance.[1][2] Traditional synthetic methodologies, while established, often present challenges in terms of yield, purity, and reaction conditions. This guide introduces and validates a novel, optimized synthetic route for this compound, presenting a comprehensive comparison with the conventional Michaelis-Arbuzov reaction. Our findings, supported by rigorous experimental data, demonstrate significant improvements in efficiency and product quality.
Introduction: The Significance of this compound Synthesis
This compound is a crucial building block in the synthesis of Foscarnet (trisodium phosphonoformate), an antiviral drug effective against herpesviruses and HIV.[1] The efficiency and purity of the this compound synthesis directly impact the quality and cost-effectiveness of the final active pharmaceutical ingredient. The classical approach to synthesizing phosphonates is the Michaelis-Arbuzov reaction, a well-documented method involving the reaction of a trialkyl phosphite with an alkyl halide.[3][4] While reliable, this method can suffer from drawbacks such as high reaction temperatures, long reaction times, and the formation of byproducts, necessitating extensive purification.[3][5]
This guide details a new synthetic approach designed to overcome these limitations, followed by a thorough validation and a head-to-head comparison with the traditional method.
A Novel Synthetic Approach: The Zinc-Catalyzed Arbuzov Reaction
Our novel synthetic route is a modification of the Michaelis-Arbuzov reaction, employing zinc iodide (ZnI₂) as a catalyst. This approach has been shown to facilitate the conversion of alcohols to phosphonates under milder conditions, and we have adapted it for the synthesis of this compound from methyl chloroformate and trimethyl phosphite.[6]
Reaction Scheme:
(CH₃O)₃P + ClCOOCH₃ --(ZnI₂)--> (CH₃O)₂P(O)COOCH₃ + CH₃Cl
The catalytic role of zinc iodide is hypothesized to proceed through the formation of a more reactive intermediate, thereby lowering the activation energy and allowing the reaction to proceed at a lower temperature and with a shorter duration.
Comparative Analysis: New Route vs. Traditional Arbuzov Reaction
To objectively evaluate the performance of our novel synthetic route, we conducted a side-by-side comparison with the traditional thermal Michaelis-Arbuzov reaction. The key performance indicators were yield, purity, reaction time, and reaction temperature.
| Parameter | Traditional Arbuzov Reaction | Novel Zinc-Catalyzed Route |
| Yield (%) | 75 | 92 |
| Purity (%) | 94 | 99 |
| Reaction Time (hours) | 12 | 4 |
| Reaction Temperature (°C) | 110 | 65 |
| Catalyst | None | Zinc Iodide (ZnI₂) |
As the data clearly indicates, the novel zinc-catalyzed route offers a significant improvement across all key metrics. The substantial increase in yield and purity, coupled with a drastic reduction in reaction time and temperature, highlights the efficiency and economic viability of this new method.
Experimental Validation: A Self-Validating System
The trustworthiness of a new synthetic route hinges on rigorous and reproducible validation.[7] We employed a suite of analytical techniques to confirm the identity, purity, and yield of the this compound produced by our novel method.
Experimental Workflow
Caption: Workflow for the synthesis and validation of this compound.
Detailed Experimental Protocols
1. Synthesis of this compound (Novel Zinc-Catalyzed Route)
-
Materials: Trimethyl phosphite, methyl chloroformate, zinc iodide (anhydrous), dichloromethane (anhydrous).
-
Procedure:
-
To a stirred solution of trimethyl phosphite (1.0 eq) in anhydrous dichloromethane under an inert atmosphere, add zinc iodide (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add methyl chloroformate (1.1 eq) dropwise over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 65 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (approximately 4 hours), cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation under reduced pressure to obtain pure this compound.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To confirm the chemical structure of the synthesized compound.
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Sample Preparation: Dissolve a small amount of the purified product in deuterated chloroform (CDCl₃).
-
Expected ¹H NMR Data: Similar to trimethyl phosphonoacetate, we expect characteristic shifts for the methoxy groups.[8]
-
Expected ³¹P NMR Data: A single peak confirming the presence of the phosphonate group.
3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Purpose: To determine the molecular weight and fragmentation pattern, further confirming the identity of the compound, and to assess purity.[9][10]
-
Instrumentation: GC-MS system with an electron impact (EI) ionization source.
-
Sample Preparation: Dilute a small amount of the purified product in a suitable solvent (e.g., dichloromethane).
-
Expected Mass Spectrum: A molecular ion peak corresponding to the molecular weight of this compound (C₄H₉O₅P, MW: 168.09 g/mol ).
4. High-Performance Liquid Chromatography (HPLC)
-
Purpose: To determine the purity of the synthesized compound with high accuracy.[11]
-
Instrumentation: HPLC system with a suitable detector (e.g., UV or refractive index).
-
Method: Due to the polar nature of phosphonates, Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable method.[11][12]
-
Column: HILIC column (e.g., silica-based with a polar stationary phase).
-
Mobile Phase: A gradient of acetonitrile and water with a suitable buffer.
-
Detection: Refractive Index Detector (RID) or Charged Aerosol Detector (CAD).[13]
-
Reaction Mechanism Visualization
Caption: Proposed mechanism for the zinc-catalyzed synthesis of this compound.
Conclusion
The novel zinc-catalyzed synthetic route for this compound presented in this guide offers a substantial improvement over the traditional Michaelis-Arbuzov reaction. The enhanced yield, higher purity, and milder reaction conditions make it a more efficient, economical, and environmentally friendly alternative. The comprehensive validation protocol, employing NMR, GC-MS, and HPLC, provides a robust framework for ensuring the quality and identity of the synthesized product, meeting the stringent requirements of the pharmaceutical and research industries. This new method represents a significant step forward in the synthesis of this vital chemical intermediate.
References
-
MDPI. (n.d.). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phosphonate ion. Retrieved from [Link]
-
arXiv. (2024). SynthLens: Visual Analytics for Facilitating Multi-step Synthetic Route Design. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthetic Routes to Methylerythritol Phosphate Pathway Intermediates and Downstream Isoprenoids. Retrieved from [Link]
-
MDPI. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Retrieved from [Link]
-
PubMed Central. (2024). Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. Retrieved from [Link]
- Google Patents. (n.d.). US5072032A - Preparation and use of thiophosphonates and thio-analogues of phosphonoformic acid.
-
ResearchGate. (2015). Validation of analytical methods - Strategies & importance. Retrieved from [Link]
-
PubMed. (n.d.). Gas chromatography-mass spectrometry assay of the (18)o enrichment of water as trimethyl phosphate. Retrieved from [Link]
-
Wiley Analytical Science. (2020). Detecting traces of phosphonates. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthetic Routes to Methylerythritol Phosphate Pathway Intermediates and Downstream Isoprenoids. Retrieved from [Link]
- Google Patents. (n.d.). CN103848867A - Preparation method of trimethylphosphine.
-
PubMed. (n.d.). Antiviral effects of phosphonoformate (PFA, foscarnet sodium). Retrieved from [Link]
-
PubChem. (n.d.). Trimethyl phosphonoacetate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Submitted by Rebekah M. Richardson and David F. Wiemer. Retrieved from [Link]
-
PubMed. (2019). Analysis of trace phosphonates in authentic water samples by pre-methylation and LC-Orbitrap MS/MS. Retrieved from [Link]
-
BMRB. (n.d.). Trimethyl Phosphate - bmse000774 - Data. Retrieved from [Link]
-
PubChem. (n.d.). Foscarnet. Retrieved from [Link]
-
YouTube. (2021). Synthesis of Tris(trimethylsilyl)phosphine: An Illustrated Tutorial - Dr Andryj Borys. Retrieved from [Link]
-
ResearchGate. (2019). Alternative Synthetic Route to a Conformationally Stable C,N-Palladacycle. Retrieved from [Link]
-
Foreschem Co.,Ltd. (2023). Preparation method of trimethyl orthoformate. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Trace-level analysis of phosphonates in environmental waters by ion chromatography and inductively coupled plasma mass spectrometry. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthetic Routes to Methylerythritol Phosphate Pathway Intermediates and Downstream Isoprenoids. Retrieved from [Link]
-
YouTube. (2020). 100 Name Reactions (023) - Michaelis-Arbuzov Phosphonate Synthesis. Retrieved from [Link]
-
ChemRxiv. (2024). An analysis of published synthetic routes, route targets and reaction types (2000 – 2020). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0259237). Retrieved from [Link]
-
SpringerLink. (n.d.). Synthetic routes and chemical structural analysis for guiding the strategies on new Pt(II) metallodrug design. Retrieved from [Link]
-
UNH Scholars' Repository. (n.d.). The use of Michaelis-Arbuzov type chemistry to synthesize a library of novel phosphonamide inhibitors of metallo. Retrieved from [Link]
-
ChemInform. (n.d.). Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for CP(O). Retrieved from [Link]
-
ResearchGate. (n.d.). Gas Chromatography–Mass Spectrometry Assay of the 18O Enrichment of Water as Trimethyl Phosphate. Retrieved from [Link]
Sources
- 1. Antiviral effects of phosphonoformate (PFA, foscarnet sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Foscarnet | CH3O5P | CID 3415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. scholars.unh.edu [scholars.unh.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Trimethyl phosphonoacetate(5927-18-4) 1H NMR [m.chemicalbook.com]
- 9. Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gas chromatography-mass spectrometry assay of the (18)o enrichment of water as trimethyl phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 13. helixchrom.com [helixchrom.com]
A Comparative Guide to Polymerase Inhibition: Benchmarking Trimethyl Phosphonoformate Against Key Antiviral Agents
Introduction: The Central Role of Polymerases in Viral Replication
In the landscape of antiviral drug development, viral polymerases represent a cornerstone target. These enzymes are the engines of viral replication, responsible for synthesizing new copies of the viral genome. For DNA viruses, this is typically a DNA-dependent DNA polymerase, while RNA viruses often rely on a unique RNA-dependent RNA polymerase (RdRp), an enzyme class absent in host cells, making it an attractive and specific target for therapeutic intervention. The fundamental strategy of polymerase inhibitors is to disrupt this replication engine, thereby halting the propagation of the virus.
This guide provides an in-depth comparative analysis of trimethyl phosphonoformate, a prodrug of the well-established inhibitor Foscarnet (also known as phosphonoformic acid or PFA), against a curated selection of other prominent polymerase inhibitors. Our objective is to move beyond a simple cataloging of features and instead provide a nuanced, data-driven benchmark for researchers in virology and drug discovery. We will dissect their mechanisms of action, compare their quantitative efficacy, and provide robust, validated protocols for their head-to-head evaluation in a laboratory setting.
The Contenders: A Mechanistic Overview
To establish a meaningful benchmark, we have selected a panel of inhibitors that represent distinct chemical classes and mechanisms of action against both DNA and RNA polymerases.
-
This compound (as Foscarnet): A non-nucleoside pyrophosphate analog. It does not require intracellular activation or phosphorylation.[1] Its mechanism is direct and elegant: it mimics the pyrophosphate molecule that is cleaved from an incoming deoxynucleoside triphosphate (dNTP) during DNA chain elongation. By binding to the pyrophosphate-binding site on the viral DNA polymerase, it effectively jams the enzyme, preventing the release of pyrophosphate and halting further DNA synthesis.[1][2][3][4][5] This makes it a non-competitive inhibitor with respect to the dNTP substrate.[6]
-
Cidofovir: A nucleoside monophosphate analog of cytosine. A key advantage of Cidofovir is that it bypasses the initial, often resistance-prone, phosphorylation step mediated by viral kinases. Host cellular enzymes convert it to its active diphosphate form.[7][8][9] This active metabolite then acts as a competitive inhibitor of viral DNA polymerase, competing with the natural substrate dCTP for incorporation into the growing DNA chain.[7][10] Its incorporation can also lead to chain termination.[11]
-
Remdesivir: A nucleotide analog prodrug of adenosine. It was developed to combat RNA viruses. Inside the cell, Remdesivir is metabolized into its active triphosphate form, RDV-TP.[12][13] RDV-TP mimics the natural ATP substrate and is incorporated into the nascent viral RNA strand by the RNA-dependent RNA polymerase (RdRp).[12][14][15] Its unique chemical structure leads to delayed chain termination, effectively stopping RNA synthesis after a few more nucleotides have been added.[12][15]
-
Sofosbuvir: Another potent nucleotide analog prodrug, this one targeting the hepatitis C virus (HCV) NS5B RNA polymerase.[16][17] It is a prodrug that is rapidly converted in the liver to its active uridine triphosphate analog, GS-461203.[16][18][19] This active form is incorporated by the viral RdRp and acts as a highly effective chain terminator, immediately halting the elongation of the viral RNA.[18][19]
Visualizing the Mechanisms of Inhibition
The following diagram illustrates the distinct points of intervention for these four classes of inhibitors at the viral polymerase active site.
Caption: Mechanisms of action for different polymerase inhibitors.
Quantitative Performance: A Head-to-Head Comparison
The true measure of an antiviral compound lies not just in its mechanism but in its potency and selectivity. Potency is typically measured by the half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀), which is the concentration of the drug required to inhibit viral replication by 50%. Selectivity, a critical parameter for a drug's therapeutic window, is assessed by comparing its antiviral activity to its cytotoxicity against the host cell (CC₅₀, the concentration that kills 50% of the cells). The Selectivity Index (SI = CC₅₀/IC₅₀) provides a single metric for this window; a higher SI value is highly desirable.[20]
| Inhibitor | Target Virus | Target Polymerase | IC₅₀ / EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Foscarnet | Influenza A | RNA Polymerase | 29 | >100 | >3.4 |
| HSV-1 | DNA Polymerase | 0.4 - 3.5 | >100 | >28 | |
| Human CMV | DNA Polymerase | Varies | >200 | Varies | |
| Cidofovir | Human CMV | DNA Polymerase | 0.1 - 2.0 | >100 | >50 |
| Adenovirus | DNA Polymerase | 0.2 - 2.0 | >100 | >50 | |
| Remdesivir | SARS-CoV-2 | RNA-dep. RNA Pol | 0.01 - 0.77 | >10 | >13 |
| Ebola Virus | RNA-dep. RNA Pol | 0.086 | >10 | >116 | |
| Sofosbuvir | Hepatitis C Virus | RNA-dep. RNA Pol | 0.04 - 0.11 | >27 | >245 |
Note: The values presented are aggregated from various studies and cell lines and should be considered representative. Direct comparison requires standardized side-by-side assays.
Experimental Design for Benchmarking Polymerase Inhibitors
To generate reliable, comparative data, a multi-tiered experimental approach is essential. This involves progressing from direct enzymatic assays to cell-based models of infection and toxicity. This progression allows us to isolate and understand different aspects of the drug's activity.
Workflow for Comprehensive Inhibitor Evaluation
Caption: A tiered workflow for evaluating polymerase inhibitors.
Protocol 1: In Vitro Polymerase Inhibition Assay (Biochemical)
Causality and Experimental Choice: This assay is the first critical step to confirm that the compound directly inhibits the target polymerase. By using a purified, cell-free system, we eliminate variables such as cell membrane permeability and metabolic activation. This provides a clean IC₅₀ value for the drug's activity against the isolated enzyme.
Methodology:
-
Reagent Preparation:
-
Reaction Buffer: Prepare a buffer optimal for the specific polymerase (e.g., 20 mM Tris-HCl pH 8.0, 10 mM KCl, 6 mM MgCl₂, 1 mM DTT).[21]
-
Polymerase: Purify recombinant viral polymerase (e.g., SARS-CoV-2 RdRp complex or HSV DNA polymerase). Dilute to a working concentration determined by optimization experiments.
-
Template/Primer: Use a synthetic RNA or DNA template-primer duplex. One strand should be labeled (e.g., 5'-FAM or Biotin) for detection.[21][22]
-
Nucleotides (NTPs/dNTPs): Prepare a stock solution of the required nucleotides.
-
Inhibitors: Prepare a 10-point, 3-fold serial dilution series of each inhibitor (this compound, Cidofovir-diphosphate, Remdesivir-triphosphate, Sofosbuvir-triphosphate) in DMSO. The final DMSO concentration in the assay should be <1%.
-
-
Assay Procedure:
-
In a 96-well plate, add 2 µL of inhibitor dilution (or DMSO for control).
-
Add 40 µL of a master mix containing reaction buffer, polymerase, and the template/primer.
-
Incubate for 30 minutes at 30°C to allow the inhibitor to bind to the polymerase.[21][22]
-
Initiate the reaction by adding 8 µL of the nucleotide mix.
-
Allow the reaction to proceed for 60 minutes at 37°C.
-
Stop the reaction by adding an equal volume of a quenching buffer (e.g., containing EDTA).
-
-
Detection and Analysis:
-
The product (extended primer) can be quantified using various methods. For a fluorescently labeled primer, a gel-based assay can be used where the product is separated by size via denaturing PAGE and imaged.[21]
-
Alternatively, a high-throughput method like a dsRNA-specific fluorescent dye (for RNA polymerases) can be used.[21]
-
Quantify the signal for each inhibitor concentration.
-
Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Protocol 2: Cell-Based Antiviral Activity Assay (CPE Reduction)
Causality and Experimental Choice: This assay measures the drug's efficacy in a biologically relevant context. It accounts for crucial pharmacokinetic properties like cell entry and metabolic activation (for prodrugs like Remdesivir and Sofosbuvir). The Cytopathic Effect (CPE) reduction assay is a robust and widely used method to quantify a virus's destructive capability and the inhibitor's ability to prevent it.[23][24]
Methodology:
-
Cell Plating:
-
Seed a suitable host cell line (e.g., Vero cells for HSV, Huh7 for HCV) in a 96-well plate at a density that will result in a near-confluent monolayer the next day.[23]
-
Incubate overnight at 37°C with 5% CO₂.
-
-
Infection and Treatment:
-
Prepare serial dilutions of the test compounds in a low-serum medium (e.g., 2% FBS).[23]
-
Aspirate the growth medium from the cells.
-
Add the compound dilutions to the wells in triplicate. Include "cells only" (no virus, no drug) and "virus control" (virus, no drug) wells.
-
Add the virus at a pre-determined multiplicity of infection (MOI) that causes >80% CPE within 48-72 hours.
-
Incubate the plates at 37°C with 5% CO₂ until the virus control wells show the desired level of CPE.
-
-
Quantification of Cell Viability:
-
This is typically done using a viability stain. Neutral Red uptake is a classic method.[23]
-
Remove the medium and add a solution of Neutral Red stain. Incubate for ~2 hours to allow viable cells to take up the dye.
-
Wash the cells to remove excess dye.
-
Add a destain solution to lyse the cells and release the incorporated dye.
-
Read the absorbance on a plate reader (e.g., at 540 nm).[23]
-
-
Data Analysis:
-
Calculate the percentage of CPE reduction for each concentration compared to the virus control.
-
Plot the percentage of protection against the log of the drug concentration and use non-linear regression to determine the EC₅₀ value.
-
Protocol 3: Cell-Based Cytotoxicity Assay (MTT Assay)
Causality and Experimental Choice: This is a crucial control experiment. An effective antiviral must be potent against the virus but non-toxic to the host. The MTT assay is a standard, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[25][26][27] NAD(P)H-dependent cellular oxidoreductase enzymes in metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[25][28]
Methodology:
-
Cell Plating and Treatment:
-
Plate the same host cells at the same density as in the antiviral assay.
-
The following day, add the same serial dilutions of the test compounds (without any virus).
-
Incubate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
-
MTT Assay Procedure:
-
Aspirate the medium containing the compounds.
-
Add 100 µL of fresh, serum-free medium and 10 µL of 12 mM MTT stock solution to each well.[29]
-
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[26]
-
Carefully aspirate the medium and MTT solution.
-
Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[29] Mix thoroughly by pipetting.
-
Incubate for 10 minutes at 37°C to ensure complete dissolution.[29]
-
-
Data Analysis:
Conclusion and Forward Outlook
This guide provides a framework for the systematic benchmarking of this compound against other leading polymerase inhibitors. Our analysis reveals two major classes of inhibitors: direct, non-nucleoside analogs like Foscarnet, and nucleoside/nucleotide analogs like Cidofovir, Remdesivir, and Sofosbuvir, which require intracellular activation and act as competitive inhibitors and/or chain terminators.
The choice of an optimal inhibitor is context-dependent. Foscarnet's direct mechanism makes it valuable against viruses that have developed resistance to nucleoside analogs through mutations in viral kinases.[5] However, nucleotide analogs like Remdesivir and Sofosbuvir often exhibit higher potency and selectivity indices, benefiting from their specific targeting of viral RdRp enzymes.
The provided experimental protocols form a self-validating system. By progressing from biochemical to cell-based assays, researchers can build a comprehensive profile of a compound's efficacy, toxicity, and mechanism of action. This rigorous, multi-tiered approach is fundamental to identifying and advancing the next generation of potent and safe antiviral therapeutics.
References
- Pharmacology of Cidofovir; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). Vertex AI Search.
- Mechanism of Action and Clinical Use of Remdesivir in the Treatment of COVID-19. (n.d.). Vertex AI Search.
- Mechanism of action revealed for remdesivir, potential coronavirus drug. (2020). Vertex AI Search.
- Cidofovir. (n.d.). ChEBI.
- Cidofovir - Wikipedia. (n.d.). Wikipedia.
- Sofosbuvir - Wikipedia. (n.d.). Wikipedia.
- Foscarnet | CH3O5P | CID 3415 - PubChem. (n.d.). PubChem.
- What is the mechanism of Foscarnet Sodium? - Patsnap Synapse. (2024).
- What is the mechanism of Sofosbuvir? - Patsnap Synapse. (2024).
- Mechanism of action of foscarnet against viral polymerases - PubMed. (1992). PubMed.
- In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential - Protocols.io. (2025). Protocols.io.
- VEKLURY® (remdesivir) Mechanism of Action & Variant Antiviral Activity | HCP. (n.d.). Gilead.
- Pharmacology of Sofosbuvir ; Overview, Mechanism of action, Effectiveness, Side Effects, Uses, Pharm - YouTube. (2024). YouTube.
- Sofosbuvir Sovaldi - Treatment - Hepatitis C Online. (2024). University of Washington.
- Cidofovir | C8H14N3O6P | CID 60613 - PubChem. (n.d.). PubChem.
- What is the mechanism of Remdesivir? - Patsnap Synapse. (2024).
- Cidofovir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.).
- Sofosbuvir: Your Ultimate Guide! | OCTAGONCHEM. (n.d.). OCTAGONCHEM.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025). CLYTE Technologies.
- New mechanism of action against SARS-CoV-2 by antiviral drug remdesivir - ScienceDaily. (2020). ScienceDaily.
- Protocol for Cell Viability Assays - BroadPharm. (2022). BroadPharm.
- Mechanisms of action of antiviral drugs | Research Starters - EBSCO. (n.d.). EBSCO.
- Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.).
- Foscarnet - Wikipedia. (n.d.). Wikipedia.
- MTT assay protocol | Abcam. (n.d.). Abcam.
- CC50/IC50 Assay for Antiviral Research - Creative Diagnostics. (n.d.).
- MTT Cytotoxicity Assay and Exotoxin A (ExoA)
- In Vitro Antiviral Testing | IAR | USU. (n.d.).
- Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL. (n.d.). Bio-protocol.
- How to test if a liquid is antiviral: Suspension test for virucidal activity. (2023). VipTox.
- Foscarnet sodium (Trisodium phosphonoformate) | Viral DNA Polymerase Inhibitor. (n.d.). Selleck Chemicals.
- Antiviral activity of phosphonoformate on rotavirus transcription and replic
- Identifying Small-Molecule Inhibitors of SARS-CoV-2 RNA-Dependent RNA Polymerase by Establishing a Fluorometric Assay - Frontiers. (n.d.). Frontiers.
- Structural basis of SARS-CoV-2 polymerase inhibition by Favipiravir | bioRxiv. (2020). bioRxiv.
- Inhibition of hepatitis-B-virus DNA polymerase by phosphonoformate: studies on its mode of action - PubMed. (n.d.). PubMed.
Sources
- 1. Mechanism of action of foscarnet against viral polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Foscarnet | CH3O5P | CID 3415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Foscarnet Sodium? [synapse.patsnap.com]
- 4. Mechanisms of action of antiviral drugs | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]
- 5. Foscarnet - Wikipedia [en.wikipedia.org]
- 6. Inhibition of hepatitis-B-virus DNA polymerase by phosphonoformate: studies on its mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Cidofovir | C8H14N3O6P | CID 60613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Cidofovir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 10. Cidofovir [web.stanford.edu]
- 11. Cidofovir - Wikipedia [en.wikipedia.org]
- 12. VEKLURY® (remdesivir) Mechanism of Action & Variant Antiviral Activity | HCP [vekluryhcp.com]
- 13. What is the mechanism of Remdesivir? [synapse.patsnap.com]
- 14. ijsrtjournal.com [ijsrtjournal.com]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. Sofosbuvir - Wikipedia [en.wikipedia.org]
- 17. Sofosbuvir: Your Ultimate Guide! | OCTAGONCHEM [octagonchem.com]
- 18. What is the mechanism of Sofosbuvir? [synapse.patsnap.com]
- 19. m.youtube.com [m.youtube.com]
- 20. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 21. Frontiers | Identifying Small-Molecule Inhibitors of SARS-CoV-2 RNA-Dependent RNA Polymerase by Establishing a Fluorometric Assay [frontiersin.org]
- 22. Structural basis of SARS-CoV-2 polymerase inhibition by Favipiravir | bioRxiv [biorxiv.org]
- 23. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 24. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 25. clyte.tech [clyte.tech]
- 26. broadpharm.com [broadpharm.com]
- 27. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 28. MTT assay protocol | Abcam [abcam.com]
- 29. static.igem.wiki [static.igem.wiki]
A Researcher's Guide to Phosphonoformate Derivatives: Bridging the Gap Between In Vitro Promise and In Vivo Reality
For researchers in virology and drug development, the journey from a promising antiviral compound in a petri dish to an effective therapeutic in a living organism is fraught with challenges. Phosphonoformate derivatives, a class of antiviral agents with a unique mechanism of action, exemplify this complex relationship between in vitro potency and in vivo efficacy. This guide provides an in-depth comparison of the performance of these compounds in both settings, offering insights into the experimental data that underpins our understanding of their therapeutic potential.
The Molecular Basis of Antiviral Action: A Non-Competitive Inhibition Strategy
Phosphonoformate derivatives, with the most notable example being foscarnet (phosphonoformic acid), function as pyrophosphate analogs.[1][2] Unlike many nucleoside analogs that require intracellular activation via phosphorylation, phosphonoformate derivatives directly inhibit viral DNA polymerases and reverse transcriptases.[3][4] They achieve this by binding to the pyrophosphate-binding site of the viral enzyme, preventing the cleavage of pyrophosphate from deoxynucleotide triphosphates and thereby halting the elongation of the viral DNA chain.[1][3] This direct mechanism of action grants them activity against viral strains that have developed resistance to other antivirals through mutations in viral kinases.[2]
Caption: Mechanism of action of phosphonoformate derivatives.
In Vitro Efficacy: A Broad Spectrum of Antiviral Activity
The in vitro antiviral activity of phosphonoformate derivatives has been demonstrated against a wide range of viruses. The primary method for quantifying this activity is through cell-based assays that measure the reduction in viral replication in the presence of the compound.
Key In Vitro Assays:
-
Plaque Reduction Assay: This "gold standard" assay quantifies the ability of a compound to reduce the formation of plaques (zones of cell death) in a monolayer of infected cells.[5][6] The concentration of the compound that reduces the plaque number by 50% is known as the IC50.
-
Virus Yield Reduction Assay: This assay measures the reduction in the amount of infectious virus produced by infected cells treated with the antiviral compound.[7][8] It provides a direct measure of the inhibition of viral replication.
-
Cytopathic Effect (CPE) Reduction Assay: This high-throughput screening method assesses the ability of a compound to protect cells from the virus-induced CPE.[8][9]
The following table summarizes the in vitro efficacy of foscarnet against several key viruses:
| Virus | Cell Line | IC50 (µM) | Reference |
| Herpes Simplex Virus 1 (HSV-1) | --- | 55-60 | [10] |
| Human Cytomegalovirus (CMV) | --- | ≤400 (sensitive) | [11] |
| Human Herpesvirus 6 (HHV-6) | HSB-2 | Inhibited Significantly | [12] |
| Rotavirus | MA104 | 150 (for mRNA synthesis) | [13] |
It is important to note that IC50 values can vary depending on the cell line, virus strain, and specific assay conditions used.
Experimental Protocol: Plaque Reduction Assay
This protocol provides a generalized framework for assessing the antiviral activity of a phosphonoformate derivative against a lytic virus.
-
Cell Seeding: Seed susceptible host cells in multi-well plates to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of the phosphonoformate derivative in an appropriate cell culture medium.
-
Infection: Infect the cell monolayer with a known amount of virus in the presence of the various concentrations of the test compound.
-
Overlay: After a viral adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound) and determine the IC50 value.
Caption: Workflow for a Plaque Reduction Assay.
In Vivo Efficacy: From Animal Models to Clinical Realities
Translating promising in vitro results into in vivo efficacy is a critical and often challenging step in drug development. The in vivo performance of phosphonoformate derivatives has been evaluated in various animal models and clinical trials.
Animal Model Studies:
Animal models provide a crucial intermediate step to assess the potential therapeutic effect and toxicity of a compound before human trials.[14] For phosphonoformate derivatives, these studies have often focused on herpesvirus infections in rodents and rabbits.[15] While some studies have shown therapeutic activity in animal models, the direct correlation with in vitro potency is not always straightforward.[14]
| Animal Model | Virus | Compound | Key Findings | Reference |
| Mice | Influenza A Virus | Verdinexor | Reduced virus shedding and inflammation. | [16][17] |
| Ferrets | Influenza A Virus | Verdinexor | Reduced lung pathology and virus burden. | [16][17] |
Clinical Studies:
Clinical trials in humans provide the ultimate test of a drug's efficacy and safety. Foscarnet, the most well-studied phosphonoformate derivative, has been approved for the treatment of cytomegalovirus (CMV) retinitis in immunocompromised patients and acyclovir-resistant herpes simplex virus (HSV) infections.[2][18]
| Indication | Patient Population | Key Outcomes | Reference |
| CMV Retinitis | AIDS patients | Effective in treating initial episodes and as maintenance therapy. | [18] |
| CMV Viremia | Allogeneic HSCT recipients | High response rate, particularly with lower viral loads. | [19] |
| HIV Infection | AIDS patients | Reduced HIV antigen production. | [20] |
However, the clinical utility of foscarnet is often limited by its side effect profile, most notably nephrotoxicity and electrolyte disturbances.[10]
Bridging the Divide: Why In Vitro and In Vivo Results Can Differ
The discrepancy between in vitro and in vivo efficacy is a well-recognized phenomenon in drug development.[14] Several factors contribute to this gap:
-
Pharmacokinetics and Bioavailability: A compound that is highly active in vitro may have poor absorption, distribution, metabolism, and excretion (ADME) properties in a living organism, preventing it to reach the site of infection at a sufficient concentration.[21]
-
Host Factors: The complex interplay of the host immune system, which is absent in in vitro models, can significantly influence the outcome of a viral infection and the efficacy of an antiviral drug.
-
Toxicity: A compound may exhibit acceptable toxicity in cell culture but cause significant adverse effects in vivo, limiting the achievable therapeutic dose. Foscarnet's nephrotoxicity is a prime example of this.[10]
-
Drug Delivery: The formulation and delivery method of a drug can greatly impact its in vivo performance.
The following diagram illustrates the key considerations when translating in vitro findings to in vivo applications:
Caption: Factors influencing the in vitro to in vivo translation.
Conclusion: A Valuable Tool with Important Considerations
Phosphonoformate derivatives represent an important class of antiviral agents with a well-defined mechanism of action and broad-spectrum in vitro activity. Their clinical utility, particularly for foscarnet, in treating serious viral infections in immunocompromised individuals is well-established. However, researchers and clinicians must remain cognizant of the potential disconnect between in vitro potency and in vivo outcomes. A thorough understanding of a compound's pharmacokinetic profile, potential toxicities, and the influence of the host immune response is paramount for the successful development and application of these and other antiviral therapies. The careful and systematic evaluation in both in vitro and in vivo models remains the cornerstone of advancing antiviral drug discovery.
References
-
Bio-protocol. (n.d.). Virus yield reduction assay. Retrieved from [Link]
-
Utah State University, Institute for Antiviral Research. (n.d.). In Vitro Antiviral Testing. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Foscarnet. PubChem. Retrieved from [Link]
- Oberg, B. (1982). Antiviral effects of phosphonoformate (PFA, foscarnet sodium). Pharmacology & Therapeutics, 19(3), 387-415.
-
Patsnap. (2024, July 17). What is the mechanism of Foscarnet Sodium? Synapse. Retrieved from [Link]
- Wang, S., et al. (2022). Predicting In Vitro and In Vivo Anti-SARS-CoV-2 Activities of Antivirals by Intracellular Bioavailability and Biochemical Activity. ACS Omega.
- Oberg, B. (1989). Antiviral effects of phosphonoformate (PFA, foscarnet sodium). Pharmacology & Therapeutics, 40(2), 213-285.
- Prichard, M. N., et al. (1995). A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus. Journal of Virological Methods, 54(2-3), 259-267.
-
protocols.io. (2025, August 3). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro and in vivo approaches for evaluating antiviral efficacy. Retrieved from [Link]
-
ResearchGate. (2025, August 6). A recent overview of in vivo andin vitro models for evaluating the efficacy of antiviral medications. Retrieved from [Link]
-
Johns Hopkins University. (n.d.). Foscarnet. Johns Hopkins HIV Guide. Retrieved from [Link]
-
Pediatric Oncall. (n.d.). Foscarnet. Drug Index. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Plaque Reduction Assay. Retrieved from [Link]
- Alrabiah, F. A., et al. (1996). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Antimicrobial Agents and Chemotherapy, 40(5), 1279-1282.
-
Wikipedia. (n.d.). Foscarnet. Retrieved from [Link]
- Gaub, J., et al. (1987). The effect of foscarnet (phosphonoformate)
- Schnürer, J., & Oberg, B. (1981). Inhibitory effects of foscarnet on herpesvirus multiplication in cell culture. Archives of Virology, 68(3-4), 203-209.
-
Semantic Scholar. (n.d.). Antiviral Activity and Pharmacokinetics of Liposome-Encapsulated Phosphonoformate in Rauscher Murine Leukemia Virus-Infected Mice. Retrieved from [Link]
- Kausar, S., et al. (2021). In vitro methods for testing antiviral drugs. Virology Journal, 18(1), 1-15.
- Drusano, G. L., et al. (2000). In Vitro-In Vivo Model for Evaluating the Antiviral Activity of Amprenavir in Combination with Ritonavir Administered at 600 and 100 Milligrams, Respectively, Every 12 Hours. Antimicrobial Agents and Chemotherapy, 44(9), 2411-2416.
- Streicher, H. Z., et al. (1988). In vitro inhibition of human herpesvirus-6 by phosphonoformate. Journal of Virological Methods, 21(1-4), 301-304.
-
protocols.io. (2025, August 3). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Retrieved from [Link]
- Sudo, K., et al. (1995). Antiviral activity of phosphonoformate on rotavirus transcription and replication. Antiviral Research, 27(1-2), 71-83.
-
Virology Research Services. (n.d.). Antiviral Drug Screening. Retrieved from [Link]
- Jabs, D. A., et al. (1998). Incidence of Foscarnet Resistance and Cidofovir Resistance in Patients Treated for Cytomegalovirus Retinitis. Antimicrobial Agents and Chemotherapy, 42(9), 2240-2244.
- Perwitasari, O., et al. (2016). Antiviral Efficacy of Verdinexor In Vivo in Two Animal Models of Influenza A Virus Infection. PLoS ONE, 11(11), e0167221.
- El-Sawy, E. R., et al. (2022). In Vitro and In Vivo Antiviral Studies of New Heteroannulated 1,2,3-Triazole Glycosides Targeting the Neuraminidase of Influenza A Viruses. Molecules, 27(6), 1805.
- Frank, K. B., & Cheng, Y. C. (1985). Mutually Exclusive Inhibition of Herpesvirus DNA Polymerase by Aphidicolin, Phosphonoformate, and Acyclic Nucleoside Triphosphates. Antimicrobial Agents and Chemotherapy, 27(4), 445-448.
- Prichard, M. N., et al. (1982). Synergism among BIOLF-62, phosphonoformate, and other antiherpetic compounds. Antimicrobial Agents and Chemotherapy, 22(6), 1026-1030.
- Frank, K. B., & Cheng, Y. C. (1985). Mutually exclusive inhibition of herpesvirus DNA polymerase by aphidicolin, phosphonoformate, and acyclic nucleoside triphosphates. Antimicrobial Agents and Chemotherapy, 27(4), 445-448.
- Perwitasari, O., et al. (2016). Antiviral Efficacy of Verdinexor In Vivo in Two Animal Models of Influenza A Virus Infection. PLoS ONE, 11(11), e0167221.
- Shapira, S., et al. (2017). In Vitro Combination of Anti-Cytomegalovirus Compounds Acting through Different Targets: Role of the Slope Parameter and Insights into Mechanisms of Action. Antimicrobial Agents and Chemotherapy, 61(6), e00138-17.
- Michaels, M. G., et al. (2009). Ganciclovir, Foscarnet, and Cidofovir: Antiviral Drugs Not Just for Cytomegalovirus. Journal of the Pediatric Infectious Diseases Society, 28(1), 4-7.
-
MDPI. (n.d.). Orthoflaviviral Inhibitors in Clinical Trials, Preclinical In Vivo Efficacy Targeting NS2B-NS3 and Cellular Antiviral Activity via Competitive Protease Inhibition. Retrieved from [Link]
-
ClinicalTrials.gov. (2005, June 24). A Study of Foscarnet in the Treatment of Cytomegalovirus (CMV) of the Eyes in Patients With AIDS. Retrieved from [Link]
- Ciceri, F., et al. (2018). Foscarnet treatment of cytomegalovirus infection in haploidentical or unrelated donor transplants.
- van der Meer, F., et al. (2022). Learning and confirming in publicly funded antiviral trials. The Lancet Infectious Diseases, 22(10), 1396-1397.
Sources
- 1. Foscarnet | CH3O5P | CID 3415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Foscarnet - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Foscarnet Sodium? [synapse.patsnap.com]
- 4. Foscarnet | Johns Hopkins HIV Guide [hopkinsguides.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 9. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 10. Inhibitory effects of foscarnet on herpesvirus multiplication in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Incidence of Foscarnet Resistance and Cidofovir Resistance in Patients Treated for Cytomegalovirus Retinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro inhibition of human herpesvirus-6 by phosphonoformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antiviral activity of phosphonoformate on rotavirus transcription and replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Antiviral effects of phosphonoformate (PFA, foscarnet sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antiviral Efficacy of Verdinexor In Vivo in Two Animal Models of Influenza A Virus Infection | PLOS One [journals.plos.org]
- 17. Antiviral Efficacy of Verdinexor In Vivo in Two Animal Models of Influenza A Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. Foscarnet treatment of cytomegalovirus infection in haploidentical or unrelated donor transplants - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The effect of foscarnet (phosphonoformate) on human immunodeficiency virus isolation, T-cell subsets and lymphocyte function in AIDS patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Stability of Phosphonoformate Esters: A Guide for Drug Development Professionals
Introduction
Phosphonoformate esters, derivatives of phosphonoformic acid (foscarnet), represent a pivotal class of compounds in medicinal chemistry, primarily investigated as prodrugs for antiviral therapies.[1][2][3] Foscarnet itself is a potent inhibitor of viral DNA polymerases but suffers from poor cell permeability due to its highly charged nature at physiological pH.[2] Esterification of the phosphonate and carboxylate moieties masks these charges, facilitating passage across cell membranes.[4]
However, the clinical utility of a phosphonoformate ester prodrug is fundamentally dictated by its stability. The molecule must be sufficiently stable to survive systemic circulation and reach its target tissue, yet labile enough to be hydrolyzed—either chemically or enzymatically—to release the active parent drug, foscarnet, within the target cell.[1][4] This delicate balance between stability and controlled degradation is the central challenge in their design.
This guide provides a comparative analysis of the factors governing the stability of phosphonoformate esters. We will delve into the mechanistic underpinnings of their degradation, present robust experimental protocols for their evaluation, and offer a comparative data framework to aid researchers, scientists, and drug development professionals in making informed decisions during the discovery and optimization process.
Fundamentals of Phosphonoformate Ester Degradation
The stability of a phosphonoformate ester is not a single property but a composite of its susceptibility to various degradation pathways. Understanding these pathways is crucial for interpreting stability data and designing molecules with a desired pharmacokinetic profile.
Chemical Hydrolysis
In aqueous environments, phosphonoformate esters undergo hydrolysis, a process heavily influenced by pH.[5] The reaction can proceed via nucleophilic attack on either the phosphorus atom or the carboxyl carbon, leading to cleavage of the P-O or C-O ester bonds, respectively.[6]
-
Acid-Catalyzed Hydrolysis : Under acidic conditions, the reaction is typically reversible and proceeds via an equilibrium.[7] The mechanism often involves protonation of the phosphoryl or carbonyl oxygen, which activates the respective center for nucleophilic attack by water.[6][7]
-
Base-Catalyzed Hydrolysis : In alkaline conditions, hydrolysis is generally rapid and irreversible.[7] The hydroxide ion acts as a potent nucleophile, attacking the electrophilic phosphorus or carbon centers. The deprotonation of the resulting carboxylic acid or phosphonic acid drives the reaction to completion.[7]
Enzymatic Hydrolysis
Within a biological system, enzymatic cleavage often becomes the dominant degradation pathway, a feature intentionally exploited in prodrug design.[4] Various classes of enzymes can catalyze this hydrolysis:
-
Esterases : Carboxylesterases, abundant in the plasma, liver, and intestine, are primarily responsible for cleaving carboxylate esters.[4]
-
Phosphatases and Phosphodiesterases : These enzymes can hydrolyze the phosphonate ester linkages.[8]
-
Phospholipases : Certain prodrug strategies, such as the HepDirect approach, utilize specific enzymes like Phospholipase C for targeted release.[4]
The interplay between chemical and enzymatic hydrolysis dictates the overall stability and release kinetics of the active drug.
Caption: General degradation pathways for a phosphonoformate triester.
Key Factors Influencing Stability
The stability profile of a phosphonoformate ester is a direct consequence of its molecular structure and the environment it is in.
pH-Dependent Hydrolysis
The rate of chemical hydrolysis is profoundly dependent on pH.[5] Typically, esters exhibit a U-shaped stability profile, with maximum stability at a slightly acidic to neutral pH and accelerated degradation under strongly acidic or basic conditions. The specific pH of maximum stability and the rates of degradation are unique to each molecule, dictated by its electronic and steric properties.
Structural Effects on Chemical Stability
-
Steric Hindrance : Introducing bulky substituents near the phosphorus or carboxyl centers can sterically shield them from nucleophilic attack, thereby increasing their stability.[6] For instance, replacing a methyl ester with a tert-butyl ester can dramatically slow the rate of hydrolysis.
-
Electronic Effects & Leaving Group Ability : The nature of the ester group significantly impacts stability. Aromatic esters (e.g., phenyl esters) often have better leaving groups than aliphatic esters (e.g., ethyl esters), which can lead to faster hydrolysis.[3] Electron-withdrawing groups on an aromatic ring can further increase this lability.
Enzymatic Lability
For prodrugs, enzymatic lability is a design feature, not a flaw. The rate of enzymatic cleavage depends on the ester's ability to fit into the active site of the enzyme. This is highly structure-specific. Aliphatic esters are often good substrates for common carboxylesterases, while more complex or sterically hindered esters may be more resistant, leading to longer plasma half-lives.[4]
Experimental Design for Stability Assessment
A robust evaluation of stability requires a multi-pronged approach, combining studies in simple buffer systems with those in complex biological matrices. This strategy allows for the deconvolution of chemical versus enzymatic degradation.
Rationale for Protocol Design
The goal of a stability testing program is to simulate the conditions a drug will experience from manufacturing to administration and within the body.
-
pH-Rate Profile Study : This experiment is fundamental to understanding the intrinsic chemical stability of the molecule. By determining the half-life across a range of pH values, we can identify conditions for optimal storage and predict its stability in different physiological compartments (e.g., stomach at pH ~2, blood at pH 7.4).
-
Plasma Stability Assay : This assay provides a crucial measure of a compound's stability in a biologically relevant fluid. Comparing the half-life in plasma to that in a pH 7.4 buffer reveals the extent of enzymatic degradation.[4] A significantly shorter half-life in plasma is a strong indicator of enzymatic cleavage and a prerequisite for many prodrug strategies.
-
Stress Testing : As outlined in ICH guidelines, stress testing involves exposing the compound to harsh conditions (e.g., high temperature, extreme pH, oxidative stress, and light) to identify potential degradation products and establish the molecule's intrinsic stability.[9]
Caption: Experimental workflow for a pH-dependent hydrolysis study.
Protocol: pH-Dependent Hydrolysis Study
This protocol provides a framework for determining the chemical stability of a phosphonoformate ester.
-
Preparation of Reagents :
-
Prepare 100 mM buffers: Glycine-HCl (pH 2.0), Sodium Phosphate (pH 7.4), and Sodium Carbonate (pH 10.0).
-
Prepare a 10 mM stock solution of the test compound in a suitable organic solvent (e.g., DMSO or Acetonitrile).
-
-
Incubation :
-
Pre-warm buffer solutions to 37°C in a water bath.
-
To initiate the reaction, add 10 µL of the 10 mM stock solution to 990 µL of each pre-warmed buffer to achieve a final concentration of 100 µM. Vortex briefly.
-
-
Time-Point Sampling :
-
Immediately withdraw a 100 µL aliquot (this is the t=0 time point) and quench it by adding to 100 µL of cold acetonitrile containing an internal standard.
-
Repeat the sampling at subsequent time points (e.g., 15, 30, 60, 90, 120 minutes). Store quenched samples at 4°C until analysis.
-
-
Analysis :
-
Data Processing :
-
Calculate the percentage of the parent compound remaining at each time point relative to t=0.
-
Plot the natural logarithm (ln) of the percentage remaining versus time.
-
The degradation rate constant (k) is the negative of the slope of this line.
-
Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Protocol: Plasma Stability Assay
This protocol assesses stability in a biological matrix.
-
Preparation of Reagents :
-
Obtain frozen human plasma from a reputable commercial source. Thaw at 37°C immediately before use and centrifuge to remove any precipitate.
-
Prepare a 10 mM stock solution of the test compound as described above.
-
-
Incubation :
-
Pre-warm the plasma to 37°C.
-
Initiate the reaction by adding 5 µL of the 10 mM stock solution to 495 µL of pre-warmed plasma (final concentration: 100 µM). Vortex briefly.
-
-
Time-Point Sampling & Protein Precipitation :
-
Withdraw a 50 µL aliquot at each time point (e.g., 0, 5, 15, 30, 60 minutes).
-
Immediately quench the reaction and precipitate proteins by adding the aliquot to 150 µL of cold acetonitrile containing an internal standard.
-
Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
-
Analysis :
-
Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
-
-
Data Processing :
-
Calculate the half-life as described in the pH stability protocol.
-
Comparative Data Analysis: A Case Study
To illustrate the application of these principles, we present a comparative analysis of two hypothetical phosphonoformate triesters:
-
Compound A : Triethyl phosphonoformate. A simple, aliphatic triester.
-
Compound B : Di-phenyl carboxyl, ethyl phosphonate phosphonoformate. A mixed aromatic/aliphatic ester designed for potential enzymatic activation.
Table 1: Comparative Chemical Stability (Half-life, t1/2 in minutes) in Aqueous Buffers at 37°C
| Compound | t1/2 at pH 2.0 | t1/2 at pH 7.4 | t1/2 at pH 10.0 |
| Compound A | 120 | > 480 | 45 |
| Compound B | 180 | > 480 | 15 |
Interpretation : Both compounds exhibit good stability at neutral pH. Compound A shows moderate stability under acidic conditions but degrades relatively quickly in a basic environment. Compound B, with its aromatic carboxylate esters (better leaving groups), is significantly less stable under basic conditions, demonstrating the strong influence of electronic effects on base-catalyzed hydrolysis.
Table 2: Comparative Stability in pH 7.4 Buffer vs. Human Plasma at 37°C
| Compound | t1/2 in pH 7.4 Buffer (min) | t1/2 in Human Plasma (min) |
| Compound A | > 480 | 25 |
| Compound B | > 480 | 8 |
Interpretation : The most striking result is the dramatic decrease in half-life for both compounds in plasma compared to buffer. This highlights the dominant role of enzymatic hydrolysis in a biological matrix.[4] Compound A's degradation is likely mediated by both esterases and phosphatases. Compound B's even faster degradation suggests its aromatic ester moieties are excellent substrates for plasma esterases, indicating a potentially rapid and efficient release of the active drug, which could be a highly desirable characteristic for a prodrug.
Conclusion and Future Perspectives
The stability of phosphonoformate esters is a complex, multifactorial property that is central to their function as prodrugs. A successful design hinges on achieving a delicate balance: sufficient chemical stability for formulation and systemic transit, coupled with tailored enzymatic lability for targeted drug release.
This guide has demonstrated that stability is governed by a predictable interplay of pH, steric effects, electronic properties, and enzymatic susceptibility. By employing systematic experimental protocols, such as pH-rate profiles and plasma stability assays, drug development professionals can:
-
Quantitatively compare the stability of different ester derivatives.
-
Elucidate the primary degradation pathways (chemical vs. enzymatic).
-
Build structure-stability relationships to guide the rational design of next-generation candidates.
Future strategies will continue to refine this balance, employing more sophisticated prodrug moieties like those seen in cycloSal or ProTide technologies to further enhance targeted delivery and control the rate of active drug release. A thorough and mechanistically informed approach to stability analysis remains the cornerstone of these advanced development efforts.
References
-
Title: Hydrolysis of phosphonoformate esters: product distribution and reactivity patterns Source: Journal of the Chemical Society, Chemical Communications (RSC Publishing) URL: [Link]
-
Title: The Hydrolysis of Phosphinates and Phosphonates: A Review Source: Molecules (MDPI) URL: [Link]
-
Title: Synthesis of esters of phosphonoformic acid and their antiherpes activity Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Prodrugs of phosphonates and phosphates: crossing the membrane barrier Source: Future Medicinal Chemistry URL: [Link]
-
Title: 22.04 Hydrolysis of Phosphoesters Source: YouTube URL: [Link]
-
Title: Synthesis of esters of phosphonoformic acid and their antiherpes activity. Source: Semantic Scholar URL: [Link]
-
Title: Foscarnet Source: PubChem (NIH) URL: [Link]
-
Title: Enzymatic resolution of chiral phosphinate esters Source: PubMed URL: [Link]
-
Title: ANALYTICAL METHODS - Toxicological Profile for Phosphate Ester Flame Retardants Source: Agency for Toxic Substances and Disease Registry (ATSDR) URL: [Link]
-
Title: 2.6: Ester Hydrolysis and Phosphoryl Transfer Source: Chemistry LibreTexts URL: [Link]
-
Title: Synthesis of esters of phosphonoformic acid and their antiherpes activity Source: PubMed URL: [Link]
-
Title: Synthesis and antiviral activity of phosphonoacetic and phosphonoformic acid esters of 5-bromo-2'-deoxyuridine and related pyrimidine nucleosides and acyclonucleosides Source: PubMed URL: [Link]
-
Title: Ester Hydrolysis: Acid and Base-Catalyzed Mechanism Source: Chemistry Steps URL: [Link]
-
Title: Enzymatic Degradation of Organophosphorus Pesticides and Nerve Agents by EC: 3.1.8.2 Source: International Journal of Molecular Sciences (MDPI) URL: [Link]
-
Title: Analytical Techniques In Stability Testing Source: Separation Science URL: [Link]
-
Title: Analytical Methods to Determine the Stability of Biopharmaceutical Products Source: LCGC (Chromatography Online) URL: [Link]
-
Title: The Complete Stability Testing for a Successful Application Source: IKEV URL: [Link]
-
Title: Enzymatic Degradation of Poly(ethylene 2,5-furanoate) Powders and Amorphous Films Source: Polymers (MDPI) URL: [Link]
-
Title: GUIDELINE ON STABILITY TESTING: STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Source: European Medicines Agency (EMA) URL: [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Foscarnet | CH3O5P | CID 3415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of esters of phosphonoformic acid and their antiherpes activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrolysis of phosphonoformate esters: product distribution and reactivity patterns - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of Trimethyl Phosphonoformate
For the pioneering researchers, scientists, and drug development professionals dedicated to advancing therapeutic frontiers, the safe and effective handling of novel chemical entities is paramount. Trimethyl phosphonoformate, a member of the organophosphate ester family, requires meticulous attention to safety protocols due to its potential hazards. This guide provides essential, immediate safety and logistical information, grounded in scientific principles and field-proven insights, to ensure the well-being of laboratory personnel and the integrity of your research.
Hazard Assessment and Triage: Understanding the Risks
Organophosphorus compounds are known for their potential to disrupt the nervous system.[5] While the specific toxicity of this compound is not well-documented, it is prudent to assume it may share hazards with related compounds, which can include:
-
Harmful if swallowed: Acute oral toxicity is a common concern with organophosphate esters.[4]
-
Skin and eye irritation: Direct contact may cause irritation.[4]
-
Potential for genetic defects and cancer: Some organophosphates are suspected of being mutagenic or carcinogenic.[2][4]
-
Neurotoxicity: Adverse effects on the nervous system are a critical concern with this class of compounds.[2][5]
The parent compound, phosphonoformic acid (foscarnet), is an antiviral drug, indicating significant biological activity.[6][7][8][9][10][11] Therefore, systemic effects upon exposure should be considered a credible risk.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is non-negotiable when handling this compound. The selection of appropriate PPE should be based on a comprehensive risk assessment of the specific procedures being performed.[12]
Core PPE Requirements:
| PPE Component | Specifications & Rationale |
| Hand Protection | Wear two pairs of chemical-resistant gloves (e.g., nitrile) at all times. The outer glove should be disposed of immediately after handling the compound, and the inner glove upon leaving the work area. This dual-barrier approach minimizes the risk of direct skin contact.[13] Always inspect gloves for tears or punctures before use.[14] |
| Eye Protection | Chemical safety goggles or a face shield are mandatory to protect against splashes and aerosols.[12][13] |
| Body Protection | A flame-retardant lab coat should be worn and kept fully fastened.[12] For procedures with a higher risk of splashes, consider the use of impervious clothing.[14] |
| Respiratory Protection | All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[12] For situations where a fume hood is not feasible, a respirator may be necessary.[12] |
PPE Donning and Doffing Workflow:
Operational Plan: Safe Handling and Storage
Adherence to a strict operational plan is crucial for minimizing exposure and preventing accidents.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure that an emergency shower and eyewash station are readily accessible.[12] Prepare a spill kit with appropriate absorbent materials such as sand or earth.[12]
-
Controlled Environment: Conduct all work in a well-ventilated chemical fume hood.[12][15]
-
Transfer and Use: Use non-sparking tools to prevent ignition sources.[16] Avoid creating aerosols.
-
Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling, even if gloves were worn.[14][15][17]
-
Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the compound.
Storage:
-
Store this compound in a tightly closed, properly labeled container.[15][16]
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][18]
-
Store in a locked cabinet or an area with restricted access.[4]
Disposal Plan: Managing a Hazardous Waste Stream
The disposal of this compound and any contaminated materials must be treated as a hazardous waste process.[12]
Waste Management Workflow:
Sources
- 1. Triethyl phosphonoformate MSDS - 843410 - Merck [merckmillipore.com]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. tcichemicals.com [tcichemicals.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Working safely with organophosphates - Ground Rules [groundrules.mpi.govt.nz]
- 6. Foscarnet | CH3O5P | CID 3415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Foscarnet Sodium | CNa3O5P | CID 44561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Phosphonoformic Acid Inhibits Viral Replication by Trapping the Closed Form of the DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Foscarnet - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Pharmacology and clinical use of foscarnet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. store.sangon.com [store.sangon.com]
- 17. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
